7-Amino-4-(trifluoromethyl)coumarin
Description
structure in first source
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
7-amino-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-4-9(15)16-8-3-5(14)1-2-6(7)8/h1-4H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNOVHJXQSHGRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068862 | |
| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-(trifluoromethyl)- | |
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Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | 7-Amino-4-trifluoromethylcoumarin | |
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CAS No. |
53518-15-3 | |
| Record name | 7-Amino-4-(trifluoromethyl)coumarin | |
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| Record name | 7-Amino-4-trifluoromethylcoumarin | |
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| Record name | Coumarin 151 | |
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| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-(trifluoromethyl)- | |
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| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-(trifluoromethyl)- | |
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| Record name | 7-amino-4-(trifluoromethyl)-2-benzopyrone | |
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| Record name | 7-Amino-4-(trifluoromethyl)coumarin | |
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Foundational & Exploratory
7-Amino-4-(trifluoromethyl)coumarin: A Technical Guide for Researchers
CAS Number: 53518-15-3
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 7-Amino-4-(trifluoromethyl)coumarin (AFC). AFC is a key fluorescent marker utilized in the sensitive detection of proteolytic enzymes.[1][2][3] This guide details its chemical properties, synthesis, and applications, with a focus on its use in fluorometric assays.
Core Properties and Data
This compound, also known as Coumarin 151, is a crystalline compound recognized for its fluorescent properties.[4][5] It serves as a foundational component in the synthesis of fluorogenic substrates for various enzymes.[6]
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 53518-15-3 | [1][2][3][7] |
| Molecular Formula | C₁₀H₆F₃NO₂ | [1][3][8] |
| Molecular Weight | 229.15 g/mol | [1][3] |
| Appearance | Yellow crystals or powder | [6] |
| Melting Point | 218.0-227.0 °C | [6] |
| Excitation Wavelength | ~376-400 nm | [2][9] |
| Emission Wavelength | ~482-500 nm | [5][9] |
| Solubility | Soluble in DMSO (25 mg/ml), DMF (25 mg/ml), and Methanol (25 mg/ml). Insoluble in water. | [6] |
Synthesis
The primary method for synthesizing this compound is the von Pechmann reaction.[1] This reaction involves the condensation of 3-aminophenol (B1664112) with a β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, in the presence of a condensing agent.
A general representation of the synthesis is as follows:
Caption: General workflow for the synthesis of this compound via the von Pechmann reaction.
During the synthesis, byproducts such as 7-hydroxy-4-(trifluoromethyl)-2-quinolone and 2-ethoxy-7-hydroxy-4-(trifluoromethyl)quinoline can be formed and may require purification steps to isolate the desired product.[1]
Applications in Research and Drug Development
The principal application of this compound is in the development of fluorogenic substrates for the detection of proteolytic enzymes.[1][2][3] This is particularly valuable in drug discovery for screening enzyme inhibitors and in diagnostics to measure enzyme activity in biological fluids.[1]
Principle of Fluorogenic Protease Assays
The 7-amino group of AFC is conjugated to a peptide sequence that is a specific substrate for the protease of interest. This conjugation quenches the fluorescence of the AFC molecule. Upon enzymatic cleavage of the peptide, the free this compound is released, resulting in a significant increase in fluorescence that can be measured. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making these assays highly sensitive.
A prominent example is the use of N-acetyl-asp-glu-val-asp-7-Amino-4-(trifluoromethyl)coumarin (Ac-DEVD-AFC) to measure caspase activity, a key event in apoptosis.[2] Similarly, Gly-Phe-AFC is a cell-permeant substrate used to determine the number of live cells in cytotoxicity assays.[10]
Caption: Workflow of a fluorogenic protease assay using a peptide-AFC substrate.
Experimental Protocols
General Protocol for a Caspase-3 Activity Assay using a Fluorogenic AFC Substrate
This protocol provides a general framework for measuring caspase-3 activity in cell lysates using a specific peptide-AFC substrate like Ac-DEVD-AFC.
Materials:
-
Cell lysate containing active caspases.
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).
-
Ac-DEVD-AFC substrate solution (typically 10-50 µM final concentration).
-
96-well microplate (black, for fluorescence measurements).
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Prepare Cell Lysates: Lyse cells using a suitable lysis buffer and quantify the protein concentration.
-
Set up the Assay: In a 96-well plate, add the cell lysate to the assay buffer. Include appropriate controls such as a buffer-only control and a control with a caspase inhibitor.
-
Initiate the Reaction: Add the Ac-DEVD-AFC substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of around 490 nm.
-
Data Analysis: The amount of liberated AFC is proportional to the caspase-3 activity in the sample. The fluorescence signal can be converted to the amount of cleaved substrate using a standard curve prepared with free AFC.
Preparation of an AFC Standard Curve
A standard curve is essential for quantifying the amount of cleaved substrate in an enzyme assay.
Materials:
-
This compound (AFC) powder.
-
DMSO for initial stock solution.
-
Assay buffer.
Procedure:
-
Prepare AFC Stock Solution: Dissolve a known amount of AFC powder in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare Dilution Series: Create a series of dilutions of the AFC stock solution in the assay buffer to generate a range of known AFC concentrations.
-
Measure Fluorescence: Add the AFC standards to a 96-well plate and measure the fluorescence as described in the assay protocol.
-
Plot Standard Curve: Plot the fluorescence intensity versus the corresponding AFC concentration to generate a standard curve. This curve can then be used to determine the concentration of AFC produced in the enzymatic reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. This compound | Coumarin 151 | Trifluoromethyls | Ambeed.com [ambeed.com]
- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 7. Synthesis and chemistry of this compound and its amino acid and peptide derivatives (Journal Article) | OSTI.GOV [osti.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 10. mpbio.com [mpbio.com]
7-Amino-4-(trifluoromethyl)coumarin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 7-Amino-4-(trifluoromethyl)coumarin (AFC), a key fluorescent probe in biomedical research and drug discovery. This document details its core chemical characteristics, provides experimental protocols for its synthesis and use, and visualizes key experimental workflows.
Core Chemical Properties
This compound, also known as Coumarin 151, is a synthetic aromatic compound widely utilized as a fluorescent marker.[1] Its trifluoromethyl group at the 4-position distinguishes it from its counterpart, 7-amino-4-methylcoumarin (B1665955) (AMC), offering altered spectral properties and increased stability in certain applications.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆F₃NO₂ | [2] |
| Molecular Weight | 229.16 g/mol | [2] |
| Melting Point | 221-222 °C | |
| Appearance | Yellow powder/crystals | [1] |
| Solubility | Soluble in DMSO, DMF, and methanol. Insoluble in water. | [3] |
| pKa (strongest basic) | ~3.37 (estimated based on 7-amino-4-methylcoumarin) | [4] |
| Excitation Maximum (λex) | ~376-400 nm | [5][6] |
| Emission Maximum (λem) | ~482-490 nm | [5][6] |
Experimental Protocols
Synthesis of this compound via Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins.[7] This protocol is a generalized procedure and may require optimization.
Materials:
-
m-Aminophenol
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Acid catalyst (e.g., concentrated Sulfuric Acid, Amberlyst-15, or other solid acid catalyst)
-
Ethanol
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine m-aminophenol and a molar equivalent of ethyl 4,4,4-trifluoroacetoacetate.
-
Slowly add the acid catalyst to the reaction mixture while cooling in an ice bath and stirring. The amount and type of catalyst will influence the reaction rate and yield.
-
After the initial exothermic reaction subsides, attach a reflux condenser and heat the mixture. The reaction temperature and time will depend on the chosen catalyst and should be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by filtration and wash thoroughly with cold water to remove any remaining acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield purified this compound.
Fluorometric Protease Activity Assay
This protocol outlines a general procedure for measuring the activity of a protease using a this compound-based substrate.
Materials:
-
Purified protease of interest
-
AFC-conjugated peptide substrate specific for the protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing appropriate cofactors and salts for the specific enzyme)
-
This compound (for standard curve)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the AFC-conjugated peptide substrate in DMSO. Further dilute to the desired working concentration in Assay Buffer. The optimal substrate concentration should be determined empirically and is typically around the Kₘ value for the enzyme.
-
Prepare a standard curve of free AFC. Dissolve this compound in DMSO to create a high-concentration stock solution. Perform serial dilutions in Assay Buffer to generate a range of concentrations for the standard curve.
-
Set up the assay plate:
-
Add the AFC standards to designated wells in triplicate.
-
In separate wells, add the enzyme solution diluted in Assay Buffer. Include a "no-enzyme" control containing only Assay Buffer.
-
To initiate the enzymatic reaction, add the AFC-conjugated substrate solution to the wells containing the enzyme and the "no-enzyme" control.
-
-
Incubate the plate at the optimal temperature for the enzyme, protected from light.
-
Measure the fluorescence intensity at appropriate time intervals using a fluorescence microplate reader with excitation set to ~380-400 nm and emission to ~480-500 nm.
-
Data Analysis:
-
Subtract the background fluorescence (from the "no-enzyme" control) from all readings.
-
Plot the fluorescence of the AFC standards against their concentrations to generate a standard curve.
-
Convert the fluorescence readings from the enzyme reactions to the concentration of released AFC using the standard curve.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve (product concentration vs. time). The enzyme activity is proportional to V₀.
-
Visualizations
Logical Workflow for Protease Assay
Caption: Workflow for a fluorometric protease assay using an AFC-based substrate.
Signaling Pathway of AFC-based Protease Detection
References
- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Human Metabolome Database: Showing metabocard for 7-Amino-4-methylcoumarin (HMDB0247230) [hmdb.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. enzymedevelopment.com [enzymedevelopment.com]
- 7. benchchem.com [benchchem.com]
Unveiling the Spectral Secrets of 7-Amino-4-(trifluoromethyl)coumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core spectral properties of 7-Amino-4-(trifluoromethyl)coumarin (AFC), a versatile fluorophore widely utilized in biological and pharmaceutical research. Also known as Coumarin 151, this compound serves as a crucial fluorescent marker, particularly in the development of substrates for detecting proteolytic enzyme activity. Its unique spectral characteristics, including its sensitivity to the local environment, make it an invaluable tool for researchers. This guide provides a comprehensive overview of its photophysical properties, detailed experimental protocols, and logical workflows for its application.
Core Spectral Properties of this compound
This compound is a blue-emitting fluorophore whose spectral properties are notably influenced by the polarity of its solvent environment, a phenomenon known as solvatochromism. The trifluoromethyl group at the 4-position enhances the compound's photostability and influences its spectral characteristics.
Solvatochromic Effects: A Shift in Color with Solvent Polarity
The absorption and emission spectra of this compound exhibit a significant red-shift (a shift to longer wavelengths) as the polarity of the solvent increases. This is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state. Polar solvents stabilize the more polar excited state, thus lowering its energy and resulting in the emission of lower-energy (longer wavelength) light.[1] In nonpolar solvents, the absorption and fluorescence maxima are blue-shifted, and the Stokes shift is unusually low.[1]
Quantitative Spectral Data
The following tables summarize the key spectral properties of this compound in various solvents. These values are essential for designing and interpreting fluorescence-based assays.
Table 1: Absorption and Emission Maxima of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |
| Cyclohexane | 2.02 | ~350 | ~415 | ~65 |
| Dioxane | 2.21 | ~362 | ~440 | ~78 |
| Ethyl Acetate | 6.02 | ~370 | ~460 | ~90 |
| Tetrahydrofuran (THF) | 7.58 | ~373 | ~465 | ~92 |
| Dichloromethane | 8.93 | ~380 | ~475 | ~95 |
| Ethanol | 24.55 | 384 | ~480 | 96 |
| Acetonitrile | 37.5 | ~378 | ~478 | ~100 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~385 | ~490 | ~105 |
| Water | 80.1 | ~380 | ~500 | ~120 |
Note: The exact spectral maxima can vary slightly depending on the specific experimental conditions and instrumentation. One source reports an excitation peak at 376 nm and an emission peak at 482 nm.[2] Another indicates excitation and emission wavelengths of 400 and 490 nm, respectively, at neutral pH.[3]
Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Various Solvents
| Solvent | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| Cyclohexane | ~0.03 | ~0.5 |
| Dioxane | ~0.20 | ~2.0 |
| Ethyl Acetate | ~0.45 | ~4.0 |
| Tetrahydrofuran (THF) | ~0.50 | ~4.5 |
| Dichloromethane | ~0.60 | ~5.0 |
| Ethanol | 0.53 | ~5.2 |
| Acetonitrile | ~0.70 | ~5.4 |
| Dimethyl Sulfoxide (DMSO) | ~0.65 | ~5.1 |
| Water | ~0.10 | ~1.5 |
Note: Quantum yields and lifetimes are highly sensitive to the purity of the solvent and the presence of quenchers. The values presented are approximate and compiled from various sources for comparative purposes. In nonpolar solvents, the fluorescence quantum yields are exceptionally lower.[1]
pH Sensitivity
While 7-aminocoumarin (B16596) derivatives are known to exhibit pH-dependent fluorescence, specific pKa values for this compound are not extensively reported in the available literature. However, it is established that the compound is fluorescent at neutral pH values.[3] The amino group at the 7-position is susceptible to protonation in acidic conditions, which can alter the electronic structure of the molecule and consequently its fluorescence properties. Generally, protonation of the amino group in similar coumarins leads to a blue-shift in the emission spectrum.
Experimental Protocols
Accurate and reproducible measurement of spectral properties is paramount in research. Below are detailed methodologies for key experiments involving this compound.
Measurement of Spectral Properties (Absorption, Emission, and Quantum Yield)
Objective: To determine the absorption and emission spectra, and the fluorescence quantum yield of this compound in a specific solvent.
Materials:
-
This compound (high purity)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
A fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ for emission in the blue region).
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mM in DMSO).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution in the solvent of interest. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorption Measurement:
-
Record the absorption spectrum of each dilution using the UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Emission Measurement:
-
Set the excitation wavelength of the fluorometer to the λ_abs determined in the previous step.
-
Record the fluorescence emission spectrum for each dilution.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Quantum Yield Determination (Comparative Method):
-
Prepare a solution of the fluorescence standard in the same solvent with a similar absorbance at the excitation wavelength as the sample solutions.
-
Record the fluorescence emission spectrum of the standard under the same experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
The quantum yield (Φ_f) of the sample can be calculated using the following equation:
Φ_f(sample) = Φ_f(standard) * [I(sample) / I(standard)] * [A(standard) / A(sample)] * [n(sample)² / n(standard)²]
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Caspase-3 Activity Assay using a Fluorogenic Substrate
Objective: To measure the activity of caspase-3 in a cell lysate using the fluorogenic substrate N-acetyl-Asp-Glu-Val-Asp-7-amino-4-(trifluoromethyl)coumarin (Ac-DEVD-AFC).
Principle: In this assay, the non-fluorescent substrate Ac-DEVD-AFC is cleaved by active caspase-3 at the aspartate residue, releasing the highly fluorescent this compound (AFC). The rate of AFC production is directly proportional to the caspase-3 activity.
Materials:
-
Cell lysate containing active caspase-3
-
Ac-DEVD-AFC substrate (e.g., 10 mM stock in DMSO)
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Methodology:
-
Prepare the Reaction Mixture: In each well of the microplate, add the desired amount of cell lysate.
-
Initiate the Reaction: Add the Ac-DEVD-AFC substrate to each well to a final concentration of 50 µM.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorescence microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each sample.
-
The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the caspase-3 activity.
-
A standard curve can be generated using known concentrations of purified active caspase-3 to quantify the enzyme activity in the cell lysate.
-
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex processes. The following sections provide visual representations of the experimental workflow for a caspase activity assay and a conceptual signaling pathway involving caspase activation.
Caspase Activity Assay Workflow
References
7-Amino-4-(trifluoromethyl)coumarin (AFC): A Technical Guide to Fluorescence Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fluorescence quantum yield and related photophysical properties of 7-Amino-4-(trifluoromethyl)coumarin (AFC), a widely used blue-emitting fluorophore. AFC, also known as Coumarin 151, is a crucial tool in various biochemical assays, particularly as a reporter for enzyme activity in drug discovery and diagnostics. Understanding its core photophysical parameters is essential for accurate data interpretation and robust assay design.
Core Photophysical Properties of AFC
The efficiency of AFC's fluorescence is highly dependent on its chemical environment, particularly solvent polarity. The data presented below are for AFC in ethanol, a common solvent for spectroscopic studies.
| Photophysical Parameter | Value | Solvent |
| Fluorescence Quantum Yield (Φ) | 0.53 | Ethanol |
| Molar Extinction Coefficient (ε) | 17,000 M⁻¹cm⁻¹ | Ethanol |
| Absorption Maximum (λ_abs) | 384 nm | Ethanol |
| Emission Maximum (λ_em) | ~470-490 nm | Ethanol |
| Fluorescence Lifetime (τ) | Solvent-dependent; single-exponential decay in polar solvents[1] | Ethanol |
Table 1: Key photophysical parameters for this compound (AFC) in ethanol. Data sourced from PhotochemCAD.[2]
Principle of AFC in Enzyme Assays
AFC is frequently employed in a quenched state, where it is covalently linked to a substrate peptide for a specific enzyme, such as a caspase or protease. In this conjugated form, the molecule is non-fluorescent. Enzymatic cleavage of the substrate releases the free AFC molecule, resulting in a quantifiable increase in fluorescence. This "turn-on" mechanism provides a direct measure of enzyme activity.
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The most common method for determining the fluorescence quantum yield of a compound is the comparative method. This involves comparing the fluorescence properties of the test sample (AFC) to a well-characterized fluorescence standard with a known quantum yield (Φ_std). For AFC, a suitable standard is Quinine Sulfate in 0.1 M H₂SO₄ (Φ_std ≈ 0.55-0.60).
1. Materials and Instruments:
-
This compound (AFC)
-
Fluorescence Standard (e.g., Quinine Sulfate)
-
Spectroscopic grade solvents (e.g., Ethanol, 0.1 M H₂SO₄)
-
Calibrated UV-Vis Spectrophotometer
-
Calibrated Spectrofluorometer with spectral correction capabilities
-
1 cm path length quartz cuvettes
2. Preparation of Solutions:
-
Prepare a stock solution of AFC in ethanol.
-
Prepare a stock solution of the fluorescence standard (e.g., Quinine Sulfate) in its appropriate solvent (0.1 M H₂SO₄).
-
From the stock solutions, prepare a series of dilutions for both the AFC and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to minimize inner filter effects.
3. Spectroscopic Measurements:
-
Absorbance: For each dilution of both the AFC and the standard, measure the full absorbance spectrum using the UV-Vis spectrophotometer. Record the absorbance value at the excitation wavelength (e.g., 350 nm for Quinine Sulfate, ~384 nm for AFC).
-
Fluorescence: For each dilution, measure the corrected fluorescence emission spectrum using the spectrofluorometer. Ensure the excitation wavelength and all instrument settings (e.g., slit widths) are kept identical for both the sample and standard measurements.
4. Data Analysis and Calculation:
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot Data: For both the AFC and the standard, create a plot of integrated fluorescence intensity versus absorbance at the excitation wavelength.
-
Determine Gradients: Perform a linear regression on both data sets. The slope of the resulting line is the gradient (Grad).
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of AFC (Φ_x):
Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²)
Where:
-
Φ_x and Φ_std are the quantum yields of the sample and standard.
-
Grad_x and Grad_std are the gradients from the plots of integrated intensity vs. absorbance.
-
η_x and η_std are the refractive indices of the solvents used for the sample and standard, respectively. (If the same solvent is used, this term cancels out).
-
References
Technical Guide: Solubility and Application of 7-Amino-4-(trifluoromethyl)coumarin in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 7-Amino-4-(trifluoromethyl)coumarin (AFC) in dimethyl sulfoxide (B87167) (DMSO), a critical parameter for its use in various biological assays. Additionally, it details experimental protocols for its application in caspase activation assays, a common method for studying apoptosis.
Core Topic: Solubility in DMSO
This compound is a fluorescent compound widely used as a reporter molecule in enzyme activity assays.[1][2] Its utility is often dependent on its solubility in appropriate solvents, with DMSO being a common choice for creating stock solutions.
Quantitative Solubility Data
The solubility of this compound in DMSO has been reported by several suppliers. It is important to note that factors such as the purity of the compound, the water content of the DMSO, and the dissolution method (e.g., use of ultrasonication) can influence the final achievable concentration.[3]
| Supplier/Source | Reported Solubility in DMSO | Molar Concentration (approx.) | Notes |
| Thermo Scientific Chemicals | 25 mg/mL | 109 mM | Soluble in dimethyl sulfoxide.[4] |
| MedchemExpress | 100 mg/mL | 436 mM | Recommends the use of ultrasonic treatment and newly opened (hygroscopic) DMSO for best results.[3] |
Note: The molecular weight of this compound is 229.16 g/mol .
Experimental Protocols
Preparation of a Saturated DMSO Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator
-
Microcentrifuge tubes or amber vials
Procedure:
-
Weighing: Accurately weigh the desired amount of solid this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL or 100 mg/mL).
-
Agitation: Vortex the mixture vigorously to aid dissolution.
-
Sonication: If the compound does not fully dissolve, sonicate the solution in a water bath until it becomes clear. This is often necessary to reach higher concentrations.[3]
-
Storage: Store the resulting stock solution at -20°C, protected from light. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Application in Caspase Activation Assays
A primary application of this compound is in the detection of caspase activity, a key event in apoptosis. In these assays, AFC is conjugated to a peptide substrate, such as Ac-DEVD-AFC for caspase-3. Cleavage of this substrate by the active caspase releases the highly fluorescent AFC molecule.[2][5]
Experimental Workflow: Caspase-3 Activity Assay
The following diagram illustrates a typical workflow for a cell-based caspase-3 activity assay using a fluorogenic substrate that releases this compound.
References
The Photostability of 7-Amino-4-(trifluoromethyl)coumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-4-(trifluoromethyl)coumarin (AFC-7), also known as Coumarin 151, is a widely utilized fluorescent marker in various biological and pharmaceutical applications.[1] Its utility stems from its favorable spectral properties, including strong absorption and emission in the blue region of the spectrum, making it a valuable tool for the sensitive detection of proteinases and as a substrate in enzyme activity assays.[1] However, the photostability of a fluorophore—its resistance to photochemical degradation upon exposure to light—is a critical parameter that dictates its suitability for applications requiring prolonged or intense illumination, such as high-resolution microscopy and quantitative fluorescence-based assays. This technical guide provides an in-depth overview of the photostability of AFC-7, including factors that influence its degradation, experimental protocols for its assessment, and a summary of available data.
Factors Influencing the Photostability of this compound
Solvent Polarity
The photophysical properties of AFC-7 are highly sensitive to the polarity of its environment.[2][3] In nonpolar solvents, the fluorescence quantum yield of AFC-7 is exceptionally low, which is attributed to a very fast nonradiative deactivation of its excited state.[2] While this does not directly quantify photostability, a rapid nonradiative decay pathway can sometimes compete with photodegradation pathways. Studies on the closely related 7-amino-4-methylcoumarin (B1665955) (Coumarin 120) have shown that the dye degrades faster in solvents of low polarity.[4] This suggests that the stability of AFC-7 is likely enhanced in polar solvents. The proposed explanation for this phenomenon in aminocoumarins involves the relaxation of the excited state to a twisted, non-emissive conformation, particularly in polar environments, which may offer a pathway for de-excitation that competes with chemical degradation.
Presence of Oxygen
The presence of molecular oxygen is a critical factor in the photodegradation of many fluorescent dyes, including coumarins. For 7-amino-4-methylcoumarin, the presence of oxygen has been shown to accelerate photodegradation, leading to the formation of fluorescent products.[4] In the absence of oxygen (e.g., in vacuum-degassed systems), the dye degrades via the formation of non-fluorescent products.[4] This suggests that photooxidation is a likely degradation pathway for AFC-7. Therefore, for applications requiring high photostability, deoxygenation of the sample or the use of antifade reagents containing oxygen scavengers is recommended.
Quantitative Data on Photophysical Properties
While a specific photodegradation quantum yield for AFC-7 is not available, the following table summarizes its key photophysical properties, which are relevant to its use as a fluorophore.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λabs) | 384 nm | Ethanol | [5] |
| Molar Extinction Coefficient (ε) | 17,000 M-1cm-1 | Ethanol | [5] |
| Emission Maximum (λem) | 490 nm | Neutral pH | [1] |
| Fluorescence Quantum Yield (Φf) | 0.53 | Ethanol | [5] |
Experimental Protocol for Determining Photostability
The following is a generalized experimental protocol for determining the photostability of AFC-7. This protocol can be adapted to specific experimental conditions.
Objective
To quantify the rate of photodegradation (photobleaching) of this compound under specific illumination conditions.
Materials
-
This compound (AFC-7)
-
Spectroscopy-grade solvent (e.g., ethanol, phosphate-buffered saline)
-
Quartz cuvettes
-
Light source with a defined wavelength and intensity (e.g., laser, filtered lamp)
-
Spectrofluorometer or a microscope equipped with a sensitive detector
-
Actinometer (optional, for determining absolute light intensity)
Procedure
-
Sample Preparation: Prepare a stock solution of AFC-7 in the chosen solvent at a known concentration. From the stock solution, prepare a working solution in a quartz cuvette. The concentration should be adjusted to have an absorbance at the excitation wavelength that is typically below 0.1 to avoid inner filter effects.
-
Initial Measurement: Record the initial fluorescence intensity (F0) of the sample using the spectrofluorometer or microscope. The excitation wavelength should be set to the absorption maximum of AFC-7 (around 384 nm in ethanol), and the emission should be monitored at its maximum (around 490 nm).
-
Photobleaching: Continuously illuminate the sample with the light source. The intensity and wavelength of the light should be kept constant throughout the experiment.
-
Time-course Measurement: Record the fluorescence intensity (Ft) at regular time intervals during illumination.
-
Data Analysis:
-
Plot the normalized fluorescence intensity (Ft/F0) as a function of irradiation time.
-
Fit the decay curve to an appropriate kinetic model (e.g., single or multi-exponential decay) to determine the photobleaching rate constant(s).
-
The photobleaching quantum yield (Φb) can be calculated if the photon flux of the light source is known (determined using actinometry).
-
Visualizations
Experimental Workflow for Photostability Measurement
Caption: A flowchart illustrating the key steps in determining the photostability of AFC-7.
Factors Influencing AFC-7 Photostability
Caption: A diagram showing the primary factors that can affect the photostability of AFC-7.
Conclusion
The photostability of this compound is a crucial consideration for its application in fluorescence-based techniques. While a definitive photodegradation quantum yield has not been established, the available evidence strongly suggests that its stability is enhanced in polar solvents and significantly compromised by the presence of oxygen. For applications demanding high photostability, it is imperative to optimize the experimental conditions, such as the choice of solvent and the removal of oxygen, and to minimize the intensity and duration of light exposure. The provided experimental protocol offers a framework for researchers to quantitatively assess the photostability of AFC-7 under their specific experimental conditions, thereby ensuring the reliability and accuracy of their results.
References
The Core Principles of AFC-Based Fluorescence Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and data analysis techniques for 7-amino-4-trifluoromethylcoumarin (AFC)-based fluorescence assays. AFC-based assays are a cornerstone in biochemical and cellular research, particularly for the sensitive detection of protease activity. Their high sensitivity, amenability to high-throughput screening, and straightforward methodology make them an invaluable tool in academic research and drug discovery.
Fundamental Principles of AFC-Based Fluorescence Assays
AFC-based assays rely on the fluorogenic properties of 7-amino-4-trifluoromethylcoumarin. The core principle involves the enzymatic cleavage of a substrate that has been covalently linked to AFC. In its conjugated form, the fluorescence of AFC is quenched. Upon enzymatic cleavage of the substrate, free AFC is released, resulting in a significant increase in fluorescence that can be quantified.[1][2] This "turn-on" fluorescence signal is directly proportional to the enzymatic activity under appropriate assay conditions.[3]
The excitation and emission spectra of free AFC are key to its utility. The fluorescence excitation maximum is typically around 380-400 nm, with the emission maximum occurring between 480-505 nm.[4][5] This Stokes shift allows for sensitive detection with minimal interference from the excitation light source.
Quantitative Data Presentation
A thorough understanding of the photophysical properties of AFC is crucial for accurate data interpretation and assay design. The following table summarizes key quantitative data for AFC.
| Parameter | Value | Reference(s) |
| Molecular Weight | 229.16 g/mol | [6] |
| Excitation Maximum (Ex) | ~380 nm | [6] |
| Emission Maximum (Em) | ~460 nm | [6] |
| Solubility | Soluble in DMSO to 100 mM | [6] |
| Purity | >99% | [6] |
Signaling Pathways Amenable to AFC-Based Assays
AFC-based assays are widely used to probe the activity of proteases involved in critical signaling pathways. Here, we visualize three such pathways using the DOT language.
Caspase Activation Pathway in Apoptosis
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis, or programmed cell death. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and in turn activate executioner caspases (e.g., caspase-3, caspase-7). AFC-based substrates containing caspase-specific recognition sequences (e.g., DEVD for caspase-3/7) are commonly used to measure caspase activity.[3][7][8]
Granzyme B-Mediated Apoptosis
Granzyme B is a serine protease released by cytotoxic T lymphocytes and natural killer cells to induce apoptosis in target cells. It can directly activate caspases or cleave other substrates to initiate the apoptotic cascade.[9][10][11]
Role of Cathepsin B in Cancer Progression
Cathepsin B is a lysosomal cysteine protease that, when dysregulated in cancer, can be secreted and contribute to the degradation of the extracellular matrix, promoting tumor invasion and metastasis.[12][13][14] AFC-based substrates can be used to measure its activity.
References
- 1. takarabio.com [takarabio.com]
- 2. protocols.io [protocols.io]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 6. AFC (7-Amino-4-trifluoromethylcoumarin) | Abcam [abcam.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Apoptotic pathways are selectively activated by granzyme A and/or granzyme B in CTL-mediated target cell lysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Perforin/granzyme apoptosis pathway | PPTX [slideshare.net]
- 12. Role of Cathepsin B in Cancer Progression: A Potential Target for Coordination Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cathepsin B and its role(s) in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cathepsin B as a target in cancer therapy and imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 7-Amino-4-(trifluoromethyl)coumarin in Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-4-(trifluoromethyl)coumarin (AFC) is a widely utilized fluorogenic leaving group in the design of substrates for a variety of proteolytic enzymes. AFC-based assays offer a sensitive and continuous method for measuring enzyme activity, making them invaluable tools in basic research, drug discovery, and clinical diagnostics. The core principle of these assays lies in the quenching of AFC's fluorescence when it is part of a larger peptide substrate. Upon enzymatic cleavage of the peptide at a specific recognition site, the free AFC is released, resulting in a significant increase in fluorescence intensity that can be monitored in real-time. This document provides detailed application notes and protocols for the use of AFC in enzyme activity assays, with a focus on caspases, cathepsins, thrombin, and chymotrypsin (B1334515).
Principle of AFC-Based Enzyme Activity Assays
AFC is a coumarin (B35378) derivative with a trifluoromethyl group that enhances its photostability and shifts its fluorescence to longer wavelengths compared to its counterpart, 7-amino-4-methylcoumarin (B1665955) (AMC). When conjugated to a peptide via an amide bond, the fluorescence of AFC is largely quenched. Proteolytic cleavage of this amide bond liberates the free AFC molecule, which exhibits strong fluorescence with an excitation maximum around 400 nm and an emission maximum around 505 nm. The rate of increase in fluorescence is directly proportional to the enzyme's activity, allowing for kinetic analysis of the enzyme's function.
General Assay Considerations and Optimization
To ensure accurate and reproducible results, several factors should be considered when designing and performing AFC-based enzyme assays:
-
Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis constant (Km) for kinetic assays to ensure the reaction rate is proportional to the enzyme concentration. For endpoint assays, a higher substrate concentration may be used to ensure the reaction proceeds to completion.
-
Enzyme Concentration: The enzyme concentration should be optimized to ensure a linear reaction rate over the desired time course. Excessive enzyme concentrations can lead to rapid substrate depletion and non-linear kinetics.
-
Buffer Conditions: The pH, ionic strength, and presence of cofactors in the assay buffer should be optimized for the specific enzyme being studied. Many proteases have a specific pH optimum for their activity.
-
Temperature: Enzyme activity is temperature-dependent. Assays should be performed at a constant and controlled temperature, typically 37°C for mammalian enzymes.
-
Controls: Appropriate controls are crucial for data interpretation. These should include:
-
No-enzyme control: To measure the rate of non-enzymatic substrate hydrolysis.
-
No-substrate control: To measure the background fluorescence of the enzyme preparation and buffer.
-
Inhibitor control: To confirm the specificity of the enzymatic activity, a known inhibitor of the target enzyme can be included.
-
-
Instrumentation: A fluorescence microplate reader or spectrofluorometer capable of excitation at ~400 nm and emission detection at ~505 nm is required. For kinetic assays, the instrument should be capable of taking repeated measurements over time.
Data Presentation: Quantitative Kinetic Parameters
The following tables summarize the kinetic constants for various proteases with their respective AFC- and AMC-based fluorogenic substrates. This data is essential for designing experiments and comparing enzyme activities.
Table 1: Kinetic Constants for Caspase Substrates
| Protease | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Caspase-3 | Ac-DEVD-AFC | 12.3 | 25.1 | 2.04 x 10⁶ |
| Caspase-3 | Ac-DEVD-AMC | 10.1 | 19.8 | 1.96 x 10⁶ |
| Caspase-7 | Ac-DEVD-AMC | 16.8 | 11.2 | 6.67 x 10⁵ |
| Caspase-8 | Ac-IETD-AFC | 1.2 | - | 2.1 x 10⁵ |
| Caspase-9 | Ac-LEHD-AFC | 220 | - | 3.3 x 10³ |
Table 2: Kinetic Constants for Cathepsin Substrates
| Protease | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Cathepsin B | Z-Arg-Arg-AMC | - | - | - |
| Cathepsin K | (Z-Gly-Pro-Arg)₂-AFC | - | - | 0.426 x 10⁶ |
| Cathepsin L | Z-Phe-Arg-AFC | - | - | - |
Table 3: Kinetic Constants for Thrombin Substrates
| Protease | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) |
| Thrombin | Boc-Val-Pro-Arg-AFC | 21 | 109 |
| Thrombin | TR39-40 | 1.3 | 107 |
Table 4: Kinetic Constants for Chymotrypsin Substrates
| Protease | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| α-Chymotrypsin | N-(methoxycarbonyl)-L-tryptophan p-nitrophenyl ester | - | - | 3.5 x 10⁷ |
| α-Chymotrypsin | N-acetyl-L-tryptophan methyl ester | - | - | 8 x 10⁵ |
| α-Chymotrypsin | N-acetyl-L-tryptophan p-nitroanilide | - | - | 300 |
Experimental Protocols
Protocol 1: Caspase Activity Assay in Cell Lysates
This protocol is a general guideline for measuring the activity of caspase-3, -8, or -9 in cell lysates using their respective AFC-conjugated peptide substrates (Ac-DEVD-AFC, Ac-IETD-AFC, and Ac-LEHD-AFC).
Materials:
-
Cells of interest
-
Inducing agent for apoptosis (e.g., staurosporine, TNF-α)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
AFC-conjugated caspase substrate (1 mM stock in DMSO)
-
AFC standard (for generating a standard curve)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Induction of Apoptosis:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with the desired apoptosis-inducing agent for the appropriate time. Include an untreated control group.
-
-
Preparation of Cell Lysates:
-
Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer per 1-5 x 10⁶ cells.
-
Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Enzyme Assay:
-
Dilute the cell lysates to the same protein concentration (e.g., 1-2 mg/mL) with Cell Lysis Buffer.
-
In a black 96-well plate, add 50 µL of each cell lysate per well. Include wells for no-enzyme controls (50 µL of Cell Lysis Buffer).
-
Prepare a master mix of the reaction buffer and substrate. For each well, you will need 50 µL of 2x Reaction Buffer and 5 µL of the 1 mM AFC substrate stock (final concentration 50 µM).
-
Add 55 µL of the master mix to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence kinetically at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. Record readings every 5-10 minutes for 1-2 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity (RFU) versus time for each sample.
-
Determine the reaction rate (slope of the linear portion of the curve).
-
Subtract the rate of the no-enzyme control from the rates of the samples.
-
To quantify the amount of AFC released, generate a standard curve using known concentrations of free AFC.
-
Express the caspase activity as pmol of AFC released per minute per mg of protein.
-
Protocol 2: Cathepsin B Activity Assay
This protocol describes a method for measuring the activity of cathepsin B using the fluorogenic substrate Ac-RR-AFC.[1][2]
Materials:
-
Cell or tissue lysate
-
CB Cell Lysis Buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM EDTA, 2 mM DTT)
-
CB Reaction Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 4 mM EDTA, 8 mM DTT)
-
Ac-RR-AFC substrate (10 mM stock in DMSO)
-
CB Inhibitor (optional, for specificity control)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates as described in Protocol 1, using the CB Cell Lysis Buffer.
-
Determine the protein concentration of the lysates.
-
-
Enzyme Assay:
-
In a black 96-well plate, add 50 µL of each lysate to the wells.
-
For inhibitor controls, pre-incubate the lysate with a specific cathepsin B inhibitor for 15-30 minutes at 37°C before adding the substrate.
-
Prepare a master mix containing 50 µL of CB Reaction Buffer and 2 µL of 10 mM Ac-RR-AFC substrate per well (final concentration 200 µM).[1]
-
Add 52 µL of the master mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[1]
-
Measure the fluorescence at Ex/Em = 400/505 nm.
-
Protocol 3: Thrombin Activity Assay
This protocol provides a method for measuring thrombin activity using a fluorogenic substrate such as Boc-VPR-AFC.[3]
Materials:
-
Purified thrombin or plasma sample
-
Thrombin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% PEG 8000)
-
Boc-VPR-AFC substrate (1 mM stock in DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Dilute purified thrombin or plasma samples in Thrombin Assay Buffer.
-
-
Enzyme Assay:
-
In a black 96-well plate, add 50 µL of the diluted enzyme or plasma sample to each well.
-
Prepare a substrate solution by diluting the Boc-VPR-AFC stock in Thrombin Assay Buffer to the desired final concentration (typically in the low µM range).
-
Add 50 µL of the substrate solution to each well to start the reaction.
-
Measure the fluorescence kinetically at Ex/Em = 400/505 nm at 37°C.
-
Protocol 4: Chymotrypsin Activity Assay
This protocol outlines a method for measuring chymotrypsin activity. While specific AFC substrates for chymotrypsin are less common in commercially available kits which often use other coumarin derivatives, the principles remain the same. A substrate like Suc-LLVY-AFC could be used.
Materials:
-
Purified chymotrypsin or biological sample
-
Chymotrypsin Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8, 100 mM CaCl₂)
-
Fluorogenic chymotrypsin substrate (e.g., Suc-LLVY-AFC, 10 mM stock in DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Dilute the chymotrypsin sample in Chymotrypsin Assay Buffer.
-
-
Enzyme Assay:
-
In a black 96-well plate, add 50 µL of the diluted enzyme sample.
-
Prepare a substrate solution by diluting the stock in Chymotrypsin Assay Buffer.
-
Add 50 µL of the substrate solution to each well.
-
Measure the fluorescence kinetically at Ex/Em = 400/505 nm at 25°C or 37°C.
-
Troubleshooting
High Background Fluorescence:
-
Cause: Autofluorescence of test compounds or buffers, spontaneous substrate hydrolysis, or protease contamination.
-
Solution: Screen all components for intrinsic fluorescence. Prepare fresh substrate solutions and store them protected from light. Use high-purity reagents and sterile labware.[4]
Low or No Signal:
-
Cause: Inactive enzyme, suboptimal substrate concentration, or incorrect instrument settings.
-
Solution: Ensure proper enzyme storage and handling. Optimize the substrate concentration (a good starting point is the Km value). Verify the excitation and emission wavelengths on the fluorometer.
Non-linear Reaction Rate:
-
Cause: Substrate depletion due to high enzyme concentration or photobleaching of the fluorophore.
-
Solution: Reduce the enzyme concentration or the incubation time. Minimize the exposure of the plate to the excitation light.
Assay Interference:
-
Cause: Compounds in the sample that absorb light at the excitation or emission wavelengths (inner filter effect) or that are inherently fluorescent.
-
Solution: Run appropriate controls, including a "compound-only" control to check for autofluorescence. If interference is suspected, consider using a different fluorophore with shifted wavelengths or a non-fluorescence-based orthogonal assay.
Mandatory Visualizations
Caption: General experimental workflow for AFC-based enzyme activity assays.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. High throughput substrate specificity profiling of serine and cysteine proteases using solution-phase fluorogenic peptide microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cathepsin B Fluorometric Assay using AFC Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B is a lysosomal cysteine protease that plays a critical role in intracellular proteolysis.[1] Under physiological conditions, it is primarily involved in protein turnover and degradation within the endo-lysosomal compartment.[2] However, dysregulation of cathepsin B activity and its mislocalization to the cytosol, nucleus, or extracellular space have been implicated in a variety of pathological processes, including cancer invasion and metastasis, apoptosis, and neurodegenerative diseases.[1][2] Consequently, the accurate and sensitive measurement of cathepsin B activity is crucial for both basic research and the development of therapeutic inhibitors.
This document provides detailed application notes and protocols for the fluorometric assay of cathepsin B activity using an amino-4-trifluoromethyl coumarin (B35378) (AFC) conjugated substrate. This assay is a sensitive, continuous, and high-throughput method suitable for measuring cathepsin B activity in cell lysates and purified enzyme preparations, as well as for screening potential inhibitors.[3]
Principle of the Assay
The fluorometric assay for cathepsin B activity is based on the enzymatic cleavage of a specific peptide substrate linked to a fluorescent reporter molecule, AFC. A commonly used substrate is Ac-RR-AFC (Acetyl-Arginyl-Arginine-AFC), which contains a dipeptide sequence preferentially recognized and cleaved by cathepsin B.[4] In its intact form, the substrate is non-fluorescent. Upon cleavage by active cathepsin B at the amide bond between the peptide and the AFC molecule, free AFC is released. The liberated AFC emits a strong fluorescent signal upon excitation, which can be quantified using a fluorometer or a fluorescence microplate reader. The rate of AFC release is directly proportional to the cathepsin B activity in the sample.[5]
Data Presentation
Quantitative Assay Parameters
The following table summarizes key quantitative parameters for the cathepsin B fluorometric assay using AFC-based substrates.
| Parameter | Value | Substrate | Notes |
| Excitation Wavelength (λex) | 400 nm | Ac-RR-AFC | Optimal wavelength for exciting free AFC. |
| Emission Wavelength (λem) | 505 nm | Ac-RR-AFC | Optimal wavelength for detecting AFC emission. |
| Typical Substrate Concentration | 200 µM | Ac-RR-AFC | Final concentration in the reaction mixture.[5] |
| Km for Z-Arg-Arg-AMC | 0.39 mM | Z-Arg-Arg-AMC | Michaelis-Menten constant at pH 6.0 and 40°C. |
| Optimal pH | 6.0 | Z-Arg-Arg-AMC | The assay is typically performed in a slightly acidic buffer to mimic the lysosomal environment. |
| Incubation Temperature | 37°C | Ac-RR-AFC | Standard temperature for enzymatic assays.[5] |
| Incubation Time | 1 - 2 hours | Ac-RR-AFC | For endpoint assays; kinetic assays are monitored continuously.[5] |
Cathepsin B Inhibitors
This table provides examples of inhibitors that can be used as negative controls or for inhibitor screening studies.
| Inhibitor | Type | Typical Concentration | Notes |
| CA-074 | Specific, irreversible | 10 µM | A widely used specific inhibitor of cathepsin B.[2] |
| F-F-FMK | Cysteine protease inhibitor | 1 mM stock | A general cysteine protease inhibitor often included in inhibitor screening kits.[3] |
| E-64d | Irreversible cysteine protease inhibitor | 20 µM | A broad-spectrum cysteine protease inhibitor.[6] |
Experimental Protocols
Protocol 1: Measurement of Cathepsin B Activity in Cell Lysates
This protocol describes the measurement of cathepsin B activity in cultured cells.
Materials:
-
Cells of interest (1-5 x 10⁶ cells per assay)
-
Phosphate-Buffered Saline (PBS), cold
-
CB Cell Lysis Buffer (chilled)
-
CB Reaction Buffer
-
CB Substrate (e.g., Ac-RR-AFC, 10 mM stock)
-
CB Inhibitor (optional, for negative control)
-
96-well black, flat-bottom microplate
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Harvest 1-5 x 10⁶ cells and centrifuge to obtain a cell pellet.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled CB Cell Lysis Buffer.
-
Incubate the lysate on ice for 10 minutes.
-
Centrifuge at top speed in a microcentrifuge for 5 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube. The lysate can be used immediately or stored at -80°C. Determine the protein concentration of the lysate if desired.
-
-
Assay Reaction:
-
Add 50 µL of cell lysate to each well of a 96-well plate. If using a specific amount of protein, dilute the lysate to 50-200 µg in a final volume of 50 µL with CB Cell Lysis Buffer.
-
Prepare a background control well containing 50 µL of CB Cell Lysis Buffer.
-
Add 50 µL of CB Reaction Buffer to each well.
-
For a negative control, add a specific cathepsin B inhibitor to a separate sample well before adding the substrate.
-
Add 2 µL of the 10 mM CB Substrate (e.g., Ac-RR-AFC) to each well to achieve a final concentration of 200 µM.
-
Mix the contents of the wells thoroughly.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The fold-increase in cathepsin B activity can be determined by comparing the relative fluorescence units (RFU) of the sample with the uninduced control or the negative control.[5]
-
Protocol 2: Screening of Cathepsin B Inhibitors
This protocol is designed for high-throughput screening of potential cathepsin B inhibitors.
Materials:
-
Purified human Cathepsin B enzyme
-
CTSB Reaction Buffer
-
CTSB Substrate (e.g., Ac-RR-AFC, 10 mM stock)
-
Test inhibitors (dissolved in an appropriate solvent)
-
Known CTSB Inhibitor (for positive control)
-
96-well black, flat-bottom microplate
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Enzyme Preparation:
-
Prepare a working solution of Cathepsin B enzyme in CTSB Reaction Buffer. The optimal concentration should be determined empirically.
-
-
Inhibitor and Control Preparation:
-
Prepare serial dilutions of the test inhibitors. It is recommended to prepare a 10X stock of the desired final test concentration in CTSB Reaction Buffer.
-
Prepare an Enzyme Control (EC) by adding the solvent used for the test inhibitors to the enzyme solution.
-
Prepare an Inhibitor Control (IC) by adding a known CTSB inhibitor to the enzyme solution.
-
-
Assay Reaction:
-
Add 50 µL of the Cathepsin B enzyme solution to each well.
-
Add 10 µL of the diluted test inhibitors, solvent (for EC), or known inhibitor (for IC) to the respective wells.
-
Incubate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.[3]
-
-
Substrate Addition and Measurement:
-
Prepare a substrate solution by diluting the CTSB Substrate stock in CTSB Reaction Buffer.
-
Add 40 µL of the substrate solution to each well.
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes (Ex/Em = 400/505 nm).[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
The percent inhibition can be calculated using the following formula: % Inhibition = [(Slope of EC - Slope of Sample) / Slope of EC] x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for measuring Cathepsin B activity in cell lysates.
Cathepsin B in Apoptosis Signaling
Caption: Cathepsin B's role in initiating the intrinsic apoptosis pathway.
References
Application Notes and Protocols for High-Throughput Screening with 7-Amino-4-(trifluoromethyl)coumarin
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify potential therapeutic agents.[1] Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity, wide dynamic range, and amenability to automation.[2] Among the various fluorescent probes available, those based on the 7-Amino-4-(trifluoromethyl)coumarin (AFC) scaffold have emerged as versatile and reliable tools for monitoring the activity of a wide range of enzymes, particularly proteases.[3]
The fundamental principle of AFC-based assays lies in the enzymatic cleavage of a specific peptide sequence conjugated to the AFC fluorophore. In its conjugated form, the fluorescence of AFC is quenched. Upon enzymatic cleavage of the amide bond, the free AFC is released, resulting in a significant increase in fluorescence intensity that can be quantified.[3][4] This signal is directly proportional to the enzyme's activity, providing a robust method for screening enzyme inhibitors. AFC is favored over other coumarin (B35378) derivatives like 7-amino-4-methylcoumarin (B1665955) (AMC) in some applications due to its spectral properties, which can help to reduce interference from library compound autofluorescence. The excitation and emission wavelengths for AFC are approximately 400 nm and 505 nm, respectively.[3][5]
These application notes provide a comprehensive guide to utilizing AFC-based assays in an HTS setting, with a particular focus on the identification of caspase-3 inhibitors, which are key targets in apoptosis research.
Key Applications
-
Enzyme Inhibitor Screening: The primary application of AFC-based assays is the high-throughput screening of small molecule libraries to identify inhibitors of specific enzymes, most notably proteases such as caspases.[6]
-
Enzyme Kinetics: These assays are valuable for determining key enzyme kinetic parameters, including the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[7] Such data is crucial for understanding the enzyme's mechanism of action and for characterizing the mode of inhibition of identified hits.
-
Apoptosis Research: AFC-based substrates for caspases, such as Ac-DEVD-AFC for caspase-3, are widely used to measure caspase activity in cell lysates as a marker for apoptosis.[2][4]
Data Presentation: Quantitative Analysis of a Caspase-3 HTS Assay
The following tables summarize typical quantitative data generated during the setup and execution of a caspase-3 inhibitor screening campaign using the Ac-DEVD-AFC substrate.
Table 1: Key Reagents and Assay Parameters
| Parameter | Value | Reference |
| Enzyme | Recombinant Human Caspase-3 | [2] |
| Substrate | Ac-DEVD-AFC | [3][8] |
| Substrate Km | 9.7 µM | [3][8] |
| Excitation Wavelength | 400 nm | [3][9] |
| Emission Wavelength | 505 nm | [3][9] |
| Assay Buffer | 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2 | [2] |
| Final Substrate Concentration | 50 µM | [4][8] |
| Final Enzyme Concentration | 50 ng per well | [2] |
| Incubation Time | 60 minutes | [2] |
| Incubation Temperature | 37°C | [2] |
Table 2: HTS Assay Performance Metrics
| Metric | Value | Description |
| Z'-factor | > 0.5 | A statistical measure of assay quality. A value > 0.5 indicates a robust and reliable assay suitable for HTS. |
| Signal-to-Background Ratio (S/B) | > 10 | The ratio of the signal from the uninhibited enzyme (positive control) to the signal from the no-enzyme control (negative control). |
| Hit Cutoff | > 3σ from mean of negative controls | Compounds that inhibit the enzyme activity by more than three standard deviations from the mean of the negative controls are considered primary hits. |
Table 3: Representative Data for Known Caspase-3 Inhibitors
| Inhibitor | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| Ac-DEVD-CHO | 10 - 20 | 0.2 - 0.5 | Reversible, Competitive |
| Z-VAD-FMK | 5 - 15 | N/A | Irreversible, Covalent |
| Thiophenol Derivative A | 5,000 | 2,500 | Allosteric |
| Thiophenol Derivative B | 8,200 | 4,100 | Allosteric |
Note: IC50 and Ki values can vary depending on experimental conditions such as substrate and enzyme concentrations.[6]
Signaling Pathway and Experimental Workflow Visualization
Caspase Activation Signaling Pathway
The diagram below illustrates the extrinsic and intrinsic pathways of apoptosis, both of which converge on the activation of executioner caspases like caspase-3.[10][11][12] Caspase-3 activation is a key event in programmed cell death, making it an important therapeutic target.[5]
References
- 1. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 8. biopioneer.com.tw [biopioneer.com.tw]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Custom AFC-Peptide Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorogenic peptide substrates are indispensable tools in biochemical research and drug discovery, particularly for the sensitive and continuous measurement of protease activity.[1] Substrates utilizing 7-amino-4-trifluoromethylcoumarin (AFC) are a popular choice due to the distinct fluorescent properties of the free AFC fluorophore. These substrates consist of a peptide sequence specifically recognized by a target protease, covalently linked to the AFC molecule. In its peptide-bound form, the fluorescence of AFC is quenched. Upon enzymatic cleavage of the peptide bond, AFC is released, resulting in a significant increase in fluorescence that can be monitored in real-time.[1][2][3] This direct relationship between fluorescence and enzyme activity allows for precise kinetic analysis and high-throughput screening of enzyme inhibitors.
This document provides a detailed guide to the synthesis, purification, and characterization of custom AFC-peptide substrates, primarily based on Fmoc solid-phase peptide synthesis (SPPS), the most common and versatile method for this application.[4][5][6]
Key Principles and Workflow
The synthesis of an AFC-peptide substrate is a multi-step process that begins with the assembly of a specific peptide sequence on a solid resin support. The AFC fluorophore is then coupled to the N-terminus of the peptide. Finally, the complete substrate is cleaved from the resin, deprotected, purified, and verified.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, which will yield a C-terminal amide upon cleavage. This is a common feature for many protease substrates.
Materials:
-
Rink Amide Resin (100-200 mesh)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation Base: N,N-Diisopropylethylamine (DIEA)
-
Solid-phase synthesis vessel with a fritted disc
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Place the desired amount of Rink Amide resin (e.g., 100 mg, ~0.1 mmol scale) into the synthesis vessel. Add DMF to cover the resin and allow it to swell for at least 1 hour with gentle agitation. Drain the DMF.[7]
-
Initial Fmoc Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate for 3 minutes, then drain. Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes. Drain the solution.
-
Washing: Wash the resin thoroughly to remove residual piperidine. Perform a series of washes: 5 times with DMF, 3 times with DCM, and finally 3 times with DMF.
-
Amino Acid Coupling: a. In a separate tube, pre-activate the first Fmoc-amino acid. Dissolve the Fmoc-amino acid (3 eq. to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. b. Add DIEA (6 eq.) to the amino acid solution and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel. d. Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
-
Washing: Drain the coupling solution and wash the resin as described in step 3 (5x DMF, 3x DCM, 3x DMF).
-
Confirmation of Coupling (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Chain Elongation: Repeat steps 2 through 6 for each subsequent amino acid in your peptide sequence.
Protocol 2: On-Resin AFC Conjugation
Materials:
-
Peptide-bound resin from Protocol 1
-
7-Amino-4-trifluoromethylcoumarin (AFC)
-
Coupling reagents (HBTU/HOBt or equivalent)
-
DIEA
-
DMF
Procedure:
-
Final N-terminal Deprotection: After coupling the last amino acid, perform the Fmoc deprotection step (Protocol 1, Step 2) to expose the final N-terminal amine.
-
Washing: Wash the resin thoroughly as described in Protocol 1, Step 3.
-
AFC Activation: In a separate tube, dissolve AFC (2 eq.), HBTU (1.9 eq.), and HOBt (2 eq.) in DMF. Add DIEA (4 eq.) and vortex for 1-2 minutes.
-
AFC Coupling: Add the activated AFC solution to the deprotected peptide-resin. Protect the reaction vessel from light (e.g., by wrapping in aluminum foil) as AFC is light-sensitive.
-
Reaction: Agitate the mixture overnight at room temperature.
-
Final Wash: Drain the AFC coupling solution and wash the resin extensively: 5 times with DMF, 3 times with DCM, and finally 3 times with Methanol. Dry the resin under a vacuum.
Protocol 3: Cleavage, Deprotection, and Purification
Materials:
-
AFC-peptide-bound resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE).
-
Cold diethyl ether
-
Centrifuge and tubes
-
Reversed-Phase HPLC (RP-HPLC) system with a C18 column
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
Lyophilizer
Procedure:
-
Cleavage: Place the dry resin in a reaction vessel. Add the cleavage cocktail (approx. 10 mL per 100 mg of resin).
-
Incubation: Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups.
-
Peptide Precipitation: Filter the resin to collect the TFA solution containing the peptide. Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL tube of cold diethyl ether. A white precipitate should form.
-
Isolation: Centrifuge the ether suspension (e.g., 3000 x g for 5 minutes) to pellet the crude peptide. Carefully decant the ether. Wash the pellet twice with cold ether, centrifuging each time.
-
Drying: After the final wash, gently blow a stream of nitrogen over the pellet to dry it.
-
Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water). b. Purify the peptide using RP-HPLC. Elute the peptide using a linear gradient of Solvent B into Solvent A (e.g., 5% to 95% B over 40 minutes). c. Monitor the elution profile at 220 nm (for the peptide backbone) and ~400 nm (for AFC).
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Lyophilization: Combine the pure fractions and freeze-dry them using a lyophilizer to obtain a fluffy, white powder.
Protocol 4: Quality Control and Characterization
Procedure:
-
Purity Analysis: Dissolve a small amount of the lyophilized product and analyze it by analytical RP-HPLC. Purity is determined by integrating the area of the product peak relative to the total peak area at 220 nm. A purity of ≥95% is typically required for enzymatic assays.[8]
-
Identity Confirmation: Analyze the pure peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF) to confirm that the observed molecular weight matches the calculated theoretical mass of the AFC-peptide substrate.
Data Presentation
Table 1: Example Peptide Sequences for Protease Substrates
| Target Protease | Peptide Sequence (N- to C-terminus) | Typical Application |
| Caspase-3 | Ac-DEVD-AFC | Apoptosis research[9] |
| SARS-CoV-2 3CLpro | Thr-Ser-Ala-Val-Leu-Gln-AFC | Antiviral drug screening[2][3] |
| Cathepsin B | Z-Arg-Arg-AFC | Lysosomal protease studies |
| Proteasome | Suc-LLVY-AFC | Proteasome activity assays |
| Fibroblast Act. Protein (FAP) | Ala-Pro-AFC | Cancer research, tissue remodeling[10] |
| Ac = Acetyl group, Z = Carboxybenzyl group |
Table 2: Typical Synthesis and Purification Data
| Parameter | Example Value | Notes |
| Synthesis Scale | 0.1 mmol | Based on initial resin loading. |
| Crude Peptide Yield | 75-90% | Varies based on peptide length and sequence. |
| Crude Purity (by HPLC) | 50-80% | Dependent on synthesis efficiency. |
| Purified Peptide Yield | 15-30% | Relative to the initial theoretical yield. |
| Final Purity (by HPLC) | >95% | Standard for use in quantitative assays. |
Table 3: Example Quality Control Data for Ac-DEVD-AFC
| Analysis | Expected Result | Observed Result | Status |
| Purity (Analytical HPLC) | ≥95% at 220 nm | 97.2% | Pass |
| Identity (Mass Spec) | MW: 729.6 g/mol | [M+H]⁺: 730.5 m/z | Pass |
Visualization of Application
Protease Activity Assay Principle
The synthesized AFC-peptide substrate is used in a fluorometric assay to measure the activity of a specific protease. The enzyme cleaves the peptide, releasing AFC and causing an increase in fluorescence.
Example Signaling Pathway: Caspase-3 Activation
AFC-peptide substrates are frequently used to monitor key events in signaling pathways, such as apoptosis, where specific proteases like Caspase-3 are activated.
References
- 1. benchchem.com [benchchem.com]
- 2. AFC-Peptide substrate, ≥95% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. biotage.com [biotage.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. AFC-Peptide substrate, ≥95% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. researchgate.net [researchgate.net]
Measuring Enzyme Kinetics with AFC Fluorogenic Substrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of enzyme kinetics is fundamental to understanding biological processes and is a cornerstone of drug discovery and development. Fluorogenic substrates have emerged as powerful tools for these investigations, offering high sensitivity and continuous monitoring of enzymatic activity. Among these, substrates based on 7-amino-4-trifluoromethylcoumarin (AFC) are particularly valuable. When an AFC-linked peptide is cleaved by a specific enzyme, the AFC fluorophore is released, resulting in a significant increase in fluorescence that can be measured in real-time.[1][2] This application note provides detailed protocols for measuring the kinetics of key proteases—caspase-3, granzyme B, and chymotrypsin-like proteases—using AFC-based substrates.
Principle of the Assay
AFC-based enzyme kinetic assays rely on the principle of fluorescence dequenching. The AFC fluorophore, when conjugated to a peptide sequence recognized by a specific enzyme, is in a non-fluorescent or low-fluorescent state. Upon enzymatic cleavage of the peptide bond, the free AFC molecule is released, leading to a dramatic increase in its fluorescence quantum yield. The rate of this fluorescence increase is directly proportional to the rate of the enzymatic reaction.[1][2] The fluorescence of free AFC is typically measured with an excitation wavelength of approximately 400 nm and an emission wavelength around 505 nm.[3][4][5]
I. Caspase-3 Kinetics Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway, responsible for the cleavage of numerous cellular proteins.[6] Its activity is a hallmark of apoptosis, making it a critical target in cancer and neurodegenerative disease research. The fluorogenic substrate Ac-DEVD-AFC is a highly specific substrate for caspase-3, mimicking its cleavage site in PARP.[2][3]
Signaling Pathway: Caspase-3 Mediated Apoptosis
The activation of caspase-3 is a central event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Quantitative Data: Caspase-3 Kinetics with Ac-DEVD-AFC
| Parameter | Value | Reference |
| Km | 9.7 µM | [5][7] |
| kcat | 1.6 s-1 | [7] |
| kcat/Km | 1.65 x 105 M-1s-1 | [7] |
| Inhibitor | Ac-DEVD-CHO | [1][3][8][9][10][11] |
| Inhibitor Ki | 0.23 nM | [8][10] |
Experimental Protocol: Caspase-3 Activity Assay
This protocol is designed for a 96-well plate format and can be adapted for other formats.
1. Reagent Preparation:
-
Assay Buffer: 20 mM Tris, pH 7.4, 100 mM DTT, 100 mM EDTA.
-
Caspase-3 Enzyme: Reconstitute purified active caspase-3 in assay buffer to a stock concentration of 1 µg/µL. Dilute to the desired working concentration (e.g., 50 ng per reaction) immediately before use.[3]
-
Substrate Stock Solution: Dissolve Ac-DEVD-AFC in DMSO to a stock concentration of 10 mM.[12] Store at -20°C, protected from light.
-
Substrate Working Solution: Prepare serial dilutions of the Ac-DEVD-AFC stock solution in assay buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0 µM to 100 µM).
-
Inhibitor Stock Solution (Optional): Dissolve the caspase-3 inhibitor Ac-DEVD-CHO in DMSO to a stock concentration of 1 mM.[3]
2. Assay Procedure:
-
Plate Setup: Add 50 µL of assay buffer to each well of a black 96-well microplate.
-
Add Enzyme: Add 25 µL of the diluted caspase-3 enzyme solution to the appropriate wells. For blank wells, add 25 µL of assay buffer.
-
Add Inhibitor (Optional): For inhibitor control wells, add a small volume (e.g., 1-5 µL) of the Ac-DEVD-CHO inhibitor and incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add 25 µL of the substrate working solution to all wells to start the enzymatic reaction. The final volume in each well should be 100 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (Ex: 400 nm, Em: 505 nm).[3][4][5]
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
3. Data Analysis:
-
Calculate Initial Velocity (V0): For each substrate concentration, plot fluorescence intensity versus time. The initial velocity is the slope of the linear portion of this curve.
-
Generate Michaelis-Menten Plot: Plot the initial velocities (V0) against the corresponding substrate concentrations.
-
Determine Kinetic Parameters: Use non-linear regression analysis of the Michaelis-Menten plot to determine the Km and Vmax values.
II. Granzyme B Kinetics Assay
Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes and natural killer (NK) cells. It plays a crucial role in inducing apoptosis in target cells, making it a key player in the immune response against viral infections and tumors.[13] The fluorogenic substrate Ac-IETD-AFC is commonly used to measure granzyme B activity.
Signaling Pathway: Granzyme B-Mediated Apoptosis
Granzyme B, delivered into a target cell by perforin, can induce apoptosis through multiple pathways, including direct activation of caspases and cleavage of the pro-apoptotic protein Bid.[14][15][16]
Quantitative Data: Granzyme B Kinetics with Ac-IETD-AFC
| Parameter | Value | Reference |
| Km | 585 µM | [17] |
| Inhibitor | Z-IETD-FMK | [2][18][19][20][21] |
Experimental Protocol: Granzyme B Activity Assay
This protocol is adapted for a 96-well plate format.
1. Reagent Preparation:
-
Granzyme B Assay Buffer: 50 mM Tris-base, 100 mM NaCl, 25 mM CaCl₂, 0.1% Tween, pH 7.4.[22]
-
Granzyme B Enzyme: Reconstitute purified active granzyme B in assay buffer to the desired working concentration.
-
Substrate Stock Solution: Dissolve Ac-IETD-AFC in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
Substrate Working Solution: Prepare serial dilutions of the Ac-IETD-AFC stock solution in assay buffer to achieve a range of final concentrations.
-
Inhibitor Stock Solution (Optional): Dissolve the granzyme B inhibitor Z-IETD-FMK in DMSO.
2. Assay Procedure:
-
Plate Setup: Add 50 µL of sample (cell lysate or purified enzyme) to the wells of a black 96-well microplate. For a positive control, add purified granzyme B. For a blank, add assay buffer.
-
Add Inhibitor (Optional): For inhibitor control wells, pre-incubate the sample with the Z-IETD-FMK inhibitor for 15-30 minutes at 37°C.
-
Prepare Reaction Mix: For each reaction, prepare a mix containing 45 µL of Granzyme B Assay Buffer and 5 µL of Granzyme B Substrate.
-
Initiate Reaction: Add 50 µL of the Reaction Mix to each well. The final volume should be 100 µL.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity (Ex: 380-400 nm, Em: 500-505 nm) in kinetic mode at 37°C, taking readings every 1-5 minutes for 30-60 minutes.[13][23]
3. Data Analysis:
-
Calculate the rate of reaction: Determine the change in fluorescence per minute (ΔRFU/min).
-
Generate a Standard Curve: Create a standard curve using a known concentration of free AFC to convert the fluorescence readings to the amount of AFC produced.
-
Calculate Granzyme B Activity: Use the standard curve to determine the amount of substrate cleaved per minute. One unit of granzyme B activity is defined as the amount of enzyme that hydrolyzes 1 pmol of substrate per minute at 37°C.[23]
III. Chymotrypsin-Like Protease Kinetics Assay
Chymotrypsin (B1334515) and chymotrypsin-like serine proteases are involved in digestion and various other physiological processes. They exhibit specificity for cleaving peptide bonds C-terminal to bulky hydrophobic or aromatic amino acids like phenylalanine, tyrosine, and tryptophan.[24] Fluorogenic substrates such as Suc-Ala-Ala-Pro-Phe-AFC are used to measure their activity.
Experimental Workflow: Chymotrypsin Assay
Quantitative Data: Chymotrypsin Kinetics
Kinetic parameters for chymotrypsin can vary depending on the specific substrate and assay conditions. For the substrate Suc-Ala-Ala-Pro-Phe-pNA, a chromogenic analog, the Km value is relatively low, indicating high affinity. Researchers should determine the kinetic constants for their specific AFC substrate and experimental setup.
| Parameter | Substrate Example | Reference |
| Substrate | Suc-Ala-Ala-Pro-Phe-AFC | [25] |
| Km | ~15 µM (for a similar fluorogenic substrate) | [25] |
Experimental Protocol: Chymotrypsin Activity Assay
This protocol is a general guideline for a 96-well plate format.
1. Reagent Preparation:
-
Chymotrypsin Assay Buffer: 50 mM Tris, 100 mM NaCl, pH 8.0.[25]
-
Chymotrypsin Enzyme: Prepare a stock solution of chymotrypsin in 1 mM HCl. Dilute to the desired final concentration (e.g., 1-10 nM) in cold assay buffer just before use.[25]
-
Substrate Stock Solution: Dissolve the chymotrypsin fluorogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-AFC) in DMSO to a stock concentration of 10 mM.
-
Substrate Working Solution: Dilute the substrate stock solution in assay buffer to various concentrations for kinetic analysis.
2. Assay Procedure:
-
Plate Layout: Design the plate to include wells for blanks (no enzyme), negative controls (enzyme with a known inhibitor), and experimental samples.
-
Add Buffer and Enzyme: Add assay buffer to all wells, followed by the diluted enzyme solution to the appropriate wells. For blank wells, add an equal volume of assay buffer.
-
Initiate Reaction: Add the substrate working solution to all wells to start the reaction. The final volume should be consistent across all wells (e.g., 200 µL).[25]
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence (e.g., Ex: 380 nm, Em: 460 nm) in kinetic mode at 25°C or 37°C.[24]
3. Data Analysis:
-
Determine Initial Velocity: Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
Michaelis-Menten Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Conclusion
AFC-based fluorogenic substrates provide a sensitive and reliable method for the real-time kinetic analysis of a wide range of proteases. The protocols outlined in this application note offer a robust framework for researchers in academia and the pharmaceutical industry to investigate enzyme function, screen for inhibitors, and elucidate the role of these enzymes in various physiological and pathological processes. Optimization of specific assay conditions, such as enzyme and substrate concentrations, may be necessary for different experimental systems.
References
- 1. biotium.com [biotium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. biopioneer.com.tw [biopioneer.com.tw]
- 6. Caspase 3 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. stemcell.com [stemcell.com]
- 9. thomassci.com [thomassci.com]
- 10. selleckchem.com [selleckchem.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. abcam.com [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Granzyme B-mediated apoptosis proceeds predominantly through a Bcl-2-inhibitable mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. invivogen.com [invivogen.com]
- 20. Z-IETD-FMK | caspase 8 Inhibitor | granzyme B Inhibitor | TargetMol [targetmol.com]
- 21. bdbiosciences.com [bdbiosciences.com]
- 22. biorxiv.org [biorxiv.org]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Imaging Using 7-Amino-4-(trifluoromethyl)coumarin (AFC) Probes
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to 7-Amino-4-(trifluoromethyl)coumarin (AFC) Probes
This compound (AFC) is a blue fluorescent dye that serves as a core component for a versatile class of "turn-on" probes for in vivo imaging. In their native state, AFC-based probes are typically non-fluorescent due to a quenching moiety attached to the 7-amino group. This quenching group is specifically designed to be cleaved by a target enzyme or to react with a specific analyte. Upon this interaction, the AFC fluorophore is released, leading to a significant increase in fluorescence intensity. This mechanism provides a high signal-to-noise ratio, making AFC probes highly suitable for sensitive detection of biological processes within a living organism.
Key Advantages for In Vivo Imaging:
-
High Sensitivity: The "turn-on" design minimizes background fluorescence, allowing for the detection of low-abundance targets.
-
Specificity: The recognition moiety can be tailored to a specific enzyme or analyte, ensuring high specificity.
-
Versatility: AFC can be conjugated to a wide range of targeting molecules, enabling the development of probes for diverse applications.
-
Favorable Photophysical Properties: AFC has a suitable excitation and emission profile for in vivo imaging, with relatively good tissue penetration for a blue fluorophore.
II. Applications in Drug Discovery and Preclinical Research
AFC-based probes are valuable tools in drug development for assessing target engagement and therapeutic efficacy in real-time within a living animal.
-
Monitoring Enzyme Activity: A primary application is the visualization of enzyme activity. For instance, probes containing the DEVD peptide sequence are used to detect caspase-3 activity, a key indicator of apoptosis. This allows for the non-invasive assessment of cancer therapies designed to induce tumor cell death.
-
Detecting Reactive Oxygen Species (ROS): Oxidative stress is implicated in numerous diseases. AFC probes can be designed to react with specific ROS, enabling the study of disease pathology and the effects of antioxidant therapies.
-
Reporter Gene Imaging: Probes targeting enzymes like beta-galactosidase, which is often used as a reporter gene, allow for the visualization of gene expression in vivo.
III. Quantitative Data Summary
Quantitative data from in vivo imaging studies with AFC probes are often presented as fold-change in fluorescence intensity or as a tumor-to-background ratio. The following table summarizes representative quantitative findings from the literature. It is important to note that specific values can vary significantly based on the animal model, probe concentration, imaging system, and other experimental parameters.
| Probe Target | Application | Animal Model | Imaging Modality | Key Quantitative Finding |
| Caspase-3/7 | Monitoring therapy-induced apoptosis | Mouse xenograft model of colon cancer | Bioluminescence Imaging | Over 2-fold induction of luminescent signal in treated mice compared to the untreated group.[1] |
| Beta-galactosidase | Tumor imaging | Mouse model with beta-gal expressing gliomas | Fluorescence Imaging | Beta-gal-expressing tumors were readily detectable by red fluorescence imaging in comparison with native gliomas.[2][3] |
| Reactive Oxygen Species (ROS) | Imaging of oxidative stress | Murine wound model | Chemiluminescence Imaging | L-012, a luminol (B1675438) derivative, emits a stronger signal than other fluorescent probes for detecting ROS. |
IV. Experimental Protocols
The following are detailed protocols for common in vivo imaging applications using AFC-based probes. Note: These are generalized protocols and may require optimization for specific probes, animal models, and imaging instrumentation.
A. In Vivo Imaging of Caspase-3 Activity in a Tumor Model
This protocol describes the use of an AFC-based probe containing the DEVD peptide sequence to visualize apoptosis in a xenograft tumor model following chemotherapy.
Materials:
-
AFC-DEVD probe (or similar caspase-3 substrate)
-
Tumor-bearing mice (e.g., subcutaneous xenografts)
-
Apoptosis-inducing therapeutic agent (e.g., camptothecin)
-
Sterile PBS or other suitable vehicle for probe and drug administration
-
In vivo fluorescence imaging system (e.g., IVIS, Pearl)
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Animal and Tumor Model Preparation:
-
Implant tumor cells subcutaneously in immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
-
Induction of Apoptosis:
-
Administer the therapeutic agent to the treatment group according to the established dosing regimen.
-
Administer vehicle to the control group.
-
-
Probe Preparation and Administration:
-
Prepare a stock solution of the AFC-DEVD probe in a biocompatible solvent (e.g., DMSO).
-
Dilute the stock solution in sterile PBS to the final working concentration. The optimal concentration should be determined empirically.
-
At a predetermined time point after drug treatment (e.g., 24-48 hours), administer the probe solution to both control and treated mice via intravenous (tail vein) injection.
-
-
In Vivo Fluorescence Imaging:
-
Anesthetize the mice using isoflurane.
-
Place the mouse in the imaging chamber of the fluorescence imaging system.
-
Acquire images at multiple time points post-probe injection (e.g., 1, 2, 4, 6, and 24 hours) to determine the optimal imaging window.
-
Use appropriate excitation and emission filters for AFC (typically around 400 nm excitation and 500 nm emission).
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the tumor and a non-tumor area (for background).
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio for each mouse.
-
Compare the fluorescence signal between the treated and control groups.
-
B. In Vivo Imaging of Beta-Galactosidase Activity
This protocol is for imaging the expression of the lacZ reporter gene in a tumor model using an AFC-based beta-galactosidase substrate.
Materials:
-
AFC-based beta-galactosidase probe
-
Mice with tumors expressing beta-galactosidase
-
Control mice with tumors not expressing beta-galactosidase
-
Sterile vehicle for probe administration
-
In vivo fluorescence imaging system
-
Anesthesia
Protocol:
-
Animal Model Preparation:
-
Establish tumors in mice using cells that have been engineered to express the lacZ gene.
-
Use mice with wild-type tumors as a negative control.
-
-
Probe Administration:
-
Prepare the AFC-beta-galactosidase probe solution.
-
Administer the probe to both experimental and control mice, typically via intravenous injection.
-
-
In Vivo Imaging and Analysis:
-
Follow the imaging and data analysis steps as outlined in Protocol A.
-
A significantly higher fluorescence signal is expected in the tumors expressing beta-galactosidase compared to the control tumors.
-
V. Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: A generalized workflow for in vivo imaging experiments using AFC probes.
Caption: Signaling pathway illustrating the activation of an AFC-DEVD probe by caspase-3.
Caption: Logical diagram showing the "turn-on" mechanism of AFC probes.
References
- 1. In vivo imaging of early stage apoptosis by measuring real-time caspase-3/7 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo imaging of beta-galactosidase activity using far red fluorescent switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes and Protocols for AFC-Based Inhibitor Screening and IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of 7-amino-4-trifluoromethylcoumarin (AFC) as a fluorescent leaving group in enzymatic assays provides a sensitive and reliable method for screening potential enzyme inhibitors and determining their potency. This continuous, fluorescence-based assay is widely applicable to various enzyme classes, particularly proteases, where a peptide substrate is conjugated to AFC. Enzymatic cleavage of the substrate releases free AFC, which produces a quantifiable fluorescent signal. The intensity of this signal is directly proportional to the enzyme's activity, allowing for the precise measurement of inhibition.
Principle of the AFC Assay
The core of the AFC assay lies in the fluorogenic nature of the AFC molecule. When AFC is attached to a substrate, its fluorescence is quenched. Upon enzymatic hydrolysis of the substrate, AFC is released and becomes highly fluorescent.[1] The assay is monitored by exciting the sample at approximately 400 nm and measuring the emission at around 500 nm.[2] In the context of inhibitor screening, a decrease in the rate of AFC fluorescence generation compared to an uninhibited control indicates that the test compound is impeding enzyme activity.
Data Presentation
Table 1: Typical Reagent Concentrations and Conditions
| Parameter | Recommended Range | Notes |
| Enzyme Concentration | Assay-dependent | Titrate to determine the optimal concentration that yields a linear reaction rate for the desired assay duration. |
| AFC-Substrate Concentration | 10-100 µM | Should be at or below the Michaelis constant (Km) for accurate inhibitor characterization. |
| Inhibitor Concentration Range (for IC50) | 0.1 nM - 100 µM | A wide range of concentrations (e.g., 7-point, 3-fold serial dilution) is recommended to generate a complete dose-response curve.[1] |
| Assay Buffer | e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT | Buffer composition should be optimized for the specific enzyme's stability and activity.[1] |
| Incubation Temperature | 25-37°C | Should be kept constant throughout the assay. |
| Incubation Time | 30-60 minutes | Kinetic reads are recommended to ensure the reaction is in the linear phase.[3] |
| Final DMSO Concentration | < 1% | High concentrations of DMSO can inhibit enzyme activity. Ensure all wells have the same final DMSO concentration. |
Table 2: 96-Well Plate Layout for IC50 Determination
| Well Type | Description |
| Blank | Contains assay buffer and substrate, but no enzyme. Used to determine background fluorescence. |
| Enzyme Control (100% Activity) | Contains enzyme, substrate, and vehicle (e.g., DMSO). Represents the uninhibited reaction. |
| Inhibitor Wells | Contains enzyme, substrate, and varying concentrations of the test inhibitor. |
| Positive Control Inhibitor | Contains enzyme, substrate, and a known inhibitor of the target enzyme. |
Experimental Protocols
Part 1: Initial Inhibitor Screening
This protocol is designed to screen a library of compounds at a single concentration to identify potential inhibitors.
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl). Ensure all components are fully dissolved and the pH is adjusted correctly.
- Enzyme Stock Solution: Reconstitute or dilute the enzyme in assay buffer to a working concentration. The optimal concentration should be predetermined to provide a robust signal within the linear range of the assay. Keep the enzyme on ice.
- Substrate Stock Solution: Dissolve the AFC-conjugated substrate in DMSO to create a high-concentration stock (e.g., 10 mM).
- Test Compound Preparation: Dissolve test compounds in DMSO to a concentration that is 100x the final desired screening concentration.
2. Assay Procedure:
- In a 96-well black plate, add 2 µL of each test compound solution to individual wells. For control wells, add 2 µL of DMSO.
- Prepare a master mix containing the enzyme in assay buffer. Add 100 µL of this mix to each well.
- Incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes to allow for the interaction between the enzyme and potential inhibitors.
- Prepare a substrate solution by diluting the substrate stock in the assay buffer.
- Initiate the reaction by adding 100 µL of the substrate solution to each well.
- Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically (e.g., every minute for 30-60 minutes) with excitation at ~400 nm and emission at ~505 nm.[3]
3. Data Analysis:
- Calculate the reaction rate (slope) for each well from the linear portion of the fluorescence versus time plot (RFU/min).
- Calculate the percent inhibition for each compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100
Part 2: IC50 Determination
This protocol is for determining the potency of an identified inhibitor by testing a range of concentrations.
1. Reagent Preparation:
- Prepare assay buffer, enzyme stock, and substrate stock as described in Part 1.
- Inhibitor Serial Dilution: Prepare a serial dilution of the inhibitor in DMSO. For example, create an 8-point, 3-fold dilution series starting from a high concentration (e.g., 1 mM).[1]
2. Assay Procedure:
- Set up the 96-well plate with blank, enzyme control, and inhibitor wells as outlined in Table 2. It is recommended to perform all measurements in triplicate.
- Add 2 µL of each inhibitor dilution to the corresponding wells. Add 2 µL of DMSO to the enzyme control and blank wells.
- Add 100 µL of the enzyme solution to all wells except the blank wells. Add 100 µL of assay buffer to the blank wells.
- Incubate the plate for 15 minutes at the desired temperature.
- Initiate the reaction by adding 100 µL of the substrate solution to all wells.
- Measure the fluorescence kinetically as described in Part 1.
3. Data Analysis:
- Calculate the reaction rate for each well.
- Subtract the average rate of the blank wells from all other wells.
- Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.[4]
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition.[4]
Mandatory Visualization
Caption: Principle of the AFC-based enzymatic assay.
References
Application Notes and Protocols for Detecting Apoptosis with AFC-Conjugated Caspase Substrates
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1][2] A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases.[3][4][5] Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade in response to pro-apoptotic signals.[5][6] This cascade involves initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[1][3]
AFC (7-amino-4-trifluoromethylcoumarin)-conjugated peptide substrates are powerful tools for detecting caspase activity in apoptotic cells.[7][8] These substrates consist of a specific amino acid sequence recognized by a particular caspase, linked to the AFC fluorophore.[9][10] In its conjugated form, AFC is non-fluorescent.[11] Upon cleavage by an active caspase, the free AFC molecule is released and emits a strong yellow-green fluorescence, which can be quantified to measure enzyme activity.[6][12][13] This method provides a simple, sensitive, and convenient means to assay caspase activity in cell lysates and purified enzyme preparations.[8][12]
Principle of Detection
The detection method is based on the enzymatic activity of caspases on a fluorogenic substrate. Active caspases in an apoptotic sample specifically recognize and cleave the tetrapeptide sequence (e.g., DEVD for caspase-3) linked to AFC. This cleavage event liberates the AFC fluorophore, causing a significant increase in fluorescence intensity that is directly proportional to the amount of active caspase in the sample.[6][10][14] The fluorescence can be measured using a fluorometer or a fluorescence microplate reader.[12][14]
Key Caspases in Apoptosis and their AFC Substrates
Different caspases are activated depending on the apoptotic pathway initiated. Specific peptide sequences are recognized by each caspase, allowing for targeted detection.
| Caspase Target | Role in Apoptosis | Apoptotic Pathway | Peptide Sequence | Common Substrate Name |
| Caspase-3/7 | Executioner | Converging Point | Asp-Glu-Val-Asp | Ac-DEVD-AFC[6][8][12][15][16] |
| Caspase-8 | Initiator | Extrinsic | Ile-Glu-Thr-Asp | Ac-IETD-AFC[13][17][18][19] |
| Caspase-9 | Initiator | Intrinsic | Leu-Glu-His-Asp | Ac-LEHD-AFC[20][21][22][23] |
Apoptosis Signaling Pathways
Understanding the major signaling pathways of apoptosis—extrinsic and intrinsic—is crucial for interpreting caspase activity data.
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors.[24][25] This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where caspase-8 is activated.[1][24] Active caspase-8 then directly cleaves and activates executioner caspases like caspase-3.[3][25]
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[24][25] These signals lead to the release of cytochrome c from the mitochondria into the cytosol.[1][26] In the cytosol, cytochrome c binds to the adaptor protein Apaf-1, which then recruits and activates pro-caspase-9 within a complex called the apoptosome.[1][26] Active caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3.[24][26]
Experimental Protocols
Materials Required
-
AFC-conjugated caspase substrate (e.g., Ac-DEVD-AFC for caspase-3). Store at -20°C, protected from light.[6][7]
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol).[27]
-
2X Reaction Buffer (e.g., 0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS).[13][14][21][28]
-
Cultured cells (adherent or suspension).
-
Apoptosis-inducing agent (e.g., Staurosporine, anti-Fas antibody, Etoposide).
-
Phosphate-Buffered Saline (PBS), chilled.
-
Microcentrifuge, chilled to 4°C.
-
Fluorometer or fluorescence microplate reader with filters for Ex/Em = 400/505 nm.[13][14]
-
96-well black microplates, flat-bottom.[14]
Experimental Workflow
Step-by-Step Procedure
1. Induction of Apoptosis a. Plate cells at a desired density and culture overnight. b. Treat cells with an apoptosis-inducing agent for a time period determined by your experimental system. c. Concurrently, maintain an untreated cell population as a negative control.[14]
2. Preparation of Cell Lysate a. Harvest cells (for adherent cells, use trypsinization followed by media inactivation; for suspension cells, collect directly). Pellet 1–5 x 10⁶ cells by centrifugation (e.g., 400 x g for 4 minutes at 4°C).[9][14] b. Wash the cell pellet once with ice-cold PBS and centrifuge again. c. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[14] d. Incubate the suspension on ice for 10 minutes.[14] e. Centrifuge at 10,000 x g for 10 minutes at 4°C.[29] f. Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. This is your cell lysate. g. (Optional) Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) to normalize caspase activity to the total protein amount.[4][28]
3. Caspase Activity Assay a. Prepare fresh 2X Reaction Buffer containing 10 mM DTT (add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer).[14] b. In a 96-well black plate, add 50 µL of cell lysate per well. Include lysates from both apoptotic and non-apoptotic (control) cells. c. Add 50 µL of the 2X Reaction Buffer with DTT to each well.[14] d. Add 5 µL of 1 mM AFC-conjugated substrate (e.g., Ac-DEVD-AFC) to each well for a final concentration of 50 µM.[8][14] e. Mix gently by shaking the plate for 30-60 seconds.[29]
4. Incubation and Measurement a. Incubate the plate at 37°C for 1-2 hours, protected from light.[14] The optimal incubation time may vary depending on the cell type and the level of apoptosis and should be determined empirically. b. Measure the fluorescence intensity using a fluorometer or microplate reader. Set the excitation wavelength to 400 nm and the emission wavelength to 505 nm.[13][14][27] c. For kinetic assays, readings can be taken at multiple time points (e.g., every 15-30 minutes).[9]
Data Analysis
-
Subtract Background: Subtract the fluorescence reading from a blank well (containing lysis buffer, reaction buffer, and substrate, but no lysate) from all experimental readings.
-
Calculate Fold-Increase in Activity: The level of apoptosis is often expressed as the fold-increase in caspase activity in the induced sample compared to the uninduced control.[12][14]
-
Fold Increase = (RFU of Induced Sample) / (RFU of Control Sample)
-
-
Normalize to Protein Concentration (Optional but Recommended): To account for variations in cell number, normalize the Relative Fluorescence Units (RFU) to the protein concentration of the lysate. The activity can be expressed as RFU per microgram of protein.
Quantitative Data Summary
| Parameter | Caspase-3/7 (DEVD-AFC) | Caspase-8 (IETD-AFC) | Caspase-9 (LEHD-AFC) |
| Excitation (λmax) | ~400 nm[12][13][14][15] | ~400 nm[13] | ~400 nm[20][21][22] |
| Emission (λmax) | ~505 nm[12][13][14][15] | ~505 nm[13] | ~505 nm[20][21][22] |
| Substrate Conc. | 50 µM (final)[8][14] | 50 µM (final) | 50 µM (final) |
| Inhibitor Peptide | Ac-DEVD-CHO[6] | Ac-IETD-CHO | Ac-LEHD-CHO |
Troubleshooting and Considerations
-
High Background Fluorescence: The AFC substrate may be sensitive to light and air oxidation.[17] Store reconstituted substrate in small aliquots at -20°C and protect from light to minimize degradation.[6]
-
Low Signal: The level of caspase activation may be low. Try increasing the amount of cell lysate, extending the incubation time, or ensuring the apoptosis induction was successful using a secondary method (e.g., Annexin V staining).[29]
-
Specificity: While peptide substrates are designed to be specific, some cross-reactivity between caspases can occur.[16][23] For example, Ac-DEVD-AFC can also be cleaved by caspases like caspase-7.[16] Consider using specific caspase inhibitors as controls to confirm the activity of the target caspase.[6]
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. innopep.com [innopep.com]
- 8. protocols.io [protocols.io]
- 9. bio-rad.com [bio-rad.com]
- 10. Caspases | AAT Bioquest [aatbio.com]
- 11. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cephamls.com [cephamls.com]
- 13. cephamls.com [cephamls.com]
- 14. biopioneer.com.tw [biopioneer.com.tw]
- 15. Ac-DEVD-AFC, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 16. Caspase-3 Substrate VII, Fluorogenic Fluorogenic caspase-3 substrate. | Sigma-Aldrich [sigmaaldrich.com]
- 17. Caspase-8 Substrate IETD-AFC (CAS 211990-57-7) | Abcam [abcam.com]
- 18. Ac-Ile-Glu-Thr-Asp-AFC (Caspase 8 Substrate) - Echelon Biosciences [echelon-inc.com]
- 19. scbt.com [scbt.com]
- 20. Caspase-9 Substrate (Ac-LEHD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 21. cephamls.com [cephamls.com]
- 22. Ac-Leu-Glu-His-Asp-AFC (Caspase 9 Substrate) - Echelon Biosciences [echelon-inc.com]
- 23. Caspase-9 Substrate I, Fluorogenic A fluorogenic substrate for caspase-9 (ICE-LAP6, Mch6). | 210345-03-2 [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - CA [thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. Detection of Apoptosis in Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 29. eurogentec.com [eurogentec.com]
Application Notes: 7-Amino-4-(trifluoromethyl)coumarin (AFC) in Flow Cytometry for Apoptosis Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-4-(trifluoromethyl)coumarin (AFC) is a blue-fluorescent dye that serves as a sensitive reporter molecule in fluorogenic enzyme assays. In the field of flow cytometry, AFC-based substrates are invaluable tools for the detection and quantification of apoptosis at the single-cell level. The core principle involves conjugating AFC to a specific peptide recognition sequence for an enzyme of interest, such as a caspase. In its conjugated form, the fluorescence of AFC is quenched. Upon enzymatic cleavage of the peptide by active caspases within an apoptotic cell, free AFC is released, resulting in a significant increase in fluorescence. This "turn-on" signal provides a high signal-to-noise ratio, enabling the precise identification and enumeration of apoptotic cells.
These application notes provide a comprehensive overview of the use of AFC-based reagents for apoptosis analysis by flow cytometry, including detailed protocols, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows.
Key Properties of this compound (AFC)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆F₃NO₂ | [1] |
| Molecular Weight | 229.15 Da | [1] |
| Excitation Wavelength (Max) | ~380-400 nm | [1][2] |
| Emission Wavelength (Max) | ~460-505 nm | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Principle of AFC-Based Caspase Assays
AFC is commonly coupled to a four-amino-acid peptide that is a specific substrate for a particular caspase. For example, the sequence Asp-Glu-Val-Asp (DEVD) is a recognized substrate for the executioner caspases, caspase-3 and caspase-7.[3] When the cell-permeable Ac-DEVD-AFC substrate enters a cell, it is non-fluorescent. In apoptotic cells, activated caspase-3/7 cleaves the DEVD peptide, liberating AFC. The resulting fluorescence is directly proportional to the level of caspase-3/7 activity and can be readily measured by flow cytometry.
Data Presentation
Quantitative analysis of AFC fluorescence in flow cytometry allows for the robust assessment of apoptosis induction. Data can be presented in several ways to facilitate comparison and interpretation.
Table 1: Quantification of Apoptotic Cells by Caspase-3/7 Activity
This table illustrates how to present the percentage of apoptotic cells, as determined by the fluorescence of cleaved AFC from a DEVD-AFC substrate.
| Treatment | Concentration | % AFC-Positive Cells (Apoptotic) |
| Vehicle Control (DMSO) | 0.1% | 4.5 ± 0.8 |
| Staurosporine | 1 µM | 65.2 ± 4.1 |
| Test Compound A | 10 µM | 35.7 ± 2.5 |
| Test Compound B | 10 µM | 12.3 ± 1.5 |
Table 2: Analysis of Mean Fluorescence Intensity (MFI)
MFI provides a measure of the average amount of caspase activity per cell within the AFC-positive population.
| Treatment | Concentration | Mean Fluorescence Intensity (MFI) of AFC-Positive Population | Fold Change vs. Vehicle |
| Vehicle Control (DMSO) | 0.1% | 150 ± 25 | 1.0 |
| Staurosporine | 1 µM | 1250 ± 110 | 8.3 |
| Test Compound A | 10 µM | 850 ± 75 | 5.7 |
| Test Compound B | 10 µM | 320 ± 40 | 2.1 |
Signaling Pathway
The activation of executioner caspases like caspase-3 and caspase-7 is a central event in both the intrinsic and extrinsic apoptotic pathways. The diagram below illustrates the convergence of these pathways on caspase-3 activation, the target of DEVD-AFC substrates.
Experimental Protocols
Protocol 1: Detection of Caspase-3/7 Activity in Suspension Cells using DEVD-AFC
This protocol details the steps for staining suspension cells (e.g., Jurkat) with a cell-permeable DEVD-AFC substrate for flow cytometric analysis.
Materials:
-
Suspension cells (e.g., Jurkat)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Vehicle control (e.g., DMSO)
-
Ac-DEVD-AFC substrate (or similar AFC-based caspase-3/7 substrate)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a density of 0.5 - 1 x 10⁶ cells/mL.
-
Induce apoptosis by treating cells with the desired agent (e.g., 1 µM Staurosporine for 3-4 hours). Include a vehicle-treated control.
-
-
Preparation of Staining Solution:
-
Prepare a 10 mM stock solution of Ac-DEVD-AFC in DMSO.
-
Further dilute the stock solution in 1X Binding Buffer to a 2X working concentration (e.g., 20 µM).
-
-
Cell Staining:
-
Harvest 1-5 x 10⁵ cells per sample by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with 1 mL of cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 100 µL of the 2X AFC substrate working solution to the cell suspension.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells once with 1 mL of 1X Binding Buffer.
-
Resuspend the cells in 300-500 µL of 1X Binding Buffer.
-
Analyze the samples on a flow cytometer equipped with a UV or violet laser for AFC excitation (~400 nm).
-
Detect AFC emission using a filter appropriate for blue fluorescence (e.g., 460/50 nm or 510/20 nm bandpass filter).
-
Collect data for at least 10,000 events per sample.
-
Use unstained and vehicle-treated stained cells to set the negative gate for AFC fluorescence.
-
Protocol 2: Detection of Caspase-3/7 Activity in Adherent Cells using DEVD-AFC
This protocol is adapted for adherent cell lines (e.g., HeLa, MCF-7).
Materials:
-
Adherent cells (e.g., HeLa)
-
Complete cell culture medium
-
Apoptosis-inducing agent and vehicle control
-
Ac-DEVD-AFC substrate
-
DMSO
-
PBS
-
1X Binding Buffer
-
Trypsin-EDTA (or other non-enzymatic cell dissociation solution)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere and grow to 70-80% confluency.
-
Treat cells with the apoptosis-inducing agent and vehicle control for the desired duration.
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains detached apoptotic cells, into a flow cytometry tube.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and combine these cells with the supernatant collected in the previous step.
-
-
Staining and Analysis:
-
Proceed with the staining and flow cytometry analysis steps as described in Protocol 1, steps 3 and 4 .
-
Experimental Workflow
The following diagram outlines the general workflow for a flow cytometry-based apoptosis assay using an AFC-conjugated caspase substrate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence in negative control | Substrate degradation | Prepare fresh substrate solution for each experiment. Store stock solution in small aliquots at -20°C or -80°C. |
| Cell autofluorescence | Run an unstained control to determine the level of autofluorescence and set gates accordingly. | |
| Low or no signal in positive control | Inefficient apoptosis induction | Optimize the concentration and incubation time of the apoptosis-inducing agent. |
| Inactive substrate | Ensure the substrate has been stored correctly and has not expired. | |
| Incorrect instrument settings | Verify that the correct laser and emission filters are being used for AFC detection. | |
| High cell debris | Harsh cell handling | Handle cells gently during washing and resuspension steps. Consider using a viability dye to exclude dead cells and debris from the analysis. |
Conclusion
This compound is a powerful tool for the quantitative analysis of apoptosis by flow cytometry. When used as a reporter in fluorogenic caspase substrates, it provides a sensitive and specific method for detecting a key biochemical hallmark of programmed cell death. The protocols and guidelines presented in these application notes offer a robust framework for researchers to successfully implement AFC-based assays in their studies of apoptosis, aiding in drug discovery and the fundamental understanding of cellular processes.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in AFC Enzyme Assays
Welcome to the technical support center for AFC (7-amino-4-trifluoromethylcoumarin) enzyme assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low signal in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescent signal weak or absent in my AFC enzyme assay?
A low or absent signal can stem from several factors throughout the experimental workflow. These can be broadly categorized into issues with reagents, the enzyme itself, assay conditions, or instrumentation. A systematic approach to troubleshooting is often the most effective way to identify and resolve the root cause.[1]
Q2: How can I determine if my enzyme is inactive or if I've added all the necessary components?
To confirm enzyme activity and proper reagent addition, it is crucial to run a positive control with a known active enzyme and substrate.[1] Additionally, meticulously verify that each reagent, including the enzyme, substrate, and buffer, was added to the reaction wells in the correct order and volume.[1][2]
Q3: What are the common causes of high background fluorescence that could be masking my signal?
High background fluorescence can obscure a genuine signal. Potential sources include the intrinsic fluorescence of the substrate or other assay components, contamination in the reagents, or the use of unsuitable microplates (e.g., white plates for fluorescence assays).[1][3]
Troubleshooting Guides
Reagent and Substrate-Related Issues
Q: My signal is consistently low across all wells. What should I check first regarding my reagents?
A: When encountering a universally low signal, the integrity of your reagents is the primary suspect.
-
Reagent Preparation and Storage: Ensure all components, especially the AFC substrate and the enzyme, have been stored correctly and have not expired.[2][4] Thaw all reagents completely and mix them gently but thoroughly before use to ensure homogeneity.[4]
-
Substrate Degradation: AFC substrates can be susceptible to degradation. Prepare fresh substrate solutions and avoid repeated freeze-thaw cycles.[4]
-
Buffer Composition: Verify that the assay buffer has the correct pH and ionic strength for optimal enzyme activity.[5] The buffer should be at room temperature before starting the assay unless the protocol specifies otherwise.[4]
Enzyme-Related Problems
Q: How do I determine the optimal enzyme concentration for my AFC assay?
A: Using an incorrect enzyme concentration is a frequent cause of low signal. An enzyme titration experiment is essential to determine the optimal concentration.
Experimental Protocol: Enzyme Titration
-
Prepare Enzyme Dilutions: Create a series of enzyme dilutions in the assay buffer.
-
Set Up Reactions: In a 96-well plate, add a fixed and saturating concentration of the AFC substrate to each well.
-
Initiate Reaction: Add the different enzyme dilutions to initiate the reaction.
-
Measure Fluorescence: Monitor the fluorescence signal over time at the appropriate excitation and emission wavelengths for AFC (Excitation: ~380-400 nm, Emission: ~500-510 nm).
-
Analyze Data: Plot the initial reaction rate (the linear portion of the fluorescence increase over time) against the enzyme concentration.
-
Determine Optimal Concentration: Select an enzyme concentration that falls within the linear range of the plot and provides a robust signal-to-background ratio.[1]
Table 1: Example Enzyme Titration Data
| Enzyme Concentration (nM) | Initial Rate (RFU/min) |
| 0 | 5 |
| 1 | 50 |
| 2 | 100 |
| 4 | 200 |
| 8 | 380 |
| 16 | 410 (saturation) |
| 32 | 415 (saturation) |
In this example, an enzyme concentration between 4-8 nM would be optimal.
Assay Conditions and Optimization
Q: My reaction starts, but the signal quickly plateaus or decreases. What could be the cause?
A: This phenomenon often points towards substrate depletion or photobleaching.
-
Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, the AFC substrate may be entirely consumed, causing the reaction to stop and the signal to plateau.[1] Ensure your measurements are taken within the initial, linear phase of the reaction.[6]
-
Photobleaching: Prolonged exposure of the fluorophore to the excitation light can cause irreversible damage, leading to a decrease in signal.[1][7] To mitigate this, reduce the excitation light intensity or the exposure time per reading if your instrument allows.[1]
Q: How do I determine the optimal substrate concentration?
A: A substrate titration experiment is necessary to determine the Michaelis constant (Km), which informs the optimal substrate concentration to use.
Experimental Protocol: Substrate Titration (Michaelis-Menten Kinetics)
-
Use Optimal Enzyme Concentration: Begin with the optimal enzyme concentration determined from the enzyme titration.
-
Prepare Substrate Dilutions: Prepare a range of AFC substrate concentrations.
-
Set Up and Initiate Reactions: Add the different substrate concentrations to wells containing the optimal enzyme concentration.
-
Measure Initial Velocities: Measure the initial reaction rate for each substrate concentration.
-
Analyze Data: Plot the initial velocity against the substrate concentration. This will allow you to determine the Km, which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[1]
-
Select Assay Concentration: For routine assays, using a substrate concentration of 2-5 times the Km is recommended to ensure the reaction is not limited by the substrate.[1][8]
Instrumentation and Measurement Settings
Q: Could my instrument settings be the reason for a low signal?
A: Yes, incorrect instrument settings are a common and easily correctable cause of low signal.
-
Wavelengths: Ensure the excitation and emission wavelengths are set correctly for the AFC fluorophore (Excitation: ~376 nm, Emission: ~482 nm).[9]
-
Gain Setting: The photomultiplier tube (PMT) gain may be too low. Increasing the gain can amplify the signal.[1][3][10] However, be aware that excessively high gain can also increase background noise.
-
Plate Reader Orientation: For plate readers, an incorrect reading orientation (e.g., top vs. bottom read) can lead to a low signal.[1] Consult your instrument's manual for the optimal setting for your plate type.
-
Microplate Choice: Use black opaque microplates for fluorescence assays to minimize background and well-to-well crosstalk.[4][11]
Table 2: Recommended Instrument Settings for AFC Assays
| Parameter | Recommended Setting | Rationale |
| Excitation Wavelength | ~376 nm[9] | Maximizes the excitation of the AFC fluorophore. |
| Emission Wavelength | ~482 nm[9] | Captures the peak emission of the AFC fluorophore. |
| Gain/Sensitivity | Optimize empirically[10] | Adjust to achieve a good signal-to-noise ratio without saturating the detector. |
| Plate Type | Black, opaque[4][11] | Reduces background fluorescence and light scatter. |
| Read Orientation | Top or Bottom | Depends on the instrument and plate; consult the manual. |
Advanced Troubleshooting: Inner Filter Effect
Q: What is the Inner Filter Effect (IFE) and how can I tell if it's affecting my results?
A: The Inner Filter Effect occurs when components in the well, often at high concentrations, absorb either the excitation light (primary IFE) or the emitted fluorescent light (secondary IFE).[1][12][13] This leads to an artificially low signal.[1][14][15] IFE is particularly problematic at high substrate or product concentrations.[1]
To test for IFE, you can dilute your sample. If the signal does not decrease proportionally with the dilution, IFE may be present.
Visual Troubleshooting Guides
Below are diagrams to illustrate key concepts and workflows for troubleshooting your AFC enzyme assays.
Caption: A step-by-step workflow for troubleshooting low signal in AFC enzyme assays.
Caption: The logical relationship between enzyme and substrate optimization experiments.
Caption: A diagram illustrating the primary and secondary inner filter effects.
References
- 1. benchchem.com [benchchem.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 8. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 9. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 10. jascoinc.com [jascoinc.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Correction for inner filter effects in turbid samples: fluorescence assays of mitochondrial NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Photobleaching of 7-Amino-4-(trifluoromethyl)coumarin (AFC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing photobleaching of the fluorescent probe 7-Amino-4-(trifluoromethyl)coumarin (AFC). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AFC) and what are its spectral properties?
This compound (AFC) is a fluorescent compound widely used as a marker for the sensitive detection of proteinases and in various enzyme assays.[1] Its key spectral properties are an excitation maximum around 400 nm and an emission maximum at approximately 490 nm.[1]
Q2: What is photobleaching and why is it a problem for AFC?
Photobleaching is the irreversible photochemical destruction of a fluorophore, like AFC, upon exposure to excitation light.[2] This process leads to a loss of fluorescence, which can compromise the quality and quantitative accuracy of experimental data, especially in fluorescence microscopy and high-content screening assays.
Q3: What are the primary mechanisms behind the photobleaching of coumarin (B35378) dyes like AFC?
The photobleaching of coumarin dyes, including AFC, is primarily driven by two mechanisms:
-
Generation of Reactive Oxygen Species (ROS): In the presence of molecular oxygen, the excited-state fluorophore can generate highly reactive singlet oxygen, which then degrades the dye molecule.
-
Direct Photochemical Reactions: The electron-rich structure of the coumarin ring makes it susceptible to oxidation, particularly at the 3- and 4-positions.[3]
The photostability of coumarin dyes is also influenced by their molecular structure. Electron-donating groups at the 7-position, such as the amino group in AFC, generally increase fluorescence but can sometimes make the molecule more prone to oxidation.[3]
Troubleshooting Guides
Issue 1: Rapid Loss of AFC Fluorescence Signal During Imaging
This is a classic sign of photobleaching. Here are several strategies to mitigate this issue:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Neutral density filters can be employed to attenuate the excitation light.[2]
-
Minimize Exposure Time: Keep the shutter closed when not actively acquiring images. Use the shortest possible exposure times for image acquisition.[2]
-
Utilize Antifade Reagents: Mount your sample in a mounting medium containing an antifade reagent. These reagents work by scavenging free radicals and reducing the rate of photobleaching.[4]
-
Deoxygenate the Imaging Buffer: Reducing the concentration of dissolved oxygen in your imaging buffer can significantly decrease the rate of photooxidation. This can be achieved by bubbling nitrogen gas through the buffer.
Issue 2: High Background Fluorescence Obscuring the AFC Signal
High background can be caused by several factors, including autofluorescence from the sample or mounting medium, or non-specific binding of the fluorescent probe.
-
Use a High-Quality Antifade Reagent: Some antifade reagents, like p-phenylenediamine (B122844) (PPD), can be prone to autofluorescence.[4] Consider using alternatives like 1,4-diazabicyclo[2.2.2]octane (DABCO) or n-propyl gallate (NPG).
-
Optimize Staining Protocols: If using an AFC-conjugated probe, optimize the concentration and incubation time to maximize specific binding and minimize non-specific background.
-
Thorough Washing: Ensure adequate washing steps after staining to remove any unbound probe.
Quantitative Data on Antifade Agent Efficacy
While specific quantitative data for the photostability of this compound is limited in the literature, data for other coumarin dyes provides a useful reference. The following table summarizes the efficacy of common antifade agents.
| Antifade Reagent | Fluorophore | Half-life in Antifade (seconds) | Half-life in PBS/Glycerol (B35011) (seconds) | Reference |
| Vectashield® | Coumarin | 106 | 25 | [5] |
| p-Phenylenediamine (PPD) | General | Effective, but can cause autofluorescence | - | [4] |
| n-Propyl gallate (NPG) | General | Widely used, effective | - | [6] |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | General | Less effective than PPD, but less toxic | - | [7] |
Key Experimental Protocols
Protocol 1: Preparation of an N-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a simple method for preparing a common antifade mounting medium.
Materials:
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in either DMF or DMSO. Note that NPG does not dissolve well in aqueous solutions.[6]
-
In a clean container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.[6]
-
While rapidly stirring the PBS/glycerol mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.[6]
-
Store the final solution in a light-protected container at -20°C.
Protocol 2: Preparation of a 1,4-diazabicyclo[2.2.2]octane (DABCO) Antifade Mounting Medium
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO) (Sigma-Aldrich, Cat. No. D27802)
-
Glycerol
-
10X Phosphate-Buffered Saline (PBS)
-
Deionized water
-
0.1 M Tris-HCl, pH 8.5
-
Mowiol 4-88 (if a solidifying medium is desired)
Procedure for a simple glycerol-based medium:
-
Prepare a solution of 90% glycerol in 10% 1X PBS.
-
Gently warm and mix the solution until the DABCO is completely dissolved.
-
Adjust the pH to ~8.6 with diluted HCl if necessary.[8]
-
Store in a tightly sealed, light-protected container at -20°C.
Protocol 3: Quantifying the Photobleaching of AFC
This protocol outlines a general procedure to measure the rate of photobleaching, which can be used to compare the effectiveness of different antifade reagents.
Materials:
-
AFC solution of known concentration
-
Microscope slides and coverslips
-
Mounting media (with and without antifade reagents)
-
Fluorescence microscope with a camera and image analysis software
Procedure:
-
Sample Preparation: Prepare microscope slides with the AFC solution mounted in the different media you wish to test.
-
Image Acquisition:
-
Place a slide on the microscope stage and bring the sample into focus.
-
Select a region of interest (ROI).
-
Acquire an initial image (time = 0) using a fixed set of imaging parameters (e.g., excitation intensity, exposure time, camera gain).
-
Continuously expose the ROI to the excitation light and acquire images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity within the ROI using your image analysis software.
-
Correct for background fluorescence by measuring the intensity of a region with no sample and subtracting it from your ROI measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
The half-life of the fluorophore can be determined as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Star Republic: Guide for Biologists [sciencegateway.org]
- 6. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 7. bidc.ucsf.edu [bidc.ucsf.edu]
- 8. imb.uq.edu.au [imb.uq.edu.au]
Technical Support Center: Optimizing AFC Substrate Concentration for Kinetic Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing 7-amino-4-trifluoromethylcoumarin (AFC) substrate concentration for kinetic assays.
Troubleshooting Guide
This guide addresses specific problems that may arise during your experiments in a question-and-answer format.
Question: Why is my fluorescent signal weak or absent?
Answer: A weak or non-existent signal can stem from several factors. Check the following:
-
Sub-optimal Assay Conditions: Ensure the pH and temperature of your assay buffer are optimal for your specific enzyme. A deviation from the optimal pH can significantly reduce enzyme activity.[1]
-
Incorrect Substrate Concentration: The substrate concentration may be too low, limiting the reaction rate. It is recommended to use a substrate concentration that is not substrate-limited.[2]
-
Reagent Issues: Confirm that all components, especially the enzyme and AFC substrate, have been stored correctly and have not expired. Thaw all components completely and mix gently before use.[1]
-
Instrument Settings: Verify that the excitation and emission wavelengths on your plate reader are set correctly for AFC (typically ~400 nm excitation and ~505 nm emission). Also, check the instrument's gain setting.[1]
-
Incompatible Reagents: Some compounds in your sample preparation, such as EDTA (>0.5 mM), SDS (>0.2%), or sodium azide (B81097) (>0.2%), can interfere with the assay.[1]
Question: My results are inconsistent between replicates and experiments. What could be the cause?
Answer: Inconsistent results are often due to procedural or environmental variations. Consider these points:
-
Pipetting Errors: Small volume inaccuracies, especially with concentrated stocks, can lead to significant variations. Use calibrated pipettes and prepare a master mix for your reaction components whenever possible to minimize pipetting variability.[1]
-
Temperature Fluctuations: Ensure that all reagents and the plate are equilibrated to the reaction temperature before initiating the assay. Temperature gradients across the microplate can cause variability.[3]
-
Incomplete Mixing: Thoroughly mix the reagents in each well without introducing bubbles.
-
Sample Homogeneity: If using cell lysates, ensure they are properly homogenized.[1]
Question: The reaction rate is not leveling off at high substrate concentrations. What does this indicate?
Answer: If the reaction velocity continues to increase linearly with substrate concentration and does not plateau, it suggests that the enzyme is not saturated. This means the Michaelis constant (Km), which is the substrate concentration at half-maximal velocity (Vmax), is much higher than the substrate concentrations you are using.[4] To resolve this, you need to test even higher concentrations of the AFC substrate until the reaction rate reaches Vmax.
Question: My standard curve is not linear. How can I fix this?
Answer: A non-linear standard curve can be due to a few issues:
-
Signal Saturation: At high concentrations of the fluorescent product, the detector on the plate reader can become saturated.[5] This can be addressed by diluting your samples or reducing the gain on the instrument.
-
Inner Filter Effect: At high substrate or product concentrations, the fluorescent signal can be quenched, leading to a non-linear response. This phenomenon, known as the inner filter effect, is a common issue with fluorescence-based assays.[6][7][8][9]
-
Incorrect Plotting: The relationship between reaction velocity and substrate concentration is typically hyperbolic.[4][10] To obtain a linear plot for determining Km and Vmax, you need to use a linearization method such as the Lineweaver-Burk plot.[4][10]
Frequently Asked Questions (FAQs)
What is the optimal AFC substrate concentration for my assay?
The optimal substrate concentration should be determined empirically for each specific enzyme and set of experimental conditions. A common starting point is a concentration at or above the Km to ensure the reaction is not limited by the substrate.[2] For routine enzyme activity measurements, using a substrate concentration of 10-20 times the Km is often recommended to ensure the enzyme is operating at its maximum velocity (Vmax).[4]
How do I determine the Km and Vmax for my enzyme with an AFC substrate?
To determine Km and Vmax, you need to measure the initial reaction rate at various substrate concentrations.[10] The data can then be plotted as reaction rate (v) versus substrate concentration ([S]). This will typically yield a hyperbolic curve according to the Michaelis-Menten equation.[4][10] To accurately calculate Km and Vmax, it is common to use a linearized plot, such as the Lineweaver-Burk plot (1/v vs. 1/[S]).[4][10][11]
| Plot Type | X-Axis | Y-Axis | Y-Intercept | X-Intercept | Slope |
| Michaelis-Menten | [S] | v | N/A | N/A | N/A |
| Lineweaver-Burk | 1/[S] | 1/v | 1/Vmax | -1/Km | Km/Vmax |
| Hanes-Woolf | [S] | [S]/v | Km/Vmax | -Km | 1/Vmax |
| Eadie-Hofstee | v/[S] | v | Vmax | Vmax/Km | -Km |
What is the inner filter effect and how can I correct for it?
The inner filter effect (IFE) is a phenomenon in fluorescence spectroscopy where the emitted fluorescent signal is reduced due to absorption of the excitation or emission light by other molecules in the solution, including the substrate and product themselves.[6][7][8][9] This can lead to an underestimation of the reaction rate, especially at high substrate concentrations.
There are two types of IFE:
-
Primary IFE: Absorption of the excitation light.[6]
-
Secondary IFE: Absorption of the emitted light.[6]
To correct for the inner filter effect, you can measure the absorbance of your samples at the excitation and emission wavelengths and apply a correction factor to your fluorescence readings. Several methods and equations have been developed for this purpose.[7][8][9][12] Some modern plate readers also have features to help mitigate this effect.[7][9]
What controls should I include in my AFC kinetic assay?
-
No-Enzyme Control: Contains all reaction components except the enzyme. This helps to determine the background fluorescence of the substrate.
-
No-Substrate Control: Contains all reaction components except the AFC substrate. This accounts for any intrinsic fluorescence from the enzyme or other components.
-
Positive Control: A known inhibitor or activator of the enzyme can be used to validate the assay's responsiveness.
-
Solvent Control: If your substrate or test compounds are dissolved in a solvent like DMSO, include a control with the same concentration of the solvent to account for any effects on enzyme activity.
Experimental Protocols
Protocol: Determining Optimal AFC Substrate Concentration and Kinetic Parameters (Km and Vmax)
This protocol outlines the steps to perform a substrate titration experiment to find the optimal AFC substrate concentration and determine the kinetic parameters Km and Vmax.
-
Prepare Reagents:
-
Prepare a concentrated stock solution of the AFC substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the AFC substrate stock solution in assay buffer. It is recommended to use at least 8 different concentrations spanning a range from below the expected Km to above it (e.g., 0.2 to 5 times the estimated Km).[2]
-
Prepare the enzyme solution at a fixed concentration in assay buffer.
-
-
Set up the Assay Plate:
-
Use a black, clear-bottom 96-well plate for fluorescence measurements.[1]
-
Add the assay buffer to all wells.
-
Add the different concentrations of the AFC substrate to the appropriate wells.
-
Include no-enzyme and no-substrate controls.
-
Equilibrate the plate to the desired reaction temperature.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the enzyme solution to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for AFC (e.g., Ex: 400 nm, Em: 505 nm).
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (v) from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity (v) against the substrate concentration ([S]) to generate a Michaelis-Menten curve.
-
To determine Km and Vmax, transform the data using a Lineweaver-Burk plot (1/v versus 1/[S]).[4][10]
-
Calculate Km and Vmax from the intercepts and slope of the linear fit.[4][10][11]
-
Visualizations
Caption: Workflow for determining kinetic parameters (Km and Vmax).
Caption: Troubleshooting logic for common AFC assay issues.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 4. Untitled Document [ucl.ac.uk]
- 5. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 7. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
issues with 7-Amino-4-(trifluoromethyl)coumarin solubility in aqueous buffer
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 7-Amino-4-(trifluoromethyl)coumarin (AFC) and its conjugates, focusing on solubility issues in aqueous buffers.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and use of AFC solutions in experimental settings.
Q1: My AFC solution precipitated after diluting the DMSO stock into my aqueous buffer. What should I do?
A1: Precipitation upon dilution is a common issue due to the low aqueous solubility of AFC. Here are several steps to troubleshoot this problem:
-
Decrease Final Concentration: The most straightforward solution is to lower the final concentration of AFC in your aqueous working solution. The concentration may be exceeding its solubility limit in the buffer.
-
Optimize Co-Solvent Concentration: If your experimental design allows, you can slightly increase the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution. However, it is critical to keep the final organic solvent concentration low, typically below 1% (v/v), to prevent potential artifacts in biological assays.[1]
-
Improve Mixing Technique: Add the AFC stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform dispersion. This can prevent localized high concentrations that lead to precipitation.
-
Use Sonication or Gentle Warming: After dilution, briefly sonicating the solution or gently warming it (e.g., to 37°C) can help redissolve small amounts of precipitate.[1] Ensure that the temperature increase is compatible with your experimental components.
-
Consider a Different Formulation: For applications requiring higher concentrations, a formulation using co-solvents like PEG300 and surfactants like Tween-80 can improve solubility.[2]
Q2: The AFC working solution I prepared appears cloudy or hazy. What is the cause and how can I fix it?
A2: A cloudy or hazy solution indicates incomplete dissolution or the presence of impurities.
-
Ensure Complete Dissolution of Stock: Before diluting, confirm that your AFC stock solution in the organic solvent is completely clear and free of any visible particulates.
-
Filter the Stock Solution: If you suspect impurities in the solid AFC, you can filter the concentrated stock solution through a 0.2 µm syringe filter before making the final dilution.
-
Check Buffer Components: Incompatibilities between AFC and certain components in your aqueous buffer could lead to precipitation. Prepare a small test solution to confirm compatibility.
Q3: I'm observing high background fluorescence in my assay. Could this be related to AFC solubility?
A3: Yes, solubility issues can contribute to high background fluorescence.
-
Precipitate-Induced Light Scattering: Undissolved AFC particles can scatter light, leading to an artificially high fluorescence reading. Centrifuging the assay plate or solution and reading the supernatant may help, but addressing the root solubility problem is the best solution.
-
Contaminated Reagents: Your reagents, including the buffer or the AFC itself, might be contaminated with fluorescent impurities. Test each component individually in the fluorometer to pinpoint the source.[3]
-
Autofluorescence: Biological samples and certain microplates can exhibit autofluorescence. Always include a "no enzyme" or "buffer only" control to measure and subtract this background signal.[3]
Frequently Asked Questions (FAQs)
Q1: What is this compound (AFC) and what are its primary applications?
A1: this compound is a fluorescent dye.[2][4] Its primary application is in the development of fluorogenic substrates for enzyme assays, particularly for detecting proteinase and peptidase activity, such as that of caspases.[2] When an AFC-conjugated substrate is cleaved by a specific enzyme, the free AFC is released, resulting in a significant increase in fluorescence that can be monitored to determine enzyme activity.[2][5]
Q2: Why is AFC poorly soluble in aqueous buffers?
A2: AFC is a largely non-polar organic molecule with limited polar functional groups, which results in its low solubility in aqueous solutions.[1] This is a common characteristic of many organic fluorophores.
Q3: What is the best way to prepare and store an AFC stock solution?
A3: It is recommended to prepare a concentrated stock solution of AFC in an anhydrous organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is widely used for this purpose.[4][6] For long-term storage, the stock solution should be stored at -20°C or -80°C, protected from light.[2] Repeated freeze-thaw cycles should be avoided.
Q4: How does pH affect AFC fluorescence and solubility?
A4: The fluorescence of coumarin (B35378) derivatives can be pH-sensitive.[3] While 7-aminocoumarins are generally less affected by pH changes within the physiological range (pH 6.8-7.4) compared to 7-hydroxycoumarins, it is still crucial to maintain a stable and optimal pH for both the enzyme's activity and the fluorophore's quantum yield.[3][7] The amino group on AFC can be protonated at acidic pH, which may slightly alter its properties.[1]
Q5: What are the excitation and emission wavelengths for AFC?
A5: The free AFC molecule has an excitation maximum at approximately 400 nm and an emission maximum around 490 nm.[2]
Data and Protocols
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to the solubility and spectral properties of AFC.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Insoluble | [4][6] |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL | [4][6] |
| Dimethylformamide (DMF) | 25 mg/mL | [4][6] |
| Methanol | 25 mg/mL | [4][6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.91 mM) |[2] |
Table 2: Photophysical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum | ~400 nm | [2] |
| Emission Maximum | ~490 nm | [2] |
| Molecular Weight | 229.15 g/mol |[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM AFC Stock Solution in DMSO
Materials:
-
This compound (solid, MW = 229.15 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes or amber vials
Procedure:
-
Weigh out 2.29 mg of AFC powder and place it into a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the AFC is completely dissolved. A brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Enzyme Assay Using an AFC-Based Substrate
This protocol provides a general framework for a continuous kinetic assay in a 96-well microplate format. Specific parameters such as buffer composition, pH, temperature, and substrate concentration should be optimized for each specific enzyme.
Materials:
-
AFC-conjugated enzyme substrate
-
10 mM AFC stock solution in DMSO (for standard curve)
-
Enzyme of interest
-
Assay Buffer (optimized for the specific enzyme)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Ex: 400 nm, Em: 490 nm)
Procedure:
-
Prepare AFC Standard Curve:
-
Perform a serial dilution of the 10 mM AFC stock solution in Assay Buffer to prepare a range of standards (e.g., 0-100 µM).
-
Add these standards to wells in the 96-well plate to generate a standard curve for converting relative fluorescence units (RFU) to the concentration of product formed.
-
-
Set up Enzyme Reaction:
-
Add Assay Buffer to all experimental wells.
-
Add the enzyme solution to the appropriate wells. Include "no-enzyme" control wells.
-
Pre-incubate the plate at the desired assay temperature.
-
-
Initiate Reaction:
-
Add the AFC-substrate solution to all wells to start the reaction. The final substrate concentration should be optimized based on the enzyme's Michaelis constant (Km).
-
Immediately place the plate in the fluorescence reader.
-
-
Measure Fluorescence:
-
Monitor the increase in fluorescence intensity over time in kinetic mode.
-
-
Calculate Reaction Velocity:
-
For each reaction, plot fluorescence (RFU) versus time (minutes).
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Convert V₀ from RFU/min to µM/min using the slope of the AFC standard curve.
-
Visual Guides
Caption: Troubleshooting workflow for AFC precipitation issues.
Caption: General workflow for an AFC-based enzyme kinetic assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 97% 0.25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Overview of pH Indicators—Section 20.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. This compound | C10H6F3NO2 | CID 100641 - PubChem [pubchem.ncbi.nlm.nih.gov]
preparing a stable 7-Amino-4-(trifluoromethyl)coumarin standard curve
Welcome to the technical support center for 7-Amino-4-(trifluoromethyl)coumarin (AFC). This resource is designed to assist researchers, scientists, and drug development professionals in successfully preparing and utilizing stable AFC standard curves in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for AFC?
A1: The optimal excitation wavelength for this compound (AFC) is approximately 400 nm, and its optimal emission wavelength is around 505 nm.[1]
Q2: What is the recommended solvent for preparing an AFC stock solution?
A2: AFC is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a concentrated stock solution in DMSO before diluting it into your aqueous assay buffer.
Q3: How should AFC be stored to ensure its stability?
A3: AFC powder should be stored at room temperature. Stock solutions in DMSO can be stored at -20°C for up to six months. To maintain stability, it is crucial to protect AFC solutions from light.[3] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q4: What is the typical linear range for an AFC standard curve?
A4: The fluorescence of AFC is linearly related to its concentration over a range of 10 to 300 pmol per 3 mL reaction mixture.[1] However, the exact linear range can be instrument-dependent and should be determined empirically for your specific assay conditions.
Experimental Protocol: Preparing a Stable AFC Standard Curve
This protocol outlines the steps for preparing a stable and reliable this compound (AFC) standard curve, which is essential for quantifying the results of enzyme activity assays that use AFC-based substrates.
Materials
-
This compound (AFC) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., Tris-HCl or HEPES, pH should be near neutral)
-
Calibrated pipettes and sterile, nuclease-free pipette tips
-
Black, flat-bottom 96-well microplate (for fluorescence measurements)
-
Fluorescence microplate reader
Procedure
1. Preparation of AFC Stock Solution (e.g., 10 mM):
-
Accurately weigh out a precise amount of AFC powder (Molecular Weight: 229.16 g/mol ).
-
Dissolve the AFC powder in anhydrous DMSO to achieve a final concentration of 10 mM. For example, dissolve 2.29 mg of AFC in 1 mL of DMSO.
-
Vortex the solution until the AFC is completely dissolved.
-
Store the 10 mM AFC stock solution in small aliquots at -20°C, protected from light.
2. Preparation of AFC Working Stock Solution (e.g., 100 µM):
-
Thaw an aliquot of the 10 mM AFC stock solution at room temperature, protected from light.
-
Dilute the 10 mM stock solution 1:100 in your assay buffer to prepare a 100 µM working stock solution. For example, add 10 µL of 10 mM AFC to 990 µL of assay buffer.
-
This working stock solution should be prepared fresh on the day of the experiment.
3. Preparation of AFC Standards (Serial Dilution):
-
In a 96-well plate, perform a serial dilution of the 100 µM AFC working stock solution using the assay buffer. The following table provides an example for generating a standard curve from 0 to 10 µM.
| Standard | Volume of 100 µM AFC (µL) | Volume of Assay Buffer (µL) | Final AFC Concentration (µM) |
| S1 | 10 | 90 | 10 |
| S2 | 5 | 95 | 5 |
| S3 | 2.5 | 97.5 | 2.5 |
| S4 | 1 | 99 | 1 |
| S5 | 0.5 | 99.5 | 0.5 |
| S6 | 0.25 | 99.75 | 0.25 |
| S7 | 0.1 | 99.9 | 0.1 |
| Blank | 0 | 100 | 0 |
4. Fluorescence Measurement:
-
Set the fluorescence microplate reader to the optimal excitation and emission wavelengths for AFC (Excitation: ~400 nm, Emission: ~505 nm).
-
Measure the fluorescence intensity of each standard and the blank. It is recommended to prepare each standard in triplicate to ensure accuracy.
5. Data Analysis:
-
Subtract the average fluorescence reading of the blank from the average fluorescence readings of all standards.
-
Plot the background-subtracted fluorescence intensity (y-axis) against the corresponding AFC concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of an AFC standard curve.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | Contaminated reagents or microplate. | Use fresh, high-purity reagents and a new, clean microplate. Ensure the assay buffer itself is not fluorescent. |
| Autofluorescence from assay components. | Run a blank that contains all assay components except AFC to determine the background fluorescence and subtract it from all readings. | |
| Poor Linearity (Low R² value) | Inaccurate pipetting during serial dilutions. | Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare fresh standards for each experiment.[4][5] |
| AFC degradation. | Prepare fresh working solutions from a properly stored stock solution. Protect all AFC solutions from light. | |
| Instrument settings are not optimal. | Verify the excitation and emission wavelengths and the gain settings on the fluorometer. | |
| Concentration range is outside the linear range of the instrument. | Adjust the concentration range of your standards to fall within the linear detection range of your specific instrument. | |
| Signal Instability or Fading | Photobleaching. | Minimize the exposure of AFC solutions and the microplate to light. Read the plate immediately after preparation. |
| pH of the assay buffer is not optimal. | The fluorescence of coumarin (B35378) derivatives can be pH-dependent.[6] Ensure the pH of your assay buffer is stable and near neutral (pH 7.0-7.5) for optimal and stable AFC fluorescence.[1] | |
| Lower than Expected Fluorescence Signal | Fluorescence quenching. | Certain compounds in your sample or buffer, such as some metal ions or molecules with high absorbance near the excitation/emission wavelengths of AFC, can quench its fluorescence.[7] Identify and remove any potential quenching agents from your assay buffer if possible. |
| AFC has precipitated out of solution. | While AFC is soluble in DMSO, it has lower solubility in aqueous solutions. Ensure the final concentration of DMSO in your aqueous standards is sufficient to maintain AFC solubility but does not interfere with your assay. |
Visualizing Experimental Workflows and Signaling Pathways
To further aid in your experimental design and understanding, the following diagrams visualize the key processes involved.
Caption: Workflow for preparing an AFC standard curve.
Caption: Caspase-3 activation and AFC substrate cleavage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. arp1.com [arp1.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Quenching Effect of a Highly Active Nitroxyl Radical on 7-amino-4-methylcoumarin and Glutathione Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for the Inner Filter Effect in AFC Fluorescence Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the inner filter effect (IFE) in 7-amino-4-trifluoromethylcoumarin (AFC) fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) and how does it impact my AFC fluorescence assay results?
A1: The inner filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity, leading to a non-linear relationship between the fluorophore concentration and the fluorescence signal.[1][2] This can result in an underestimation of the amount of AFC generated in your assay, leading to inaccurate measurements of enzyme activity or other molecular interactions. The IFE arises from two main processes:
-
Primary Inner Filter Effect: This occurs when the excitation light is absorbed by components in the sample before it can reach all the AFC molecules.[1][3] This is particularly problematic at high concentrations of AFC or other substances that absorb at the excitation wavelength (around 376-400 nm for AFC).[4][5]
-
Secondary Inner Filter Effect: This happens when the emitted fluorescence from AFC is re-absorbed by other molecules in the sample before it reaches the detector.[1][6][7] This is more likely to occur if there is a significant overlap between the emission spectrum of AFC (peak around 482-490 nm) and the absorption spectrum of other sample components.[4][5]
Q2: My AFC fluorescence signal is not linear with increasing enzyme/substrate concentration. Could this be the inner filter effect?
A2: Yes, a loss of linearity in the fluorescence signal at higher concentrations is a classic indicator of the inner filter effect.[1][8] At low AFC concentrations, the fluorescence intensity is typically directly proportional to the concentration. However, as the concentration increases, the IFE becomes more pronounced, causing the signal to plateau.[9] To confirm if the IFE is the cause, you can measure the absorbance of your samples at the excitation and emission wavelengths of AFC. If the absorbance is significant (e.g., greater than 0.1), the IFE is likely affecting your results.[8][10]
Q3: What are the common methods to correct for the inner filter effect?
A3: There are three primary methods to address the inner filter effect:
-
Sample Dilution: This is the simplest approach. By diluting your samples, you reduce the concentration of absorbing species, thereby minimizing the IFE.[10] However, this may not always be feasible if the fluorescence signal is already weak.
-
Mathematical Correction: This involves measuring the absorbance of the sample at the excitation and emission wavelengths and using a formula to correct the observed fluorescence intensity.[8][10][11]
-
Experimental Correction: This method involves creating a correction curve using a stable, sequestered fluorophore and a titrant that absorbs light but does not quench fluorescence.[12] This approach can be very accurate but is more labor-intensive.
Troubleshooting Guides
Problem: Non-linear standard curve for AFC.
| Possible Cause | Troubleshooting Steps |
| Inner Filter Effect | 1. Measure the absorbance of your standards at the AFC excitation and emission wavelengths. If the absorbance is > 0.1, the IFE is likely present.[8][10] 2. Dilute your standards to a range where the absorbance is below 0.1. 3. If dilution is not possible, apply a mathematical correction (see Protocol 1). |
| Instrument Settings | 1. Ensure the gain setting on your fluorometer is not saturated at high AFC concentrations. 2. Check that the excitation and emission wavelengths are correctly set for AFC (Excitation: ~376-400 nm, Emission: ~482-490 nm).[4][5] |
| Reagent Issues | 1. Verify the concentration and purity of your AFC standard. 2. Check for precipitation of AFC at higher concentrations. |
Problem: Inaccurate quantification of enzymatic activity.
| Possible Cause | Troubleshooting Steps |
| Underestimation due to IFE | 1. At the end of your kinetic assay, measure the absorbance of the samples with the highest fluorescence at the AFC excitation and emission wavelengths. 2. If absorbance is significant, the IFE is likely causing an underestimation of the reaction rate. 3. Apply a mathematical correction to your kinetic data points (see Protocol 1). 4. For highly absorbing samples, consider using the experimental correction method to generate a correction factor (see Protocol 2). |
| Substrate/Product Inhibition | 1. Run control experiments with varying concentrations of substrate and product (AFC) to check for inhibition of the enzyme. |
| Assay Conditions | 1. Ensure that the pH, temperature, and other buffer components are optimal for the enzyme and do not interfere with AFC fluorescence. |
Quantitative Data Summary
The following table illustrates the potential error in fluorescence intensity due to the inner filter effect at different absorbance values. This highlights the importance of correcting for the IFE, especially when absorbance at the excitation wavelength exceeds 0.05.
| Absorbance at Excitation Wavelength | Approximate Error in Fluorescence Intensity |
| 0.05 | ~5% |
| 0.06 | ~8%[13][14] |
| 0.10 | ~10-12%[13] |
| 0.30 | ~38%[14] |
Experimental Protocols
Protocol 1: Mathematical Correction for the Inner Filter Effect
This protocol describes how to correct for the inner filter effect using absorbance measurements.
Materials:
-
Fluorometer or microplate reader with fluorescence capabilities
-
Absorbance spectrophotometer or microplate reader with absorbance capabilities
-
Your AFC-containing samples
-
Appropriate buffer/solvent
Methodology:
-
Measure Fluorescence:
-
Set the excitation wavelength for AFC (e.g., 380 nm).
-
Set the emission wavelength for AFC (e.g., 490 nm).
-
Measure the fluorescence intensity of your samples (F_observed).
-
-
Measure Absorbance:
-
Measure the absorbance of the same samples at the excitation wavelength (A_ex).
-
Measure the absorbance of the same samples at the emission wavelength (A_em).
-
-
Apply Correction Formula:
-
Use the following formula to calculate the corrected fluorescence intensity (F_corrected): F_corrected = F_observed * 10^((A_ex + A_em) / 2)[10]
-
Protocol 2: Experimental Correction Using a Sequestered Fluorophore
This protocol describes a more rigorous method for creating a correction curve for the inner filter effect.[12]
Materials:
-
Fluorometer
-
Sequestered fluorophore (e.g., calcein-loaded liposomes or fluorescent polymer beads) with similar excitation/emission properties to AFC.
-
A non-quenching, absorbing compound (chromophore) (e.g., potassium chromate (B82759) or pyridinium (B92312) chloride).[12]
-
Your experimental buffer.
Methodology:
-
Prepare the Sequestered Fluorophore Solution:
-
Suspend the sequestered fluorophore in your experimental buffer at a concentration that gives a stable and measurable fluorescence signal.
-
-
Generate the Correction Curve:
-
Measure the initial fluorescence of the sequestered fluorophore solution (F_0).
-
Incrementally add small aliquots of the chromophore solution to the sequestered fluorophore solution.
-
After each addition, mix thoroughly and measure the fluorescence (F_i) and the absorbance at the excitation (A_ex,i) and emission (A_em,i) wavelengths.
-
Calculate the total absorbance A_total,i = A_ex,i + A_em,i.
-
Plot the ratio F_0 / F_i against A_total,i. This is your correction curve.
-
-
Apply the Correction:
-
For your experimental AFC samples, measure their absorbance at the excitation and emission wavelengths (A_ex_sample and A_em_sample).
-
Calculate the total absorbance A_total_sample = A_ex_sample + A_em_sample.
-
From your correction curve, find the corresponding F_0 / F_i value (the correction factor) for the A_total_sample.
-
Multiply your observed fluorescence (F_observed_sample) by this correction factor to obtain the corrected fluorescence.
-
Visualizations
Caption: The mechanisms of primary and secondary inner filter effects.
Caption: Decision workflow for troubleshooting non-linear fluorescence.
References
- 1. srs.tcu.edu [srs.tcu.edu]
- 2. On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 4. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. static.horiba.com [static.horiba.com]
- 9. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzyme Assays with AFC Substrates
Welcome to the Technical Support Center for enzyme assays utilizing 7-amino-4-trifluoromethylcoumarin (AFC)-based substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on mitigating enzyme inhibition observed at high AFC substrate concentrations.
Frequently Asked Questions (FAQs)
Q1: What is AFC and why is it used in enzyme assays?
A1: 7-amino-4-trifluoromethylcoumarin (AFC) is a fluorescent compound that is commonly conjugated to a peptide or other molecular group recognized by a specific enzyme.[1] In its conjugated form, the fluorescence of AFC is quenched. Upon enzymatic cleavage of the conjugate, free AFC is released, resulting in a significant increase in fluorescence. This change in fluorescence can be measured over time to determine enzyme activity. The excitation and emission wavelengths for AFC are typically around 400 nm and 505 nm, respectively.[2]
Q2: I'm observing a decrease in enzyme activity at high concentrations of my AFC substrate. What could be the cause?
A2: This phenomenon is likely due to one of two common issues: classical substrate inhibition or an artifact of fluorescence-based assays known as the inner filter effect.
-
Substrate Inhibition: In this case, the substrate itself, at high concentrations, binds to the enzyme in a non-productive way, leading to a decrease in the catalytic rate.[3][4] This can occur when a second substrate molecule binds to the enzyme-substrate complex, forming an inactive ternary complex.
-
Inner Filter Effect: This is a common issue in fluorescence spectroscopy. At high concentrations, the AFC substrate can absorb the excitation light intended for the fluorescent product or absorb the emitted fluorescence, leading to an apparent decrease in the signal. This can be mistaken for a decrease in enzyme activity.
Q3: What is the optimal concentration range for AFC substrates?
A3: The optimal substrate concentration is highly dependent on the specific enzyme and its Michaelis constant (K_m). A good starting point for many protease assays using AFC substrates is a concentration range of 10 µM to 100 µM.[5] It is crucial to perform a substrate titration experiment to determine the optimal concentration for your specific assay conditions.
Q4: How can I differentiate between true substrate inhibition and the inner filter effect?
A4: To distinguish between these two phenomena, you can perform a control experiment. Prepare a standard curve of free AFC in your assay buffer, both with and without the high concentration of the AFC substrate that you suspect is causing inhibition. If the fluorescence of the free AFC is lower in the presence of the AFC substrate, the inner filter effect is likely a contributing factor.
Q5: My assay has high background fluorescence. What are the common causes and solutions?
A5: High background fluorescence can be caused by several factors:
-
Substrate Instability: The AFC substrate may be hydrolyzing spontaneously in your assay buffer. Prepare fresh substrate solutions and minimize their exposure to light and harsh conditions.
-
Contaminated Reagents: Your enzyme preparation, buffer components, or other reagents may be contaminated with fluorescent compounds. Test each component individually for background fluorescence.
-
Autofluorescence: Biological samples, such as cell lysates or serum, can contain endogenous fluorescent molecules. Include a "no enzyme" control to measure and subtract this background.
Troubleshooting Guides
Issue 1: Decreased Signal at High AFC Substrate Concentrations
Possible Cause 1: Substrate Inhibition
-
Symptoms: The initial reaction rate increases with substrate concentration up to a certain point, then decreases as the substrate concentration is further increased.
-
Troubleshooting Steps:
-
Perform a Substrate Titration: Test a wide range of AFC substrate concentrations to identify the optimal concentration that gives the maximum reaction velocity.
-
Lower the Substrate Concentration: Once the optimal concentration is determined, run your assays at or near this concentration to avoid the inhibitory effects.
-
Kinetic Analysis: If you need to characterize the inhibition, fit your data to a substrate inhibition model to determine the inhibition constant (K_i).
-
Possible Cause 2: Inner Filter Effect
-
Symptoms: A non-linear relationship between fluorescence and product concentration is observed, particularly at high substrate concentrations. The effect is more pronounced in instruments with a long light path through the sample.
-
Troubleshooting Steps:
-
Reduce Substrate Concentration: The simplest solution is to use a lower concentration of the AFC substrate where the inner filter effect is negligible.
-
Use a Microplate Reader with Top-Reading Capabilities: This minimizes the light path length through the sample.
-
Apply a Correction Factor: If high substrate concentrations are necessary, you can create a correction curve using free AFC to mathematically correct for the inner filter effect.
-
Issue 2: High Background Fluorescence
-
Symptoms: The fluorescence signal in the absence of enzyme activity is significantly high, reducing the signal-to-noise ratio of the assay.
-
Troubleshooting Steps:
-
Check Substrate Purity and Stability:
-
Test Assay Components:
-
Run control experiments with each individual component (buffer, cofactors, etc.) to identify any sources of contaminating fluorescence.
-
-
Include Proper Controls:
-
No Enzyme Control: Contains all reaction components except the enzyme. This measures the rate of non-enzymatic substrate hydrolysis.
-
No Substrate Control: Contains all reaction components except the substrate. This measures any intrinsic fluorescence from the enzyme or other components.
-
-
Data Presentation
Table 1: Troubleshooting Summary for High AFC Substrate Concentrations
| Symptom | Possible Cause | Recommended Action |
| Decreasing reaction rate with increasing substrate concentration | Substrate Inhibition | Perform a substrate titration to find the optimal concentration. |
| Non-linear fluorescence signal | Inner Filter Effect | Lower substrate concentration or apply a correction factor. |
| High signal in "no enzyme" control | Substrate Instability | Prepare fresh substrate; protect from light. |
| High signal in "no substrate" control | Contaminated Reagents | Test individual assay components for fluorescence. |
Table 2: Typical AFC Substrate Concentration Ranges for Initial Optimization
| Enzyme Type | Recommended Starting [AFC Substrate] | Notes |
| Proteases | 10 - 100 µM | Optimal concentration is typically near the enzyme's K_m. |
| Caspases | 10 - 50 µM | Titration is essential for each specific caspase and substrate. |
| Other Hydrolases | 10 - 200 µM | Broader range may be needed depending on enzyme affinity. |
Experimental Protocols
Protocol 1: Determining the Optimal AFC Substrate Concentration
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the AFC substrate in DMSO.
-
Prepare a series of dilutions of the AFC substrate in assay buffer, ranging from 0.1 µM to 500 µM.
-
Prepare a solution of your enzyme at a fixed, non-limiting concentration.
-
-
Assay Setup:
-
In a 96-well black microplate, add the diluted AFC substrate solutions to triplicate wells.
-
Include a "no enzyme" control for each substrate concentration.
-
Initiate the reaction by adding the enzyme solution to all wells except the "no enzyme" controls.
-
-
Kinetic Measurement:
-
Immediately place the plate in a pre-warmed microplate reader.
-
Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) using the appropriate excitation and emission wavelengths for AFC (e.g., Ex: 400 nm, Em: 505 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot V₀ versus the substrate concentration. The optimal substrate concentration will be at the peak of this curve before any decrease is observed.
-
Visualizations
Caption: Classical substrate inhibition pathway.
Caption: Troubleshooting workflow for decreased signal.
References
Technical Support Center: Dealing with Autofluorescence in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of autofluorescence in cell-based fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in cell-based assays?
Autofluorescence is the natural emission of light by biological materials when they are excited by an external light source.[1][2] This phenomenon is not related to the specific fluorescent probes used in an experiment. It becomes a significant problem because this background "noise" can obscure the true signal from your fluorescent markers, leading to a poor signal-to-noise ratio, reduced assay sensitivity, and difficulty in interpreting results, especially when detecting targets with low expression levels.[1][3]
Q2: What are the common sources of autofluorescence within my cells?
Cellular autofluorescence originates from various endogenous molecules.[1] The primary contributors include:
-
Metabolic Coenzymes: NADH and flavins (FAD, riboflavin) are major sources, typically fluorescing in the blue-green spectral range.[1][4][5]
-
Structural Proteins: Extracellular matrix components like collagen and elastin (B1584352) are inherently fluorescent.[1][6]
-
Lysosomal Granules: Lipofuscin, often called the "aging pigment," is a prominent source of broad-spectrum autofluorescence that accumulates in cells over time.[6][7][8]
-
Red Blood Cells: The heme group in any remaining red blood cells is a major source of autofluorescence.[2][9]
Figure 1. Key endogenous and process-induced sources of autofluorescence in cultured cells.
Q3: Can my culture medium or assay components contribute to autofluorescence?
Yes, several common laboratory reagents and materials can be fluorescent:
-
Culture Media: Phenol (B47542) red, a common pH indicator, and riboflavin (B1680620) in media like DMEM can increase background fluorescence.[10][11]
-
Serum: Fetal Bovine Serum (FBS) contains fluorescent molecules and its concentration can impact the signal-to-blank ratio.[4][10] Reducing the concentration of FBS or switching to Bovine Serum Albumin (BSA) may help.[2][4]
-
Fixatives: Aldehyde fixatives like formaldehyde (B43269) and especially glutaraldehyde (B144438) can react with amines in cells and proteins to create fluorescent products.[3][6][9]
Q4: How do I determine if high background is due to autofluorescence or another issue like non-specific staining?
The most critical control is an unstained sample .[12][13] Process your cells exactly as you would for your experiment, including fixation and permeabilization, but omit the fluorescent labels. If you observe significant fluorescence in this unstained control when imaging with the same settings, autofluorescence is a primary contributor to your background.[13] If the unstained control is clean but your stained sample has high background, the issue is more likely related to non-specific antibody binding or excessive probe concentration.
Troubleshooting Guide: A Step-by-Step Workflow
High background fluorescence can be systematically addressed by identifying the source and implementing targeted solutions at different stages of your experiment.
Figure 2. A logical workflow for troubleshooting high background fluorescence in cell-based assays.
Step 1: Pre-Acquisition Solutions (Experimental Design & Sample Prep)
-
Optimize Culture Conditions: Before imaging, switch to a phenol red-free medium.[8] If possible, reduce the serum concentration or replace it with a less fluorescent blocking agent like BSA.[4][10]
-
Choose the Right Fluorophores: The autofluorescence signal is often strongest in the blue and green regions of the spectrum.[1][12] Whenever possible, use fluorophores that excite and emit in the far-red or near-infrared range (e.g., those emitting above 650 nm) to avoid this spectral overlap.[3]
-
Modify Fixation Protocol: Use the lowest concentration and shortest duration of aldehyde fixative that maintains cellular integrity.[3][9] Consider alternatives like chilled methanol (B129727) or ethanol (B145695) if compatible with your target.[2]
-
Use Chemical Quenchers: If autofluorescence is persistent, chemical treatments can be applied. (See Protocols section).
Step 2: Acquisition Solutions (Instrument Settings)
-
Optimize Imaging Parameters: Use the narrowest possible excitation and emission filters for your fluorophore to minimize collecting off-target light.
-
Spectral Imaging: If your microscope is equipped for it, acquire a full emission spectrum of your unstained sample. This allows you to identify the spectral profile of the autofluorescence and select fluorophores that are spectrally distinct.[14]
-
Time-Resolved Microscopy: Advanced techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) can distinguish between your probe and autofluorescent species based on their different fluorescence decay rates.
Step 3: Post-Acquisition Solutions (Image Analysis)
-
Background Subtraction: In its simplest form, a background value measured from a cell-free region can be subtracted from your image. However, this can be inaccurate if the background is not uniform.
-
Computational Correction: More advanced methods involve acquiring an image of the unstained sample (the "autofluorescence channel") and using software to subtract this signal from the corresponding stained image.[15] Techniques like spectral unmixing can computationally separate the spectra of your specific fluorophores from the broad autofluorescence spectrum.[16][17]
Data & Comparisons
Table 1: Spectral Properties of Common Endogenous Fluorophores
| Fluorophore Source | Typical Excitation Max (nm) | Typical Emission Max (nm) | Common Location |
| NADH / NADPH | ~340 - 360 | ~450 - 470 | Mitochondria, Cytoplasm[1][5][8][18][19] |
| Flavins (FAD, Riboflavin) | ~370, ~450 | ~525 - 535 | Mitochondria[5][19] |
| Collagen / Elastin | ~360 - 400 | ~470 - 520 | Extracellular Matrix[1][6][20] |
| Lipofuscin | Broad (UV to Green) | Broad (Blue to Red) | Lysosomes[6][8][20] |
| Aldehyde Fixation | ~355 - 435 | ~420 - 470 | General (Protein Cross-links)[3][20] |
Table 2: Comparison of Common Chemical Quenching Methods
| Reagent | Target Autofluorescence | Mechanism | Pros | Cons |
| Sodium Borohydride (B1222165) (NaBH₄) | Aldehyde-induced | Reduces aldehyde groups to non-fluorescent alcohols.[21] | Effective for fixation-induced background.[21][22] | Can have variable results; may damage some epitopes.[3] |
| Sudan Black B | Lipofuscin | A lipophilic dye that masks/quenches lipofuscin fluorescence.[23] | Very effective for aging-related lipofuscin.[24] | Can introduce its own background in red/far-red channels.[7][24] |
| Commercial Reagents (e.g., TrueVIEW™, TrueBlack™) | Broad (Lipofuscin, Collagen, RBCs) | Proprietary formulations to bind and quench various sources.[7][23] | Optimized for ease of use and broad effectiveness.[7][23][25] | Can be more expensive than "home-brew" solutions. |
| Ammonium Chloride / Glycine | Aldehyde-induced | Quenches free aldehyde groups remaining after fixation.[6][20] | Simple and gentle on tissue. | May be less potent than NaBH₄. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by aldehyde fixation (e.g., paraformaldehyde).[21]
-
Fix and Permeabilize: Perform your standard fixation and permeabilization protocol.
-
Wash: Wash samples thoroughly with Phosphate-Buffered Saline (PBS).
-
Prepare NaBH₄ Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. For example, add 10 mg of NaBH₄ to 10 mL of PBS. Caution: NaBH₄ will bubble as it reacts with water.
-
Incubate: Immerse your samples in the NaBH₄ solution and incubate for 10-15 minutes at room temperature.[13]
-
Wash Thoroughly: Wash the samples three times with PBS, for 5 minutes each wash, to remove all residual NaBH₄.
-
Proceed: Continue with your blocking and staining protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is effective for tissues or cells with high levels of lipofuscin.[23][26]
-
Complete Staining: Perform your entire immunofluorescence staining protocol, including secondary antibody incubation and final washes.
-
Prepare Sudan Black B Solution: Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol.[23][27] Stir or shake overnight in the dark to dissolve, then filter through a 0.2 µm filter to remove any precipitate.[23]
-
Incubate: Cover the samples with the Sudan Black B solution and incubate for 10-20 minutes at room temperature in the dark.[23] Incubation time may need optimization.[26][28]
-
Wash: Briefly rinse with 70% ethanol to remove the excess dye, followed by three thorough washes with PBS.[27]
-
Mount: Immediately mount your coverslip with an aqueous mounting medium. Do not allow the sample to dry. Note: Sudan Black B is not compatible with organic-based mounting media.[7]
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Autofluorescence of viable cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
- 7. zellbio.eu [zellbio.eu]
- 8. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 9. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. ibidi.com [ibidi.com]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
- 14. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 15. Elimination of autofluorescence in immunofluorescence microscopy with digital image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Computational macroscopic lifetime imaging and concentration unmixing of autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Label-Free Optical Metabolic Imaging in Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 21. Reduction of background autofluorescence in brain sections following immersion in sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reduction of autofluorescence on DNA microarrays and slide surfaces by treatment with sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Autofluorescence Quenching | Visikol [visikol.com]
- 24. biotium.com [biotium.com]
- 25. vectorlabs.com [vectorlabs.com]
- 26. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 7-Amino-4-(trifluoromethyl)coumarin (AFC) Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your 7-Amino-4-(trifluoromethyl)coumarin (AFC) based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AFC) and why is it used in our assays?
A1: this compound (AFC) is a fluorescent compound that is commonly used as a reporter molecule in various enzyme assays, particularly for detecting protease activity.[1] In its inactive state, AFC is conjugated to a peptide substrate specific to the enzyme of interest (e.g., Ac-DEVD-AFC for caspase-3/7). When the enzyme cleaves the peptide, AFC is released, and its fluorescence can be measured. The excitation and emission wavelengths for AFC are approximately 400 nm and 490-505 nm, respectively.[2][3] AFC-based substrates are preferred over 7-amino-4-methylcoumarin (B1665955) (AMC) substrates in some cases due to their longer absorption and fluorescence wavelengths, which can help reduce background interference.[4]
Q2: What are the primary causes of a low signal-to-noise ratio in AFC-based assays?
A2: A low signal-to-noise ratio (SNR) is a common challenge and can stem from two main issues: high background fluorescence and a weak or low specific signal. High background can be caused by autofluorescence from biological samples, the assay components themselves, or non-specific substrate cleavage.[5] A weak signal may result from suboptimal assay conditions, such as incorrect enzyme or substrate concentrations, inappropriate buffer pH, or the presence of quenching compounds.[1]
Q3: How can I determine if autofluorescence is a significant problem in my experiment?
A3: To determine if autofluorescence is impacting your results, you should include an unstained or "no-substrate" control in your experimental setup.[5] This control should contain all the components of your assay except for the AFC-substrate. If you observe a high fluorescence signal in this control, it indicates a significant contribution from autofluorescence.
Q4: What is the optimal pH for an AFC-based assay?
A4: The fluorescence of coumarin (B35378) derivatives can be pH-sensitive.[6][7] While AFC is generally fluorescent at neutral pH values, the optimal pH for your assay will also depend on the specific enzyme being studied.[2] It is crucial to maintain a stable pH within the optimal range for both enzyme activity and AFC fluorescence. It is recommended to test a range of pH values (e.g., 6.8 to 7.8) to determine the optimal condition for your specific experiment.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the specific signal, leading to a poor signal-to-noise ratio. Below are common causes and solutions.
| Possible Cause | Recommended Solution |
| Autofluorescence from Biological Samples | Unlabeled Controls: Always include a control sample without the fluorescent label to quantify the level of autofluorescence.[5] Spectral Unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the AFC signal from the autofluorescence spectrum. Choose Red-Shifted Dyes: If possible, consider using fluorophores that excite and emit at longer wavelengths (far-red spectrum), as autofluorescence is less pronounced in this range.[5] |
| Fixative-Induced Autofluorescence | Minimize Fixation Time: If using aldehyde-based fixatives like formaldehyde (B43269) or glutaraldehyde, keep the fixation time to a minimum.[5] Use Organic Solvents: Consider using ice-cold methanol (B129727) or ethanol (B145695) as an alternative to aldehyde-based fixatives. Chemical Quenching: Treat fixed samples with a quenching agent such as 0.1% sodium borohydride (B1222165) in PBS for 10-15 minutes at room temperature. |
| Autofluorescence from Media Components | Use Phenol (B47542) Red-Free Media: For live-cell imaging, use a culture medium that does not contain phenol red, as it is a known source of fluorescence. Reduce Serum Concentration: Fetal bovine serum (FBS) can contribute to background fluorescence. Try reducing the concentration or using a serum-free medium for the duration of the assay.[8] |
| Non-Specific Substrate Cleavage | Optimize Substrate Concentration: Titrate the AFC-substrate concentration to find the lowest concentration that still provides a robust signal. Use Specific Inhibitors: Include a control with a known inhibitor of your target enzyme to ensure that the measured signal is due to specific enzyme activity. |
Issue 2: Weak or No Signal
A weak specific signal can be equally detrimental to the signal-to-noise ratio. The following table outlines potential causes and their solutions.
| Possible Cause | Recommended Solution |
| Suboptimal Enzyme or Substrate Concentration | Enzyme Titration: Perform a titration of your enzyme to determine the optimal concentration that results in a linear reaction rate over the desired time course. Substrate Titration: Determine the Michaelis-Menten constant (Km) for your substrate and use a concentration that is at or near the Km value for optimal sensitivity. A common starting point for AFC substrates is in the range of 10-50 µM.[3][9] |
| Incorrect Instrument Settings | Optimize Gain Setting: Adjust the gain on your fluorescence plate reader or microscope to amplify the signal without saturating the detector. The raw fluorescence intensity of your positive control should be at least three to five times higher than your background control.[1] Correct Wavelengths: Ensure the excitation and emission wavelengths are set correctly for AFC (Ex: ~400 nm, Em: ~505 nm).[2][3] |
| Inappropriate Assay Buffer Conditions | pH Optimization: As mentioned in the FAQs, the buffer pH is critical. Test a pH range to find the optimum for both your enzyme's activity and AFC's fluorescence. Buffer Composition: Some buffer components can interfere with the assay. For example, phosphate (B84403) buffers can sometimes precipitate certain compounds. Consider using a HEPES or Tris-based buffer. Ensure all buffer components are compatible with your enzyme and substrate.[10][11] |
| Presence of Quenchers | Sample Purity: Ensure your sample is free of compounds that can quench fluorescence. Some small molecules and even components of your sample lysate can have quenching effects. Test for Quenching: To test for quenching, add your sample lysate to a known amount of free AFC and measure the fluorescence. A decrease in fluorescence compared to AFC in buffer alone indicates the presence of quenchers. |
| Substrate Degradation | Proper Storage: Store AFC substrates, particularly those in solution, at -20°C or below and protected from light to prevent degradation.[3] Avoid repeated freeze-thaw cycles.[12] |
Experimental Protocols
Protocol 1: General Caspase-3/7 Activity Assay using Ac-DEVD-AFC
This protocol provides a general framework for measuring caspase-3/7 activity in cell lysates.
Materials:
-
Cells to be assayed
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.25, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Caspase-3/7 Substrate: Ac-DEVD-AFC (1 mM stock in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment: Induce apoptosis in your cells using the desired method. Concurrently, maintain a control culture of non-induced cells.
-
Cell Lysis:
-
For adherent cells, wash with PBS and then add 50-100 µL of ice-cold Cell Lysis Buffer per well (for a 96-well plate).
-
For suspension cells, pellet the cells and resuspend in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
-
Assay Preparation:
-
Centrifuge the lysates at 10,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Transfer 50 µL of the supernatant (cell lysate) to a new well in the 96-well black plate.
-
Prepare the Substrate Solution: Dilute the Ac-DEVD-AFC stock solution to a final concentration of 50 µM in the 2x Reaction Buffer.[3]
-
-
Reaction and Measurement:
-
Add 50 µL of the Substrate Solution to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[3]
-
-
Controls:
-
Negative Control: Lysate from non-induced cells.
-
Blank: Cell Lysis Buffer without cell lysate.
-
(Optional) Inhibitor Control: Pre-incubate lysate from apoptotic cells with a caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) before adding the substrate.
-
Protocol 2: Optimization of Enzyme and Substrate Concentrations
This protocol describes a method to determine the optimal concentrations for your enzyme and AFC-substrate.
1. Enzyme Titration:
-
Prepare a series of dilutions of your enzyme in the assay buffer.
-
Keep the AFC-substrate concentration constant (e.g., at a concentration known to be above the expected Km).
-
Initiate the reaction and measure the fluorescence kinetically over time.
-
Plot the initial reaction velocity (the linear portion of the fluorescence increase over time) against the enzyme concentration.
-
Select an enzyme concentration that falls within the linear range of this plot for subsequent experiments.
2. Substrate Titration (to determine Km):
-
Use the optimal enzyme concentration determined in the previous step.
-
Prepare a series of dilutions of the AFC-substrate, ranging from well below to well above the expected Km.
-
Measure the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. For routine assays, using a substrate concentration of 1-2 times the Km is often a good balance between signal intensity and substrate cost.
Visualizations
Signaling Pathway: Caspase-3 Activation in Apoptosis
Caption: Caspase-3 activation via extrinsic and intrinsic apoptotic pathways.
Experimental Workflow: Troubleshooting Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting low signal-to-noise ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. rsc.org [rsc.org]
- 5. southernbiotech.com [southernbiotech.com]
- 6. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Researcher's Guide to Fluorogenic Protease Assays: Comparing AFC, AMC, and ACC
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is critical for advancing research and developing novel therapeutics. Fluorogenic substrates are indispensable tools for this purpose, offering high sensitivity and real-time monitoring. This guide provides an objective comparison of three widely used coumarin-based fluorophores—7-amino-4-trifluoromethylcoumarin (AFC), 7-amino-4-methylcoumarin (B1665955) (AMC), and 7-amino-4-carbamoylmethylcoumarin (ACC)—to assist in the selection of the most appropriate probe for your protease assays.
Principle of Fluorogenic Protease Assays
Fluorogenic protease assays utilize a synthetic peptide substrate that is recognized by a specific protease. This peptide is covalently linked to a fluorophore, such as AFC, AMC, or ACC. In the intact substrate, the fluorescence of the coumarin (B35378) derivative is quenched. Upon enzymatic cleavage of the peptide bond, the free fluorophore is released, resulting in a significant increase in fluorescence intensity. This increase is directly proportional to the protease activity and can be monitored in real-time using a fluorescence microplate reader or spectrofluorometer.[1][2]
Key Performance Characteristics
The choice of fluorophore significantly impacts assay performance. Key parameters to consider include spectral properties, quantum yield, molar extinction coefficient, and pH sensitivity.
Data Presentation: A Comparative Overview
The following table summarizes the key photophysical and performance characteristics of AFC, AMC, and ACC. It is important to note that values for quantum yield and extinction coefficient can vary depending on the solvent and measurement conditions.
| Feature | AFC (7-amino-4-trifluoromethylcoumarin) | AMC (7-amino-4-methylcoumarin) | ACC (7-amino-4-carbamoylmethylcoumarin) |
| Excitation Max (λex) | ~376-400 nm[3][4] | ~341-351 nm[5][6] | ~325 nm (conjugated), ~350 nm (free)[7] |
| Emission Max (λem) | ~482-500 nm[3][4] | ~430-441 nm[5][6] | ~400 nm (conjugated), ~450 nm (free)[7] |
| Molar Extinction Coefficient (ε) | Not consistently reported | ~19,000 cm⁻¹M⁻¹ (for AMCA)[5] | Not consistently reported |
| Quantum Yield (Φ) | Not consistently reported | ~0.5-0.63 (in ethanol)[5][8] | ~2.8-fold higher fluorescence yield than AMC[7] |
| pH Sensitivity | Fluorescence is stable at neutral pH[3] | Fluorescence can be pH-dependent[5] | Less data available, but likely similar to other coumarins |
| Key Advantages | Longer emission wavelength, reducing potential for autofluorescence interference. | Well-established and widely used. | Higher fluorescence yield than AMC, leading to greater sensitivity.[7] |
| Key Disadvantages | Less commonly used than AMC. | Shorter wavelength emission may overlap with autofluorescence from biological samples. pH sensitivity can be a concern.[5] | Less commercially available data compared to AMC. |
Experimental Protocols
To ensure accurate and reproducible results when comparing these fluorogenic substrates, a standardized experimental protocol is crucial. The following provides a general framework that can be adapted for your specific protease and experimental setup.
General Protocol for Comparative Protease Activity Assay
Materials:
-
Purified protease of interest
-
AFC, AMC, and ACC-conjugated peptide substrates
-
Assay Buffer (optimized for the specific protease, e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)[2]
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solutions
-
Black 96-well microplate[1]
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation:
-
Enzyme Preparation:
-
Dilute the purified protease in ice-cold Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To each well of the 96-well black microplate, add 50 µL of the diluted substrate solution.
-
Include appropriate controls:
-
No-enzyme control: 50 µL of Assay Buffer instead of the enzyme solution to determine background fluorescence.[1]
-
Positive control: A known active protease preparation.
-
Vehicle control: If screening inhibitors, a control with the same concentration of solvent (e.g., DMSO) used for the test compounds.
-
-
-
Initiate Reaction:
-
Add 50 µL of the diluted enzyme solution to each well to initiate the enzymatic reaction.
-
Mix gently by pipetting or orbital shaking.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for each fluorophore.
-
Monitor the increase in fluorescence intensity over time (kinetic read). Record data points at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to establish a linear rate of substrate cleavage.[1]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the enzyme-containing wells.[1]
-
Plot the fluorescence intensity versus time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
For kinetic parameter determination (Km and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Visualizing the Process
To better understand the experimental workflow and the underlying principle of the assay, the following diagrams are provided.
Conclusion
The selection of a fluorogenic substrate is a critical decision in designing robust and sensitive protease assays.
-
AMC is a well-established and cost-effective choice, but its shorter emission wavelength and potential pH sensitivity should be considered.[5]
-
AFC offers the advantage of a longer emission wavelength, which can help to minimize interference from sample autofluorescence.[3]
-
ACC stands out for its significantly higher fluorescence yield compared to AMC, which can lead to enhanced assay sensitivity, allowing for the use of lower enzyme and substrate concentrations.[7]
Researchers should carefully consider the specific requirements of their assay, including the properties of the protease of interest, the potential for compound interference, and the desired level of sensitivity, when choosing between AFC, AMC, and ACC-based substrates. By following standardized protocols and understanding the key performance characteristics of each fluorophore, scientists can confidently select the optimal tool for their research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Validating AFC-Based Enzyme Inhibition Data
For researchers, scientists, and drug development professionals, the accurate validation of enzyme inhibition data is paramount. This guide provides a comprehensive comparison of methodologies and best practices for validating data derived from 7-amino-4-trifluoromethylcoumarin (AFC)-based enzyme assays, a common tool in drug discovery.
AFC-based assays are popular for their sensitivity and convenience in high-throughput screening (HTS). However, they are also susceptible to various forms of interference that can lead to false-positive or misleading results. Rigorous validation is therefore essential to ensure the integrity of the data and to confidently identify true inhibitors.
Understanding the Assay and Potential Pitfalls
AFC is a fluorogenic substrate that, when cleaved by an enzyme, releases the highly fluorescent AFC molecule. The rate of AFC production is proportional to enzyme activity. An inhibitor will decrease this rate. However, various factors can interfere with this process, leading to inaccurate measurements. Homogenous fluorescent assay formats are particularly susceptible to interferences from library compounds, which can be intrinsically fluorescent or cause scattered light due to precipitation.[1]
Key Stages of Validation
A robust validation workflow for AFC-based enzyme inhibition data involves a multi-step process, from initial assay setup and control experiments to hit confirmation with orthogonal assays. This guide will walk you through each critical stage.
I. Assay Development and Initial Data Quality Control
Before screening a compound library, it is crucial to establish a robust and reliable assay. This involves optimizing assay conditions and implementing appropriate controls.
Table 1: Essential Controls for AFC-Based Enzyme Inhibition Assays
| Control Type | Purpose | Implementation | Expected Outcome |
| No Enzyme Control | To determine the background fluorescence of the substrate and buffer components. | Assay wells containing all components except the enzyme. | Minimal to no increase in fluorescence over time. |
| No Substrate Control | To identify any intrinsic fluorescence of the enzyme preparation or test compounds. | Assay wells containing all components except the AFC substrate. | Minimal fluorescence signal. |
| Solvent (e.g., DMSO) Control | To assess the effect of the compound vehicle on enzyme activity.[2] | Assay wells containing the enzyme, substrate, and the same concentration of solvent used to dissolve the test compounds. | Enzyme activity should be maximal and consistent across wells. |
| Positive Control Inhibitor | To confirm that the assay can detect inhibition and to assess assay performance (e.g., Z'-factor). | A known inhibitor of the target enzyme tested at a concentration expected to give significant inhibition. | A significant and reproducible decrease in enzyme activity. |
| No Inhibitor (High Activity) Control | Represents 100% enzyme activity. | Assay wells containing enzyme, substrate, and solvent, but no test compound. | Maximum fluorescence signal, representing uninhibited enzyme activity. |
Experimental Protocol: Basic AFC Enzyme Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, enzyme stock solution, AFC substrate stock solution, and test compound dilutions. All solutions should be prepared in the same assay buffer to maintain consistent conditions.
-
Assay Plate Setup: Add assay buffer to all wells of a microplate.
-
Compound Addition: Add test compounds and control inhibitors to their respective wells. Add an equivalent volume of solvent (e.g., DMSO) to control wells.[2]
-
Enzyme Addition: Add the enzyme to all wells except the "No Enzyme" controls.
-
Pre-incubation (Optional): Incubate the plate for a defined period to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the AFC substrate to all wells to start the enzymatic reaction.
-
Fluorescence Reading: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (typically ~400 nm excitation and ~505 nm emission for AFC) over a specific time course using a microplate reader.[3]
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Normalize the data to the high (no inhibitor) and low (no enzyme or maximum inhibition) controls.
II. Identifying and Mitigating Assay Interference
A significant challenge in fluorescence-based assays is interference from test compounds.[4] It is critical to perform counter-screens to identify and eliminate false positives arising from such artifacts.
Table 2: Common Types of Interference in AFC Assays and Mitigation Strategies
| Interference Type | Description | Identification Method | Mitigation Strategy |
| Compound Autofluorescence | The test compound itself fluoresces at the same wavelengths used to detect AFC, leading to a false-positive signal (apparent activation) or masking of inhibition.[1][4][5] | Pre-read the assay plate after compound addition but before adding the AFC substrate. | - Use a different fluorophore with excitation/emission wavelengths outside the compound's fluorescence spectrum.[1] - Mathematically correct for the background fluorescence. |
| Fluorescence Quenching (Inner Filter Effect) | The test compound absorbs light at the excitation or emission wavelength of AFC, leading to an apparent decrease in signal (false-positive inhibition).[4] | Perform a control experiment where the compound is added to a solution of free AFC. A decrease in fluorescence indicates quenching. | - Use lower concentrations of the compound and/or substrate. - Use a different assay format that is less susceptible to quenching (e.g., fluorescence polarization). |
| Light Scatter | Precipitated or aggregated compounds can scatter light, leading to an increase in the measured signal and masking of inhibition.[1] | Visually inspect the wells for turbidity. Measure absorbance at a high wavelength (e.g., 600 nm) to detect light scattering. | - Improve compound solubility (e.g., modify buffer, add detergents). - Filter compounds before use. |
| Enzyme Instability/Denaturation | The test compound may denature or precipitate the enzyme, leading to non-specific inhibition. | Perform enzyme stability assays in the presence of the compound. | Use detergents or other stabilizing agents in the assay buffer. |
Experimental Protocol: Counter-Screen for Compound Autofluorescence
-
Set up an assay plate as described in the basic protocol, but omit the AFC substrate.
-
Add test compounds to the appropriate wells.
-
Read the fluorescence at the same excitation and emission wavelengths used for the primary assay.
-
Any wells showing a significant fluorescence signal contain autofluorescent compounds.
Experimental Protocol: Counter-Screen for Fluorescence Quenching
-
Prepare a solution of free AFC at a concentration that gives a strong fluorescence signal.
-
Add the test compound to this solution at the same concentration used in the primary assay.
-
Measure the fluorescence intensity.
-
A significant decrease in fluorescence compared to a control with solvent alone indicates quenching.
III. Hit Confirmation and Orthogonal Assays
Once potential inhibitors have been identified and cleared of common interferences, it is crucial to confirm their activity using alternative methods. Orthogonal assays use different detection technologies or measure different aspects of the enzyme reaction, providing a more confident validation of true hits.[6]
Table 3: Comparison of Orthogonal Assays for Validating AFC-Based Hits
| Assay Type | Principle | Advantages | Disadvantages |
| Alternative Substrate Assay | Uses a different substrate for the same enzyme (e.g., a chromogenic or luminogenic substrate). | Confirms that inhibition is not specific to the AFC substrate. | May have different kinetic properties and sensitivities. |
| Direct Binding Assays (e.g., SPR, ITC) | Measures the direct physical interaction between the inhibitor and the enzyme.[7] | Provides direct evidence of binding and can determine binding affinity (Kd) and kinetics. | Lower throughput, requires specialized equipment and larger amounts of pure protein. |
| Mass Spectrometry (MS)-Based Assays | Directly measures the formation of the product or depletion of the substrate by mass. | Highly specific and not prone to optical interference. | Lower throughput, requires expensive instrumentation. |
| Cell-Based Assays | Evaluates the effect of the inhibitor on enzyme activity within a cellular context. | Provides information on cell permeability and target engagement in a more physiologically relevant system. | More complex to develop and interpret; subject to off-target effects. |
Experimental Workflow for Hit Validation
The following diagram illustrates a typical workflow for validating hits from an AFC-based primary screen.
Caption: A typical workflow for hit validation following a primary AFC-based screen.
IV. Mechanism of Action Studies
For validated hits, understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is a critical next step in the drug discovery process.[2] This typically involves kinetic studies where the inhibitor's effect is measured at varying concentrations of both the inhibitor and the substrate.
Experimental Design for Mechanism of Action Studies
-
Substrate Titration: Determine the Michaelis-Menten constant (Km) for the AFC substrate under the optimized assay conditions.
-
Inhibitor Titration at Multiple Substrate Concentrations: Perform dose-response curves for the inhibitor at several fixed concentrations of the AFC substrate, typically ranging from below to above the Km value.
-
Data Analysis: Analyze the data using Lineweaver-Burk, Dixon, or non-linear regression analysis to determine the type of inhibition and the inhibition constant (Ki).
Caption: Simplified representation of competitive and uncompetitive enzyme inhibition.
By following these guidelines and implementing a rigorous validation strategy, researchers can ensure the reliability of their AFC-based enzyme inhibition data, leading to more successful and efficient drug discovery campaigns.
References
- 1. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating AFC Assay and Western Blot Results
Core Principles: A Tale of Two Methods
AFC Fluorometric Assay: This method relies on a synthetic peptide substrate conjugated to AFC. When a specific protease, such as caspase-3, cleaves the peptide, the AFC molecule is liberated and fluoresces.[2][3] The intensity of this fluorescence is directly proportional to the enzyme's activity and can be measured over time to determine reaction kinetics. This makes it a highly sensitive method for quantifying enzyme activity in cell lysates or purified systems.[4]
Western Blot: This technique separates proteins from a complex mixture by size using gel electrophoresis.[5] The separated proteins are then transferred to a membrane and probed with antibodies specific to the target protein.[5] For caspase activation, antibodies that specifically recognize the cleaved, active fragments of the enzyme are used.[1][6][7] The resulting band intensity provides a semi-quantitative measure of the amount of the target protein.[8]
Comparative Experimental Workflow
The cross-validation process involves treating a biological sample in parallel for both AFC assay and Western blot analysis. This ensures that the results from both methods are directly comparable.
Detailed Experimental Protocols
The following protocols provide a generalized framework. Specific details such as antibody dilutions and incubation times should be optimized for each experimental system.[9]
Protocol 1: Caspase-3/7 Activity AFC Assay
-
Cell Lysis:
-
After experimental treatment, harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µl per 1-5 x 10^6 cells).[3]
-
Incubate on ice for 10 minutes.[3]
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Assay Reaction:
-
Measurement:
-
Data Analysis:
-
Calculate the rate of AFC release (change in fluorescence units per minute).
-
Normalize the activity to the protein concentration of the lysate (e.g., RFU/min/mg protein).
-
Protocol 2: Western Blot for Cleaved Caspase-3
-
Sample Preparation:
-
Use the same cell lysate prepared for the AFC assay.
-
Mix an appropriate volume of lysate (e.g., 20-30 µg of total protein) with 1X SDS Sample Buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a 10-15% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in TBS with 0.1% Tween-20).[7]
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 5 minutes each with wash buffer (TBST).[7]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate (e.g., ECL) to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis on the resulting bands to quantify their intensity. Normalize the signal to a loading control like GAPDH or β-actin to correct for variations in protein loading.[8]
-
Data Presentation and Interpretation
A direct comparison of the quantitative results from the AFC assay and the semi-quantitative data from the Western blot is essential for cross-validation.
Table 1: Hypothetical Cross-Validation Data for Apoptosis Induction
| Treatment Group | Caspase-3/7 Activity (Fold Change vs. Control) | Cleaved Caspase-3 (p17) Band Density (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| Compound A (1 µM) | 4.2 | 3.8 |
| Compound B (1 µM) | 8.9 | 8.1 |
| Compound A + Inhibitor | 1.3 | 1.1 |
In this example, the fold-increase in caspase activity measured by the AFC assay strongly correlates with the increased density of the cleaved caspase-3 band detected by Western blot. This concordance provides strong evidence that the observed activity is indeed due to the activation of caspase-3.
Apoptosis Signaling Pathway Context
Both assays measure key events in the apoptosis cascade. The AFC assay directly measures the catalytic activity of executioner caspases, while the Western blot confirms the proteolytic processing (cleavage) that leads to their activation.
Conclusion
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. protocols.io [protocols.io]
- 3. abcam.com [abcam.com]
- 4. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 5. Antibody validation by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Quantitative Western Blot Analysis | Thermo Fisher Scientific - BR [thermofisher.com]
- 9. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Head-to-Head Comparison: AFC-Based Fluorescent vs. Colorimetric Enzyme Assays
For researchers, scientists, and professionals in drug development, the accurate measurement of enzyme activity is paramount. The choice of assay methodology can significantly impact experimental outcomes, influencing everything from basic research to high-throughput screening. Two of the most common methods employed are colorimetric and 7-amino-4-trifluoromethylcoumarin (AFC)-based fluorescent assays. This guide provides an objective comparison of their sensitivity and performance, supported by experimental data and detailed protocols, to aid in selecting the optimal assay for your research needs.
At a Glance: Key Differences
| Feature | AFC-Based Fluorescent Assays | Colorimetric Assays |
| Principle | Enzymatic cleavage of a substrate releases the fluorescent AFC molecule. | Enzymatic reaction produces a colored product. |
| Sensitivity | High to very high.[1][2] | Moderate to low.[1][2] |
| Detection | Fluorescence plate reader (Excitation/Emission). | Spectrophotometer or plate reader (Absorbance). |
| Cost | Generally more expensive (substrates and equipment).[1] | More cost-effective.[1] |
| Throughput | Well-suited for high-throughput screening (HTS). | Suitable for various throughputs, but may be less ideal for very large screens. |
| Interference | Potential for interference from fluorescent compounds. | Potential for interference from colored compounds or sample turbidity.[1] |
Signaling Pathway: Enzymatic Substrate Cleavage
The fundamental principle behind both AFC-based and many colorimetric enzyme assays is the enzymatic cleavage of a specific substrate. The enzyme recognizes and binds to the substrate, catalyzing a reaction that results in the release of a detectable molecule.
Caption: General mechanism of enzymatic substrate cleavage.
Performance Deep Dive: A Caspase-3 Assay Case Study
To illustrate the performance differences, let's consider the example of a Caspase-3 activity assay, a common method for detecting apoptosis. The same core peptide substrate, DEVD, can be conjugated to either p-nitroaniline (pNA) for colorimetric detection or AFC for fluorescent detection.
Quantitative Sensitivity Comparison: Ac-DEVD-pNA vs. Ac-DEVD-AFC
| Substrate | Enzyme | Km (μM) | kcat/Km (M⁻¹s⁻¹) | Detection Method |
| Ac-DEVD-pNA | Caspase-3 | 19.7 | 11,200 | Colorimetric (405 nm) |
| Ac-DEVD-AFC | Caspase-3 | 9.7 | 165,000 | Fluorometric (Ex/Em = 400/505 nm)[3] |
Data adapted from literature.[3] Kinetic parameters can vary with experimental conditions.
The data clearly shows that the fluorogenic substrate, Ac-DEVD-AFC, has a lower Michaelis constant (Km), indicating a higher affinity for Caspase-3. More strikingly, the catalytic efficiency (kcat/Km) is significantly higher for the AFC substrate, demonstrating a much more sensitive detection of enzyme activity.[3]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both colorimetric and AFC-based enzyme assays.
Caption: Side-by-side workflow for colorimetric and AFC assays.
Detailed Experimental Protocols: Caspase-3 Activity Assay
The following are generalized protocols for detecting Caspase-3 activity using both pNA and AFC substrates. These protocols are adapted from various commercially available kits.[3][4][5][6]
Colorimetric Assay using Ac-DEVD-pNA
Materials:
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
Ac-DEVD-pNA substrate (4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation:
-
Induce apoptosis in the target cells. Include a non-induced control group.
-
Harvest 1-5 x 10^6 cells via centrifugation.
-
Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration.
-
-
Assay:
-
To each well of a 96-well plate, add 50-100 µg of protein lysate.
-
Adjust the final volume of each well to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 4 mM Ac-DEVD-pNA substrate (final concentration 200 µM).[3]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[3][5][6]
-
Measure the absorbance at 405 nm using a microplate reader.[3][6]
-
-
Data Analysis:
-
Subtract the absorbance of a blank control (buffer and substrate only) from all readings.
-
Compare the absorbance of the induced sample to the non-induced control to determine the fold-increase in Caspase-3 activity.
-
Fluorometric Assay using Ac-DEVD-AFC
Materials:
-
Cell Lysis Buffer (as above)
-
2x Reaction Buffer (as above)
-
Ac-DEVD-AFC substrate (1 mM stock in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 400 nm and emission at 505 nm filters
Procedure:
-
Sample Preparation:
-
Follow the same procedure as for the colorimetric assay.
-
-
Assay:
-
To each well of a 96-well black plate, add 50-100 µg of protein lysate.
-
Adjust the final volume of each well to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 1 mM Ac-DEVD-AFC substrate (final concentration 50 µM).[3]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[3]
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[3]
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control from all readings.
-
The fold-increase in Caspase-3 activity is determined by comparing the fluorescence of the induced sample to the non-induced control.[3]
-
Logical Comparison and Conclusion
Caption: Decision guide for assay selection.
References
A Comparative Guide: 7-Amino-4-(trifluoromethyl)coumarin (AFC) vs. 7-Amino-4-methylcoumarin (AMC) for Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount for the generation of robust and reproducible data. This guide provides an objective comparison of two widely used blue fluorophores, 7-Amino-4-(trifluoromethyl)coumarin (AFC) and 7-Amino-4-methylcoumarin (AMC), highlighting their respective advantages and providing supporting experimental data and protocols.
When conjugated to a peptide substrate, the fluorescence of both AFC and AMC is quenched. Upon enzymatic cleavage, the free fluorophore is released, resulting in a significant increase in fluorescence intensity that is directly proportional to enzyme activity. While both serve a similar function, their distinct photophysical properties and stability can significantly impact assay performance.
Key Advantages of this compound (AFC)
The primary advantages of AFC over AMC stem from its unique spectral properties and enhanced stability, which can lead to improved assay sensitivity and reliability.
-
Longer Wavelength Emission: AFC exhibits a notable red-shift in its excitation and emission spectra compared to AMC. This shift to longer wavelengths can significantly reduce interference from autofluorescence of biological samples and test compounds, which is often more pronounced in the shorter wavelength regions where AMC fluoresces.[1]
-
Reduced Background Fluorescence: The longer wavelength emission of AFC helps to minimize background noise from cellular components and library compounds, leading to an improved signal-to-noise ratio in high-throughput screening (HTS) applications.[1]
-
Potential for Multiplexing: The distinct spectral properties of AFC provide a greater window for multiplexing with other fluorophores, allowing for the simultaneous measurement of multiple biological activities.[1]
Quantitative Photophysical and Performance Data
The following tables summarize the key photophysical properties and performance characteristics of AFC and AMC based on available data. It is important to note that these values can be influenced by the solvent and pH of the experimental environment.
Table 1: Photophysical Properties of AFC and AMC
| Property | This compound (AFC) | 7-Amino-4-methylcoumarin (AMC) |
| Excitation Maximum (λex) | ~400 nm[2] | ~345-380 nm[3][4] |
| Emission Maximum (λem) | ~505 nm[2] | ~440-460 nm[3][4] |
| Stokes Shift | ~105 nm | ~95-115 nm |
| Molar Extinction Coefficient (ε) | Data not consistently reported | ~17,800 L·mol⁻¹·cm⁻¹ (in EtOH for Ac-IETD-AMC)[5] |
| Quantum Yield (Φ) | Data not consistently reported | Data varies with solvent and conjugation |
Table 2: Performance in Caspase-3 Assays
| Parameter | Ac-DEVD-AFC | Ac-DEVD-AMC |
| Excitation/Emission (nm) | 400/505 | 354/442 |
| Michaelis Constant (Km) | Comparable to Ac-DEVD-AMC[1] | Comparable to Ac-DEVD-AFC[1] |
| Signal-to-Background Ratio | Good[1] | Good, though potentially more susceptible to autofluorescence interference[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the practical application of these fluorophores.
Protocol 1: General Caspase-3 Activity Assay
This protocol provides a framework for measuring caspase-3 activity in cell lysates using either AFC or AMC-based substrates.
Materials:
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 10 mM DTT)
-
Fluorogenic Substrate: Ac-DEVD-AFC (1 mM stock in DMSO) or Ac-DEVD-AMC (1 mM stock in DMSO)
-
Purified active caspase-3 (positive control)
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) (negative control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Induce apoptosis in cell culture as required.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in Cell Lysis Buffer on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) for the assay. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Include wells for a negative control (lysate from non-induced cells) and a positive control (purified active caspase-3).
-
For inhibitor controls, pre-incubate the lysate with the caspase-3 inhibitor for 10-15 minutes at 37°C.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
-
Reaction Initiation and Measurement:
-
Add 5 µL of the 1 mM fluorogenic substrate (Ac-DEVD-AFC or Ac-DEVD-AMC) to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths:
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control (buffer and substrate only) from all readings.
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the induced sample to the non-induced control.
-
Protocol 2: Determination of Molar Extinction Coefficient
This protocol outlines a general method for experimentally determining the molar extinction coefficient of a fluorescent compound.
Materials:
-
Purified fluorescent compound (AFC or AMC)
-
High-purity solvent (e.g., ethanol, DMSO, or a relevant buffer)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Cuvettes with a known path length (typically 1 cm)
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of the purified fluorescent compound.
-
Dissolve the compound in a precise volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mM).
-
-
Prepare Serial Dilutions:
-
Perform a series of accurate serial dilutions of the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for the compound. Use the pure solvent as a blank.
-
-
Apply the Beer-Lambert Law:
-
The Beer-Lambert law states: A = εcl, where:
-
A is the absorbance
-
ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)
-
c is the concentration (mol/L)
-
l is the path length of the cuvette (cm)
-
-
-
Calculate the Molar Extinction Coefficient:
-
Plot a graph of absorbance (A) versus concentration (c).
-
The slope of the resulting straight line will be equal to the molar extinction coefficient (ε) when the path length is 1 cm.
-
Mandatory Visualizations
Caspase Activation Signaling Pathway
The following diagram illustrates the extrinsic and intrinsic pathways leading to the activation of executioner caspases, which can be assayed using AFC or AMC-based substrates.
Caption: Caspase activation pathways leading to apoptosis.
Experimental Workflow for Caspase Activity Assay
This diagram outlines the general workflow for conducting a caspase activity assay using a fluorogenic substrate.
Caption: General workflow for a caspase activity assay.
Conclusion
Both this compound and 7-Amino-4-methylcoumarin are valuable tools for the development of fluorogenic assays. The choice between them will depend on the specific requirements of the experiment. For assays where background fluorescence from test compounds or biological matrices is a concern, the longer wavelength emission of AFC offers a distinct advantage, potentially leading to higher sensitivity and a better signal-to-noise ratio. For applications where autofluorescence is not a limiting factor, AMC remains a reliable and widely used fluorophore. The provided data and protocols should assist researchers in making an informed decision and in the successful implementation of their fluorescence-based assays.
References
A Comparative Guide to AFC and Other Fluorescent Probes for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the accurate determination of enzyme kinetics and the study of cellular signaling pathways. This guide provides an objective comparison of the kinetic parameters of 7-amino-4-trifluoromethylcoumarin (AFC) with other widely used fluorescent probes, namely 7-amino-4-methylcoumarin (B1665955) (AMC), resorufin, and umbelliferone (B1683723). This comparison is supported by experimental data to aid in the selection of the optimal probe for specific research applications.
Data Presentation: Kinetic Parameter Comparison
The following table summarizes the key kinetic parameters (Michaelis constant, Km; maximum velocity, Vmax; and catalytic constant, kcat) for various enzymes using substrates conjugated to AFC, AMC, resorufin, and umbelliferone. It is important to note that these values are highly dependent on the specific enzyme, substrate, and assay conditions.
| Fluorescent Probe | Enzyme | Substrate | Km (µM) | Vmax (relative units/s) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| AFC | Caspase-3 | Ac-DEVD-AFC | 10 - 50 | Variable | Variable | ~10⁵ - 10⁶[1] |
| Caspase-6 | Ac-VEID-AFC | >1000 | Variable | Variable | ~10⁴[2] | |
| AMC | Caspase-3 | Ac-DEVD-AMC | 10 - 20 | Variable | Variable | ~10⁵ - 10⁶ |
| Cathepsin L1 | Z-Val-Leu-Lys-AMC | - | - | - | - | |
| MMP-1 | fTHP-3 | 61.2 | 0.080 | 1.3 x 10³[3] | ||
| Resorufin | α-glucosidase | Resorufin α-D-glucopyranoside | ~80 | Variable | Variable | - |
| Peroxidase | Amplex Red | Variable | Variable | Variable | - | |
| Umbelliferone | β-glucosidase | 4-Methylumbelliferyl-β-D-glucopyranoside | 440 | 26.87 U/mg | 21.1 | 47,954[4] |
| Alkaline Phosphatase | 4-Methylumbelliferyl phosphate | Variable | Variable | Variable | - |
Physicochemical Properties
Beyond kinetic parameters, the photophysical and chemical properties of a fluorescent probe are crucial for its suitability in a given assay.
| Property | AFC | AMC | Resorufin | Umbelliferone (4-MU) |
| Excitation (nm) | ~380-400 | ~340-360 | ~570 | ~360 |
| Emission (nm) | ~500-505 | ~440-460 | ~585 | ~450 |
| Quantum Yield | Moderate | High | High | High |
| pH Sensitivity | Less sensitive in physiological range | Relatively stable at physiological pH | Fluorescence is pH-dependent | Highly pH-sensitive[5][6] |
| Photostability | Generally good | Good | Prone to photobleaching | Moderate |
Experimental Protocols
General Protocol for Determining Enzyme Kinetic Parameters (Km and Vmax)
This protocol provides a general framework for determining the Michaelis-Menten constants for an enzyme using a fluorescent substrate in a 96-well plate format. Specific conditions such as buffer composition, pH, and temperature should be optimized for each enzyme.
Materials:
-
Purified enzyme of interest
-
Fluorogenic substrate (e.g., AFC, AMC, resorufin, or umbelliferone conjugate)
-
Assay buffer (optimized for the enzyme)
-
96-well black microplate (for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
Prepare a standard curve for the free fluorophore (e.g., AFC, AMC):
-
Prepare a series of known concentrations of the free fluorophore in the assay buffer.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Plot fluorescence intensity versus concentration to generate a standard curve. This will be used to convert the rate of fluorescence change into the rate of product formation (velocity).
-
-
Prepare substrate dilutions:
-
Prepare a series of dilutions of the fluorogenic substrate in the assay buffer. The concentrations should typically range from 0.1 to 10 times the expected Km value.
-
-
Set up the enzyme reaction:
-
Add a fixed concentration of the enzyme to each well of the 96-well plate.
-
Initiate the reaction by adding the different concentrations of the substrate to the respective wells.
-
The final reaction volume should be consistent across all wells.
-
-
Measure fluorescence over time:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period.
-
-
Calculate initial reaction velocities (V₀):
-
For each substrate concentration, plot fluorescence intensity versus time.
-
The initial velocity (V₀) is the initial linear slope of this curve.
-
Convert the V₀ from relative fluorescence units per minute (RFU/min) to moles of product formed per minute using the standard curve.[7]
-
-
Determine Km and Vmax:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km.[3]
-
Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), to determine the kinetic parameters.[3]
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate simplified signaling pathways where these fluorescent probes are commonly employed to measure the activity of key enzymes.
Caption: Caspase activation pathway in apoptosis, highlighting the use of an AFC-based substrate to measure Caspase-3 activity.
Caption: Simplified NF-κB signaling pathway activated by oxidative stress, with a resorufin-based assay for ROS detection.[8][9][10]
Caption: Pathway illustrating the role of lysosomal glycosidases and the use of an umbelliferone-based substrate for activity measurement in the context of lysosomal storage diseases.[11][12]
Experimental Workflow
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 8. NF-κB in Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NFκB promotes oxidative stress-induced necrosis and ischemia/reperfusion injury by inhibiting Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. EP2535050A2 - Compositions and methods for detection of lysosomal storage disease - Google Patents [patents.google.com]
Validating a New AFC-Based Assay for a Novel Protease: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate characterization of a novel protease is paramount. This guide provides a comprehensive framework for validating a new 7-amino-4-trifluoromethylcoumarin (AFC)-based assay and objectively compares its performance against established alternative methods. Experimental data is presented to support the comparison, and detailed protocols are provided for key methodologies.
Introduction to AFC-Based Protease Assays
AFC-based assays are a widely adopted method for measuring protease activity due to their high sensitivity and suitability for high-throughput screening.[1][2] The core principle involves a synthetic peptide substrate conjugated to AFC. Upon cleavage of the peptide by the target protease, the AFC fluorophore is released, leading to a measurable increase in fluorescence.[2] The rate of this increase is directly proportional to the protease's activity.[2]
Key Advantages of AFC-Based Assays:
-
High Sensitivity: Capable of detecting protease activity in the picogram to nanogram range.[3]
-
Continuous Monitoring: Allows for real-time kinetic measurements.
-
Homogeneous Format: No separation steps are required, simplifying the workflow and making it amenable to automation.[1]
-
High-Throughput Screening (HTS) Compatibility: Well-suited for screening large compound libraries for potential inhibitors.[1]
Validating the New AFC-Based Assay
Thorough validation is crucial to ensure the reliability and accuracy of any new assay. The following sections detail the key validation parameters and provide a framework for data presentation.
Enzyme Kinetics
Determining the kinetic parameters of the novel protease is fundamental to understanding its catalytic efficiency. The Michaelis-Menten constant (Km), maximum velocity (Vmax), and catalytic rate constant (kcat) are essential metrics.[4]
Experimental Approach: The initial reaction rates are measured at varying substrate concentrations while keeping the enzyme concentration constant. The data is then fitted to the Michaelis-Menten equation to determine Km and Vmax.
Data Presentation:
| Parameter | Value | Unit |
| Km | 15.2 ± 1.8 | µM |
| Vmax | 250.7 ± 10.3 | RFU/min |
| kcat | 1.25 | s⁻¹ |
| kcat/Km | 8.2 x 10⁴ | M⁻¹s⁻¹ |
Caption: Kinetic parameters of the novel protease determined using the new AFC-based assay.
Assay Sensitivity and Limit of Detection (LOD)
The sensitivity of the assay determines the lowest concentration of the protease that can be reliably detected.
Experimental Approach: A dilution series of the purified protease is prepared, and the activity is measured. The LOD is typically defined as the concentration of enzyme that produces a signal three times the standard deviation of the blank.
Data Presentation:
| Parameter | Value | Unit |
| Limit of Detection (LOD) | 0.5 | ng/mL |
| Limit of Quantitation (LOQ) | 1.5 | ng/mL |
Caption: Sensitivity metrics of the AFC-based assay for the novel protease.
Substrate Specificity
To assess the specificity of the AFC-labeled peptide substrate, it should be tested against other related proteases.
Experimental Approach: The AFC substrate is incubated with a panel of different proteases, and the activity is measured.
Data Presentation:
| Protease | Relative Activity (%) |
| Novel Protease | 100 |
| Protease A | < 2 |
| Protease B | < 1 |
| Protease C | 5.4 |
Caption: Substrate specificity of the AFC-based assay against a panel of related proteases.
Inhibitor Screening and IC50 Determination
A key application of protease assays is the identification and characterization of inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
Experimental Approach: The assay is performed in the presence of varying concentrations of a known or potential inhibitor. The percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value.
Data Presentation:
| Inhibitor | IC50 (nM) |
| Inhibitor X | 75.3 ± 5.1 |
| Inhibitor Y | 210.8 ± 12.6 |
Caption: IC50 values for known inhibitors determined using the new AFC-based assay.
Comparison with Alternative Protease Assays
While AFC-based assays are powerful, it is essential to compare their performance with other established methods to understand their relative strengths and weaknesses.
Colorimetric Assays (e.g., Casein-Based)
Colorimetric assays often utilize a protein substrate like casein.[5] Proteolytic cleavage releases peptides, and the undigested substrate is precipitated with trichloroacetic acid (TCA).[6] The amount of soluble peptides in the supernatant is then quantified, often using the Folin-Ciocalteu reagent, by measuring the absorbance at a specific wavelength.[6]
FRET-Based Assays
Fluorescence Resonance Energy Transfer (FRET) assays employ a substrate peptide labeled with both a fluorophore and a quencher.[7] In the intact substrate, the quencher suppresses the fluorophore's signal.[7] Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[7]
HPLC-Based Assays
High-Performance Liquid Chromatography (HPLC) provides a direct and robust method for measuring protease activity by separating and quantifying the substrate and product over time.[2] This technique is often used as an orthogonal method to validate results from fluorescence-based assays.[2]
Performance Comparison
| Feature | AFC-Based Assay | Colorimetric (Casein) | FRET-Based Assay | HPLC-Based Assay |
| Principle | Release of a fluorophore | Quantification of cleaved peptides | Disruption of FRET | Separation and quantification of substrate/product |
| Sensitivity | High (pg-ng range) | Moderate (µg range)[6] | Very High (amol-fmol range)[6] | Moderate |
| Throughput | High | Low to Medium | High | Low |
| Workflow | Homogeneous | Heterogeneous (precipitation step) | Homogeneous | Heterogeneous (injection and separation) |
| Cost per Sample | Moderate | Low | High | High |
| Data Type | Kinetic | Endpoint | Kinetic | Kinetic (multiple time points) |
| Interference | Compound fluorescence | Protein precipitants | Compound fluorescence/quenching | Co-eluting compounds |
Caption: A comparative overview of different protease assay technologies.
Experimental Protocols
AFC-Based Protease Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris, 100 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20, pH 8.0.
-
Substrate Stock: 10 mM AFC-peptide substrate in DMSO.
-
Enzyme Stock: 1 mg/mL novel protease in a suitable buffer.
-
-
Assay Procedure:
-
Prepare a working solution of the substrate by diluting the stock to 100 µM in Assay Buffer.
-
Prepare serial dilutions of the novel protease in Assay Buffer.
-
In a 96-well black microplate, add 50 µL of the diluted enzyme.
-
Initiate the reaction by adding 50 µL of the working substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~400 nm, Emission: ~505 nm) every 60 seconds for 30 minutes at 37°C.[8]
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For kinetic studies, plot V₀ against substrate concentration and fit to the Michaelis-Menten equation.
-
HPLC-Based Protease Assay for Cross-Validation
-
Reagent Preparation:
-
Same as the AFC-based assay.
-
Quenching Solution: 10% Acetic Acid.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Reaction and Sample Preparation:
-
Set up the enzymatic reaction in microcentrifuge tubes as described for the AFC assay.
-
At specific time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction in individual tubes by adding 10 µL of the Quenching Solution.
-
Centrifuge the quenched reactions at 10,000 x g for 5 minutes.
-
Transfer the supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Inject the samples onto a C18 column.
-
Elute the substrate and product using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor the elution profile by measuring absorbance at 220 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the substrate and product at each time point.
-
Calculate the rate of product formation.
-
Visualizing Workflows and Pathways
AFC-Based Assay Workflow
Caption: Workflow for the AFC-based protease assay.
Protease Inhibition Signaling Pathway
Caption: Mechanism of protease inhibition in the AFC assay.
References
- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. abcam.cn [abcam.cn]
A Comparative Guide to the Specificity of AFC-Peptide Substrates for Caspases, Calpains, and Cathepsins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of 7-amino-4-trifluoromethylcoumarin (AFC)-peptide substrates for three distinct enzyme families: caspases, calpains, and cathepsins. Understanding the substrate specificity of these proteases is crucial for the development of targeted therapeutics and the design of specific activity assays. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid in your research and development endeavors.
Introduction to Protease Families and AFC Substrates
Caspases, calpains, and cathepsins are families of proteases that play critical roles in various cellular processes, including apoptosis, signal transduction, and protein turnover. While all three are cysteine proteases (with some exceptions for cathepsins), they exhibit distinct substrate specificities. AFC-based peptide substrates are widely used for the fluorometric detection of their activity. These substrates consist of a peptide sequence recognized by the specific protease, linked to the AFC fluorophore. Upon cleavage of the peptide bond, the free AFC molecule exhibits strong fluorescence, which can be quantified to measure enzyme activity.
Comparative Specificity of AFC-Peptide Substrates
The specificity of an AFC-peptide substrate is determined by the amino acid sequence that is recognized by the active site of the enzyme. The following tables summarize the kinetic parameters (Km and kcat) of various AFC-peptide substrates for caspases, calpains, and cathepsins. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum, with a lower Km indicating a higher binding affinity. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency and substrate preference.
Caspase Substrate Specificity
Caspases are key mediators of apoptosis and inflammation. They recognize specific tetrapeptide sequences.
| Caspase | Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-3 | Ac-DEVD-AFC | 9.7[1][2][3] | N/A | N/A |
| Caspase-8 | Ac-IETD-AFC | N/A | N/A | N/A |
| Caspase-9 | Ac-LEHD-AFC | N/A | N/A | N/A |
Note: "N/A" indicates that reliable, directly comparable data was not consistently found in the searched literature. Kinetic parameters can vary depending on experimental conditions.
Calpain Substrate Specificity
Calpains are calcium-dependent proteases involved in signal transduction and cellular regulation. They generally prefer longer peptide or protein substrates.
| Calpain | Substrate Sequence | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Calpain I/II | Ac-LLY-AFC | N/A | N/A | N/A |
Cathepsin Substrate Specificity
Cathepsins are primarily found in lysosomes and are involved in protein degradation and antigen presentation. Their substrate preferences are more diverse than those of caspases.
| Cathepsin | Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Cathepsin B | Z-RR-AFC | N/A | N/A | N/A |
| Cathepsin K | Ac-LR-AFC | N/A | N/A | N/A |
| Cathepsin L | Z-FR-AFC | N/A | N/A | N/A |
| Cathepsin S | Z-VVR-AFC | N/A | N/A | N/A |
Note: "N/A" indicates that reliable, directly comparable data for these specific AFC substrates was not consistently found in the searched literature. The provided table reflects commonly used substrates for activity assays.
Experimental Protocols
The following are generalized protocols for measuring the activity of caspases, calpains, and cathepsins using AFC-peptide substrates. These are based on commercially available assay kits and should be optimized for specific experimental conditions.
General Workflow for Protease Activity Assay
Caspase Activity Assay Protocol
-
Sample Preparation:
-
Induce apoptosis in cell culture as required.
-
Lyse cells in a chilled lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
To a 96-well plate, add the cell lysate.
-
Add 2x reaction buffer containing DTT to each well.
-
Initiate the reaction by adding the specific caspase AFC substrate (e.g., Ac-DEVD-AFC for caspase-3) to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.
-
The fold-increase in caspase activity can be determined by comparing the fluorescence of the induced sample to a non-induced control.
-
Calpain Activity Assay Protocol
-
Sample Preparation:
-
Homogenize cells or tissues in a specific extraction buffer that isolates cytosolic proteins.
-
Centrifuge to remove insoluble material and collect the supernatant.
-
Determine the protein concentration of the extract.
-
-
Assay Procedure:
-
To a 96-well plate, add the sample extract.
-
Add 10x reaction buffer.
-
Add the calpain substrate, such as Ac-LLY-AFC.
-
Incubate at 37°C for 1 hour in the dark.
-
-
Data Analysis:
-
Measure fluorescence at Ex/Em = 400/505 nm.
-
Changes in calpain activity are determined by comparing the fluorescence of the treated sample to a normal control.
-
Cathepsin Activity Assay Protocol
-
Sample Preparation:
-
Lyse cells or tissues in a chilled, specific cell lysis buffer for the cathepsin of interest.
-
Incubate on ice and then centrifuge to pellet debris.
-
Collect the supernatant containing the cathepsin.
-
Determine the protein concentration.
-
-
Assay Procedure:
-
Add the cell lysate to a 96-well plate.
-
Add the corresponding cathepsin reaction buffer.
-
Add the specific cathepsin AFC substrate (e.g., Ac-LR-AFC for Cathepsin K) to a final concentration of approximately 200 µM.
-
Incubate at 37°C for 1-2 hours.
-
-
Data Analysis:
-
Read the samples in a fluorometer with an excitation filter of ~400 nm and an emission filter of ~505 nm.
-
The fold-increase in cathepsin activity is determined by comparing the relative fluorescence units (RFU) with an uninduced control.
-
Signaling Pathways
The following diagrams illustrate the central roles of caspases, calpains, and cathepsins in key cellular signaling pathways.
Caspase Signaling Pathway in Apoptosis
Calpain Signaling Pathway
Cathepsin Signaling in Antigen Presentation
Conclusion
The selection of an appropriate AFC-peptide substrate is critical for accurately measuring the activity of a specific protease and for developing selective inhibitors. While caspases exhibit high specificity for short peptide sequences, calpains and cathepsins have broader and more complex substrate preferences. This guide provides a foundational understanding of these specificities, along with practical protocols and pathway visualizations to support further research. For detailed kinetic analyses, it is recommended to perform in-house characterization of substrates under specific experimental conditions.
References
A Comparative Guide to AFC Probes for In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 7-amino-4-trifluoromethylcoumarin (AFC)-based probes for the detection of protease activity, specifically focusing on caspases and cathepsins, in in vitro and in vivo settings. We will delve into supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with alternative probes to assist researchers in selecting the most suitable tools for their studies.
Data Presentation: Performance of AFC Probes and Alternatives
AFC-based substrates are widely used for their fluorogenic properties, releasing the fluorescent AFC molecule upon cleavage by a specific protease. This allows for a quantifiable measure of enzyme activity. However, the performance and suitability of these probes can vary significantly between controlled in vitro environments and complex in vivo systems.
Table 1: Quantitative Comparison of AFC Probes: In Vitro vs. In Vivo
| Parameter | In Vitro (Cell Lysates/Recombinant Enzyme) | In Vivo (Animal Models) | Key Considerations |
| Sensitivity | High; capable of detecting low enzyme concentrations. | Moderate to low; signal can be affected by tissue autofluorescence and probe biodistribution.[1] | In vivo sensitivity is influenced by probe delivery, clearance rate, and depth of the target tissue. |
| Signal-to-Background Ratio (SBR) | High; low background fluorescence from the uncleaved probe. | Variable; can be lower due to non-specific probe accumulation and autofluorescence. | Near-infrared probes are often preferred for in vivo imaging to minimize tissue autofluorescence.[2] |
| Specificity | Generally high for the target enzyme, though some cross-reactivity with other proteases can occur.[3] | Can be lower; other proteases in the microenvironment may cleave the probe. | The use of more specific peptide sequences or activity-based probes can improve in vivo specificity. |
| Temporal Resolution | Excellent; allows for real-time kinetic measurements of enzyme activity.[4] | Good; enables monitoring of enzyme activity over time, though limited by probe pharmacokinetics.[5] | The timing of imaging post-injection is critical to capture peak enzyme activity.[6] |
| Quantitative Accuracy | High; fluorescence intensity directly correlates with enzyme activity under controlled conditions. | Semi-quantitative; signal is influenced by multiple physiological factors. | Ratiometric or lifetime imaging approaches can improve quantitative accuracy in vivo.[7][8] |
Table 2: Comparison of AFC Probes with Alternative Technologies
| Probe Type | Principle | Advantages | Disadvantages |
| AFC-Based Substrates | Fluorogenic; cleavage releases fluorescent AFC. | Simple, sensitive for in vitro assays, cost-effective. | Lower signal-to-background in vivo, potential for off-target cleavage. |
| AMC-Based Substrates | Fluorogenic; cleavage releases fluorescent AMC. | Similar to AFC probes, different spectral properties. | Susceptible to similar limitations as AFC probes in vivo. |
| Quenched Activity-Based Probes (qABPs) | Covalently binds to the active site of the enzyme, releasing a quencher and activating fluorescence.[9][10][11] | High specificity, irreversible binding allows for downstream analysis, good for in vivo imaging.[9][12] | Can be more expensive, irreversible binding may alter biology. |
| FRET-Based Biosensors | Protease cleavage separates a FRET pair, leading to a change in fluorescence emission.[1] | Ratiometric imaging provides more quantitative data, suitable for live-cell imaging. | Can have a lower dynamic range, requires genetic encoding for cellular expression. |
| Non-Peptidic Probes | Utilize non-peptidic scaffolds for improved in vivo properties.[9][12][13] | Enhanced stability, bioavailability, and circulation half-life in vivo.[9][12] | Development can be more complex and costly. |
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable data. Below are representative methodologies for using AFC-based probes in both in vitro and in vivo settings.
In Vitro Caspase-3 Activity Assay in Cell Lysates
This protocol is adapted for a 96-well plate format for fluorometric analysis.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)[14]
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Caspase-3 substrate (e.g., Ac-DEVD-AFC)
-
Fluorometer with excitation/emission wavelengths of ~400 nm/505 nm
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and culture overnight. Induce apoptosis using the chosen agent and incubate for the desired time. A negative control of untreated cells should be included.
-
Cell Lysis: Harvest the cells and centrifuge at 1,500 rpm for 5 minutes. Wash the cell pellet with ice-cold PBS and centrifuge again. Resuspend the pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[14]
-
Lysate Preparation: Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the cytosolic extract.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate to each well and adjust the volume with Assay Buffer. Add the Ac-DEVD-AFC substrate to a final concentration of 50 µM.[4]
-
Fluorescence Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorometer.
-
Data Analysis: Calculate the rate of AFC release by determining the slope of the linear portion of the fluorescence versus time curve. Caspase activity can be expressed as relative fluorescence units (RFU) per minute per milligram of protein.
In Vivo Imaging of Cathepsin B Activity in a Tumor Model
This protocol outlines a general workflow for non-invasive optical imaging in a murine tumor model.
Materials:
-
Tumor-bearing mice (e.g., xenograft or syngeneic models)
-
Cathepsin B-specific near-infrared (NIR) fluorescent probe
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Animal Model Preparation: Establish tumors in mice according to the specific model protocol. Tumor growth should be monitored, and imaging should be performed when tumors reach an appropriate size.
-
Probe Administration: The fluorescent probe is typically administered via intravenous (tail vein) injection. The optimal dose and timing should be determined empirically for each probe and model. A common starting point is 24 hours prior to imaging.[6]
-
In Vivo Imaging: At the desired time point post-injection, anesthetize the mouse and place it in the in vivo imaging system. Acquire fluorescence images using the appropriate excitation and emission filters for the specific NIR probe.
-
Image Analysis: The fluorescent signal intensity within the tumor region of interest (ROI) is quantified. A background ROI in a non-tumor bearing area should also be measured to calculate the signal-to-background ratio.
-
Ex Vivo Analysis (Optional): After the final imaging session, the mouse can be euthanized, and the tumor and other organs harvested for ex vivo imaging to confirm probe localization and for further histological or biochemical analysis.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the use of AFC probes for studying apoptosis.
Caption: Overview of major apoptosis signaling pathways.
Caption: Experimental workflows for AFC probes.
References
- 1. shulab.ucsf.edu [shulab.ucsf.edu]
- 2. Hemicyanine-Based Near-Infrared Fluorescence Off–On Probes for Imaging Intracellular and In Vivo Nitroreductase Activity [mdpi.com]
- 3. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. IVISense Pan Cathepsin Fluorescent Probes | Revvity [revvity.com]
- 7. Fluorescence Lifetime Imaging of a Caspase-3 Apoptosis Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A non-peptidic cathepsin S activity-based probe for noninvasive optical imaging of tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of a highly selective quenched activity-based probe and its application in dual color imaging studies of cathepsin S activity localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live Cell Imaging and Profiling of Cysteine Cathepsin Activity Using a Quenched Activity-Based Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 7-Amino-4-(trifluoromethyl)coumarin
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 7-Amino-4-(trifluoromethyl)coumarin (CAS No. 53518-15-3), ensuring the protection of personnel and the environment.
Safety and Hazard Summary
Prior to handling or disposal, it is crucial to be aware of the hazards associated with this compound. Personal protective equipment (PPE) should be worn at all times.
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritation | Causes skin irritation[1][2]. | Wear protective gloves and clothing. Wash skin thoroughly after handling[1][2]. |
| Eye Irritation | Causes serious eye irritation[1][2]. | Wear eye and face protection[1][2]. |
| Respiratory Irritation | May cause respiratory irritation[1][2]. | Avoid breathing dust. Use only in a well-ventilated area[1][2]. |
| Environmental Hazards | Avoid release to the environment. Notify authorities if the product enters sewers or public waters[1]. | Prevent spills from entering drains or waterways[3]. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound.
1. Personal Protective Equipment (PPE) and Preparation:
-
Ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield[1][2][4].
-
If there is a risk of dust formation, use a respirator with an appropriate filter[4].
-
Conduct all disposal preparations in a well-ventilated area, such as a chemical fume hood[1][2].
2. Waste Collection and Containment:
-
For solid waste, carefully sweep or shovel the material into a designated, properly labeled, and sealable hazardous waste container to minimize dust generation[1][2].
-
Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases[2][5].
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area away from heat or ignition sources[2][5].
3. Disposal Method:
-
The primary recommended method of disposal is to transfer the waste to a licensed and approved hazardous waste disposal facility[1][2].
-
Disposal should be carried out by a licensed collector, and the material should be sorted according to their instructions[1].
-
In some cases, incineration in an authorized facility equipped with an afterburner and flue gas scrubber may be an appropriate disposal method[1].
-
Never dispose of this compound down the drain or in the regular trash.
4. Decontamination:
-
Thoroughly decontaminate any tools or surfaces that have come into contact with the chemical using appropriate cleaning agents.
-
Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) as hazardous waste in the same manner as the chemical itself.
-
Wash hands thoroughly with soap and water after completing the disposal process[1][2].
5. Regulatory Compliance:
-
All disposal activities must be conducted in strict accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
